molecular formula C6H7NO2S B1387753 Methyl 5-methylthiazole-4-carboxylate CAS No. 68751-05-3

Methyl 5-methylthiazole-4-carboxylate

Cat. No.: B1387753
CAS No.: 68751-05-3
M. Wt: 157.19 g/mol
InChI Key: FFDBALRFBPEJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDBALRFBPEJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653308
Record name Methyl 5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68751-05-3
Record name Methyl 5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methylthiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a substituted thiazole core, a scaffold of significant interest in medicinal and materials chemistry. The strategic placement of methyl and methyl carboxylate groups on the thiazole ring offers a versatile platform for synthetic derivatization, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, spectroscopic characteristics, primary synthesis routes, key reactive pathways, and its role in the development of biologically active agents. The content herein is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

The Thiazole Moiety in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic drugs, including the antibiotic Penicillin and Vitamin B1 (Thiamine). Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Their prevalence stems from the ring's relative stability and its capacity to engage in hydrogen bonding and other molecular interactions, making it a privileged scaffold in drug design.

Profile of this compound

This compound (CAS 68751-05-3) is a specific isomer within the thiazole family that serves as a key synthetic intermediate. Its structure combines the reactive potential of the thiazole ring with the functional handles of an ester and a methyl group. These features allow for targeted modifications, enabling its use in the synthesis of diverse compound libraries for screening and development. For instance, the isomeric scaffold, 4-methylthiazole-5-carboxylate, is a precursor to 4-methyl-5-formylthiazole, a critical intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. This highlights the industrial and pharmaceutical relevance of this class of compounds.

Physicochemical and Spectroscopic Profile

Core Chemical Identity

A precise understanding of the molecule's fundamental properties is critical for its application in synthetic chemistry.

PropertyValueSource
IUPAC Name Methyl 5-methyl-1,3-thiazole-4-carboxylate
CAS Number 68751-05-3
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Canonical SMILES COC(=O)c1ncsc1C
InChI Key FFDBALRFBPEJBH-UHFFFAOYSA-N
Physical Properties

The macroscopic properties of the compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Appearance Solid
Solubility Slightly soluble in water. Soluble in common organic solvents like methanol, chloroform, and DMSO.[3]

Note: Detailed quantitative data on melting point and solubility for this specific isomer are not widely published. Data is inferred from closely related structures and supplier information.

Spectroscopic Characterization
Technique Predicted Features Rationale
¹H NMR δ ~8.8-9.0 ppm (s, 1H, H2 proton); δ ~3.8-4.0 ppm (s, 3H, -OCH₃); δ ~2.7-2.9 ppm (s, 3H, C5-CH₃).The H2 proton is deshielded by the adjacent electronegative nitrogen and sulfur atoms. The two methyl groups are in different chemical environments and appear as sharp singlets.[4][5]
¹³C NMR δ ~162-165 ppm (C=O); δ ~158-162 ppm (C2); δ ~145-155 ppm (C4); δ ~125-135 ppm (C5); δ ~52-54 ppm (-OCH₃); δ ~15-18 ppm (C5-CH₃).The chemical shifts are characteristic for a substituted thiazole ring and a methyl ester. The C2 carbon is typically the most downfield ring carbon.[4][6]
Infrared (IR) ~1710-1730 cm⁻¹ (strong, C=O stretch); ~1500-1600 cm⁻¹ (C=N and C=C ring stretching); ~2900-3000 cm⁻¹ (C-H stretching).The most prominent peak will be the ester carbonyl stretch. The fingerprint region will contain characteristic vibrations of the thiazole ring.
Mass Spec. Molecular Ion (M⁺) at m/z = 157. Key fragments may include loss of methoxy radical (-•OCH₃, m/z=126) or methyl formate (-HCOOCH₃, m/z=97).Fragmentation patterns will be dictated by the stability of the thiazole ring and the lability of the ester group.

Synthesis and Manufacturing

The construction of the 5-methylthiazole-4-carboxylate core is most efficiently achieved through variations of the classic Hantzsch thiazole synthesis, a robust method involving the condensation of an α-halocarbonyl compound with a thioamide.[7]

Retrosynthetic Analysis

A logical disconnection approach reveals the key starting materials required for the synthesis of this compound.

G target This compound intermediate1 5-Methylthiazole-4-carboxylic Acid target->intermediate1 Esterification intermediate2 Thioformamide intermediate1->intermediate2 Hantzsch Synthesis intermediate3 Methyl 2-chloroacetoacetate intermediate1->intermediate3 Hantzsch Synthesis

Diagram 1: Retrosynthetic analysis of the target molecule.
Key Synthetic Pathway: Modified Hantzsch Synthesis

The industrial synthesis often involves a multi-step, one-pot process that begins with the generation of thioformamide in situ, followed by cyclization and hydrolysis, and concluding with esterification.[8] This approach is favored for its operational simplicity and high overall yield.

Diagram 2: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis of the parent carboxylic acid, which is then esterified.

Part A: Synthesis of 4-Methylthiazole-5-carboxylic Acid [8]

  • Thioformamide Preparation: In a reactor under an inert atmosphere (N₂), phosphorus pentasulfide is suspended in a suitable solvent (e.g., dioxane). Formamide is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for 2-3 hours. Causality: This step generates the required thioamide nucleophile in situ, avoiding the handling of unstable thioformamide.

  • Cyclization: The reaction mixture is cooled, and methyl 2-chloroacetoacetate is added dropwise. The reaction is allowed to proceed at room temperature for 6-8 hours. Causality: This is the core Hantzsch condensation, where the sulfur of the thioformamide attacks the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Hydrolysis & Isolation: The resulting organic phase is separated and added to an aqueous solution of sodium hydroxide. The mixture is heated to induce hydrolysis of the ester. After cooling, the solution is acidified (e.g., with HCl) to a pH of ~3-4, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed, and dried.

Part B: Esterification to this compound

  • Reaction Setup: The dried 4-methylthiazole-5-carboxylic acid is suspended in an excess of methanol.

  • Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • Reaction: The mixture is heated to reflux for 4-6 hours, monitored by TLC until the starting material is consumed.

  • Workup: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three key structural components: the ester group, the aromatic thiazole ring, and the C5-methyl group.

G cluster_ester Ester Reactions cluster_ring Ring Reactions main Methyl 5-methylthiazole- 4-carboxylate hydrolysis 5-Methylthiazole- 4-carboxylic Acid main->hydrolysis NaOH, H₂O/Δ amidation Thiazole-4-carboxamide Derivatives main->amidation R₂NH, Δ alkylation N-Alkyl Thiazolium Salt main->alkylation R-X

Diagram 3: Key reactivity pathways of the title compound.
Reactions at the Ester Functional Group

The methyl ester at the C4 position is the most accessible site for nucleophilic acyl substitution.

  • Saponification (Hydrolysis): Treatment with an aqueous base (e.g., NaOH, LiOH) followed by acidic workup readily cleaves the ester to yield 5-methylthiazole-4-carboxylic acid.[9] This carboxylic acid is a versatile intermediate for further modifications, such as the synthesis of amides and other esters.[10]

  • Amidation: The ester can be converted directly to amides by heating with primary or secondary amines, often under pressure or with catalysis. A more common and efficient route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), and then reacting the acyl chloride with the desired amine.[10]

Reactions Involving the Thiazole Ring

The aromatic thiazole ring exhibits distinct reactivity patterns.

  • N-Alkylation: The lone pair of electrons on the ring's nitrogen atom makes it nucleophilic. It can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary N-alkyl thiazolium salts. These salts are important as catalysts and ionic liquids.

  • C2-Deprotonation: The proton at the C2 position is the most acidic proton on the ring due to the inductive effect of the adjacent sulfur and nitrogen atoms. Strong bases like organolithium reagents can deprotonate this position, creating a nucleophilic center that can react with various electrophiles.

  • Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The presence of the electron-withdrawing carboxylate group at C4 further deactivates the ring. Substitution, if forced, would likely occur at the C2 position.

Applications in Research and Drug Development

The 5-methylthiazole-4-carboxylate scaffold is a valuable building block in medicinal chemistry programs.

  • Synthetic Building Block: Its functional handles allow for its incorporation into larger, more complex molecules. The carboxylic acid derivative is particularly useful for coupling with amines in peptide synthesis or for forming bioisosteric replacements for other acid groups.

  • Scaffold for Biologically Active Molecules: Thiazole-4-carboxylate and thiazole-5-carboxylate derivatives have been investigated as selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target in cancer therapy.[11] Furthermore, various substituted thiazole derivatives have shown promise as antimicrobial agents and inhibitors of metallo-β-lactamases.[1][6][12] The core structure serves as a rigid template to orient substituents in a defined three-dimensional space for optimal interaction with biological targets.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

Hazard Category Classification & Precautionary Statements
GHS Classification GHS07: Warning
Hazard Statements H317: May cause an allergic skin reaction.
Precautionary Codes P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
  • Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[13]

  • Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

This compound is a chemically versatile and pharmaceutically relevant molecule. Its properties are defined by the interplay between the aromatic thiazole ring and its ester and methyl substituents. A thorough understanding of its synthesis, reactivity, and spectroscopic profile empowers researchers to effectively utilize this compound as a strategic building block in the design and discovery of novel therapeutics and advanced materials. Its continued application in synthetic programs underscores the enduring importance of the thiazole scaffold in modern chemistry.

References

An In-depth Technical Guide to Methyl 5-methylthiazole-4-carboxylate (CAS: 68751-05-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-methylthiazole-4-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in their synthetic and drug development endeavors.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs.[2] this compound (CAS: 68751-05-3) emerges as a particularly valuable derivative, offering multiple points for synthetic diversification and serving as a key intermediate in the construction of more complex, biologically active molecules. This guide will delve into the chemical properties, synthesis, spectroscopic characterization, and potential applications of this important compound.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 68751-05-3
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance Solid
SMILES COC(=O)c1ncsc1C
InChI 1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
InChI Key FFDBALRFBPEJBH-UHFFFAOYSA-N
Predicted Spectroscopic Data
  • ¹H NMR (Predicted):

    • δ ~2.6 ppm (s, 3H, -CH₃ at C5)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

    • δ ~8.2 ppm (s, 1H, thiazole proton at C2)

  • ¹³C NMR (Predicted):

    • δ ~15 ppm (-CH₃ at C5)

    • δ ~52 ppm (-OCH₃)

    • δ ~125 ppm (Thiazole C4)

    • δ ~145 ppm (Thiazole C5)

    • δ ~160 ppm (Thiazole C2)

    • δ ~165 ppm (C=O)

  • Infrared (IR) Spectroscopy (Predicted):

    • ~2950-3000 cm⁻¹ (C-H stretch)

    • ~1720 cm⁻¹ (C=O stretch, ester)

    • ~1550 cm⁻¹ (C=N stretch, thiazole ring)

    • ~1250 cm⁻¹ (C-O stretch, ester)

  • Mass Spectrometry (MS) (Predicted):

    • Molecular Ion (M⁺): m/z 157

    • Key Fragmentation Peaks: Loss of -OCH₃ (m/z 126), loss of -COOCH₃ (m/z 98)

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide. In the context of our target molecule, a variation of this reaction using an α-haloacetoacetate and a source of the thioformamide synthon is a logical and efficient approach.

Hantzsch_Synthesis Reactant1 Methyl 2-chloroacetoacetate Intermediate1 Nucleophilic Attack (S on α-carbon) Reactant1->Intermediate1 Reactant2 Thioformamide Reactant2->Intermediate1 Intermediate2 Cyclization (N on carbonyl) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product This compound Intermediate3->Product caption Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch Thiazole Synthesis Workflow

The causality behind this synthetic choice lies in the ready availability of the starting materials and the generally high yields and regioselectivity of the Hantzsch reaction for this substitution pattern. The electron-withdrawing ester group activates the adjacent methylene for subsequent reactions, while the thioamide provides the necessary nitrogen and sulfur atoms for the heterocyclic core.

Step-by-Step Laboratory Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the synthesis of related thiazole-4-carboxylates.[4]

  • Thioformamide Generation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine formamide and phosphorus pentasulfide in a suitable solvent such as anhydrous dioxane or THF. The reaction is typically stirred at room temperature or with gentle heating to generate thioformamide in situ. The use of in situ generation is a self-validating system as it avoids the isolation of the relatively unstable thioformamide.

  • Cyclization: To the freshly prepared thioformamide solution, add methyl 2-chloroacetoacetate dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermicity of the reaction.

  • Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acidic byproducts.

  • Extraction and Purification: The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Development

The thiazole-4-carboxylate scaffold is a recurring motif in a variety of biologically active compounds, suggesting significant potential for this compound as a key building block in drug discovery programs.

Anticancer Potential

Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential anticancer agents.[5][6] Studies have shown that modifications at the carboxylate and other positions on the thiazole ring can lead to compounds with significant in vitro activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as monoacylglycerol lipase (MAGL).[7]

Anticancer_Pathway Molecule This compound Derivative Target Enzyme Target (e.g., MAGL) Molecule->Target Inhibition Pathway Signaling Pathway (e.g., Pro-tumorigenic lipid signaling) Target->Pathway Regulation Outcome Inhibition of Cancer Cell Proliferation Pathway->Outcome Leads to

Caption: Potential Anticancer Mechanism

Anti-inflammatory and Other Biological Activities

The thiazole nucleus is also a common feature in molecules with anti-inflammatory properties.[8] Derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The structural versatility of this compound allows for the synthesis of a library of compounds that can be screened for activity against these and other biological targets. Furthermore, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a high-value building block for chemical synthesis and drug discovery. Its straightforward synthesis, coupled with the proven biological relevance of the thiazole-4-carboxylate scaffold, makes it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the continued exploration of its synthetic utility to create diverse libraries of compounds for high-throughput screening against a wide array of biological targets. The insights provided in this guide are intended to facilitate and inspire such endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new medicines.

References

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-methylthiazole-4-carboxylate for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for research, drug discovery, and medicinal chemistry. The document delineates its core physicochemical properties, with a primary focus on its molecular weight, and distinguishes it from its common isomer, Methyl 4-methylthiazole-5-carboxylate. Furthermore, this guide offers detailed synthetic protocols, discusses its chemical reactivity, and explores its applications in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights, ensuring scientific integrity and practical utility.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically significant drugs. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[1][2]

Within this important class of compounds, this compound (CAS No. 68751-05-3) serves as a critical and versatile intermediate. Its specific substitution pattern—a methyl ester at the 4-position and a methyl group at the 5-position—offers distinct steric and electronic features for further chemical modification.

It is crucial for researchers to distinguish this compound from its closely related isomer, Methyl 4-methylthiazole-5-carboxylate (CAS No. 81569-44-0). While both share the same molecular formula and molecular weight, the differential positioning of the carboxylate group profoundly impacts their chemical reactivity and subsequent biological activity in derivative molecules. This guide will focus specifically on the 5-methyl-4-carboxylate isomer while acknowledging its counterpart to ensure clarity in synthesis and application.

Core Physicochemical & Spectroscopic Data

Precise characterization of a chemical entity is fundamental to its application in research. The identity, purity, and structural integrity of this compound are established through its physicochemical properties and spectroscopic data.

Quantitative Data Summary

The key quantitative descriptors for this compound are summarized below. The molecular weight is a pivotal parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
IUPAC Name Methyl 5-methyl-1,3-thiazole-4-carboxylateN/A
CAS Number 68751-05-3[3][4]
Molecular Formula C₆H₇NO₂S[3]
Molecular Weight 157.19 g/mol [3][5]
Monoisotopic Mass 157.01974964 Da[6]
Appearance Solid[4]
Boiling Point 221.3°C at 760 mmHg[4]
Flash Point 87.7°C[4]
InChI Key FFDBALRFBPEJBH-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=C(C)SC=N1N/A
Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show distinct singlets for the three methyl groups: the C5-methyl protons (approx. 2.5-2.7 ppm), the ester methyl protons (approx. 3.8-3.9 ppm), and a singlet for the C2-proton on the thiazole ring (approx. 8.5-8.8 ppm). The precise chemical shifts are influenced by the solvent used.

    • ¹³C NMR will reveal six distinct carbon signals, including those for the methyl groups, the thiazole ring carbons, and the carbonyl carbon of the ester (typically >160 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is 158.0270, which is a key value for verification.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the conjugated ester group, typically found in the range of 1700-1725 cm⁻¹.

Synthesis and Chemical Reactivity

The synthesis of the thiazole core is a well-established process in organic chemistry, most famously achieved via the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo-β-ketoester derivative.

General Synthetic Workflow

A common and efficient pathway to synthesize this compound involves the reaction of a thioamide (like thioformamide) with a suitably functionalized four-carbon building block, such as methyl 2-chloroacetoacetate. The reaction proceeds via a cyclocondensation mechanism.

Synthesis_Workflow reagent1 Thioformamide intermediate Cyclocondensation Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Methyl 2-chloroacetoacetate reagent2->intermediate product This compound intermediate->product Dehydration & Aromatization

Caption: Generalized Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hantzsch Condensation

This protocol is a representative method adapted from established procedures for thiazole synthesis.[8] It is designed to be self-validating through in-process monitoring and final product characterization.

Objective: To synthesize this compound.

Materials:

  • Thioformamide

  • Methyl 2-chloroacetoacetate

  • Ethanol, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioformamide (1.0 eq) and anhydrous ethanol (100 mL). Stir until the thioformamide is fully dissolved.

  • Addition of Reactant: Add methyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature over 15 minutes.

    • Causality Insight: The slight excess of the chloroester ensures the complete consumption of the thioformamide. The dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

    • Self-Validation: The disappearance of the starting materials on the TLC plate indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the resulting acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 2.2.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material for constructing more complex molecules. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[9]

Role as a Precursor in Anticancer Research

Derivatives of the related 4-methylthiazole-5-carboxylic acid have been investigated as potent anticancer agents.[10][11] These compounds have been designed as inhibitors of mucin oncoproteins (MUC1), which are overexpressed in various adenocarcinomas, including breast cancer. The thiazole core acts as a rigid scaffold to correctly orient pharmacophoric features for binding to the target protein.

Application in Anti-Inflammatory Drug Design

The thiazole nucleus is a key component of compounds designed to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] By serving as a precursor, this compound allows for the systematic modification and optimization of substituents to achieve selective inhibition of COX-1 or COX-2, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles.

COX_Pathway cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Thiazole Thiazole-Based Inhibitor Thiazole->COX Inhibition

Caption: Role of thiazole derivatives as inhibitors in the COX inflammatory pathway.

Conclusion

This compound is a foundational chemical entity whose significance is defined by its molecular structure and versatility as a synthetic intermediate. With a precise molecular weight of 157.19 g/mol , it provides a reliable starting point for complex molecular design. Its utility in constructing novel anticancer and anti-inflammatory agents underscores the enduring importance of the thiazole scaffold in medicinal chemistry. The synthetic protocols and analytical data provided in this guide offer researchers the necessary tools to confidently incorporate this valuable building block into their drug discovery programs.

References

Structure Elucidation of Methyl 5-methylthiazole-4-carboxylate: A Multi-faceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where precise molecular architecture dictates biological activity. Methyl 5-methylthiazole-4-carboxylate is a key heterocyclic building block, and its correct identification is paramount. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causal relationships behind spectroscopic observations, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating analytical workflow.

Introduction: The Significance of Thiazoles

Heterocyclic compounds, molecules containing cyclic structures with at least one non-carbon atom, are fundamental to life and medicine.[1][2] The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a prominent scaffold found in numerous pharmaceuticals and natural products.[2][3] this compound (CAS 68751-05-3) serves as a valuable intermediate in the synthesis of more complex molecules, making its definitive structural confirmation a critical first step in any synthetic campaign.[4][5] This guide details the integrated analytical approach required to confirm its identity, focusing on the primary spectroscopic techniques that, when used in concert, provide an irrefutable structural assignment.

Contextual Framework: Synthesis via Hantzsch Thiazole Synthesis

Understanding the synthetic origin of a compound is crucial for its analysis, as it informs predictions about the target structure and potential impurities. A common and efficient method for creating the thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][6][7]

In a plausible synthesis for a related structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, ethyl acetoacetate is first brominated and then cyclized with thiourea.[4] A similar logic can be applied to the synthesis of the target molecule. The Hantzsch mechanism provides a logical pathway to the expected regioisomer, but analytical confirmation is essential to rule out other possibilities.

Hantzsch_Synthesis reagents α-Halocarbonyl + Thioamide intermediate1 Nucleophilic Attack (SN2) reagents->intermediate1 Step 1 intermediate2 Cyclization intermediate1->intermediate2 Step 2 intermediate3 Dehydration intermediate2->intermediate3 Step 3 product Thiazole Product intermediate3->product Final Step Elucidation_Workflow cluster_data Data Acquisition cluster_analysis Data Interpretation cluster_validation Validation MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Hypothesis Propose Structure MS->Hypothesis IR Infrared (IR) Spectroscopy - Functional Groups IR->Hypothesis NMR NMR Spectroscopy - ¹H Chemical Shifts - ¹³C Chemical Shifts - Connectivity NMR->Hypothesis Confirmation Confirm Structure Hypothesis->Confirmation Data Consistent? Molecule_Structure mol C(1)H3 - C(5) - C(4)(C(6)(=O(8))O(7)C(2)H3) = N - C(3)H = S

References

A Comprehensive Spectroscopic Guide to Methyl 5-methylthiazole-4-carboxylate: From Data Acquisition to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 5-methylthiazole-4-carboxylate, a key building block in pharmaceutical and agrochemical research.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides a framework for the self-validating interpretation of spectroscopic results, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The thiazole ring is a fundamental scaffold in medicinal chemistry, and understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure.[2][3] This guide will equip you with the foundational knowledge and practical insights required to confidently analyze this compound and related derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is relatively simple, yet highly informative.

Experimental Protocol

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

    • Shim the magnetic field to achieve high homogeneity.

    • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the resulting peaks to determine the relative number of protons.

Data Summary

The expected ¹H NMR spectral data for this compound is summarized in the table below. These values are based on the analysis of structurally similar thiazole derivatives and established chemical shift principles.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2Singlet1HH2 (thiazole ring proton)
~3.9 - 4.1Singlet3HH10 (ester methyl protons)
~2.7 - 2.9Singlet3HH6 (ring methyl protons)
Interpretation and Rationale
  • H2 Proton (δ ~8.8 - 9.2): The proton at the C2 position of the thiazole ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, as well as the aromatic nature of the thiazole ring. This signal typically appears as a sharp singlet.

  • Ester Methyl Protons (H10, δ ~3.9 - 4.1): The three protons of the methyl ester group are in a chemical environment influenced by the adjacent oxygen atom of the carbonyl group. This results in a characteristic chemical shift in the range of 3.9 to 4.1 ppm. The signal will be a singlet as there are no adjacent protons to cause splitting.

  • Ring Methyl Protons (H6, δ ~2.7 - 2.9): The methyl group attached to the C5 position of the thiazole ring is also a singlet. Its chemical shift is further downfield than a typical alkyl methyl group due to the influence of the aromatic ring current.

G cluster_mol This compound cluster_nmr ¹H NMR Signals mol H₂C(6) - C5 - C4(=O⁸) - O⁹ - C¹⁰H₃ |    | S³ - C²H - N¹ H2 δ ~8.8-9.2 (s, 1H) mol->H2 H2 H10 δ ~3.9-4.1 (s, 3H) mol->H10 H10 H6 δ ~2.7-2.9 (s, 3H) mol->H6 H6 G M [M]⁺ (m/z 157) M_minus_OCH3 [M - OCH₃]⁺ (m/z 126) M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ (m/z 98) M->M_minus_COOCH3 - COOCH₃

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-methylthiazole-4-carboxylate. This document moves beyond a simple spectral interpretation to offer a detailed examination of the underlying principles governing the chemical shifts and coupling constants observed for this heterocyclic compound. By delving into the electronic environment of the thiazole ring and the influence of its substituents, this guide equips researchers with the expertise to not only identify this molecule but also to understand the nuances of its spectral features. This knowledge is crucial for professionals in drug development and organic synthesis, where precise structural elucidation is paramount for predicting molecular behavior and reactivity.

Introduction: The Significance of Thiazoles and the Need for Precise Spectral Analysis

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. This compound, as a substituted thiazole, represents a key building block in the synthesis of more complex molecules. A thorough understanding of its ¹H NMR spectrum is therefore not merely an academic exercise but a practical necessity for ensuring the structural integrity of synthetic intermediates and final products.

This guide will dissect the ¹H NMR spectrum of this compound, providing a detailed rationale for the expected chemical shifts, multiplicities, and integration values. We will explore the influence of the aromatic thiazole ring, the electron-withdrawing methoxycarbonyl group, and the electron-donating methyl group on the chemical environment of each proton.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule.

Caption: Molecular structure of this compound highlighting the three distinct proton environments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (CDCl3 or DMSO-d6) Dissolve Dissolve 5-10 mg of Sample Solvent->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Homogenize Ensure Homogeneity Standard->Homogenize Spectrometer Use High-Resolution NMR (≥400 MHz) Homogenize->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire Acquire Data (16-32 Scans) LockShim->Acquire FT Fourier Transform Acquire->FT PhaseBaseline Phase and Baseline Correction FT->PhaseBaseline Reference Reference to TMS (0.00 ppm) PhaseBaseline->Reference Integrate Integrate Signals Reference->Integrate Assign Assign Signals to Protons Integrate->Assign

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a robust resource for the structural elucidation of substituted thiazoles.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

The thiazole ring is a fundamental scaffold in a multitude of pharmacologically active compounds and functional materials. Its unique electronic properties, arising from the presence of two different heteroatoms (nitrogen and sulfur), make it a versatile building block. Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring quality control in synthesis.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, proton-decoupled ¹³C NMR spectra offer a simplified view, where each magnetically non-equivalent carbon atom typically produces a single, sharp peak.[2] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, revealing information about hybridization, substituent effects, and aromaticity.[3][4]

This guide focuses specifically on this compound, detailing the process of acquiring and interpreting its ¹³C NMR spectrum to achieve unambiguous structural verification.

Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum, it is essential first to identify all unique carbon atoms within the molecule. This compound (C₆H₇NO₂S) contains six distinct carbon environments, as illustrated below. The numbering convention used throughout this guide is specified in the diagram.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Weigh & Dissolve Sample (10-20 mg in 0.7 mL CDCl₃) Filter Filter into NMR Tube Sample->Filter Load Insert Sample into Spectrometer Filter->Load Setup Lock, Shim & Tune Load->Setup Acquire Acquire ¹³C Spectrum (zgpg30, ns=1024, d1=2s) Setup->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to Solvent (77.16 ppm) Process->Reference Assign Peak Picking & Assignment Reference->Assign Confirm Structure Confirmation Assign->Confirm

References

A Comprehensive Technical Guide to the Mass Spectrometry of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 5-methylthiazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document elucidates the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying chemical principles that dictate ion formation and fragmentation, providing predictive insights for structural confirmation and impurity profiling. This guide combines theoretical mechanisms with practical, step-by-step experimental protocols to create a self-validating framework for the analysis of this and structurally related molecules.

Introduction and Physicochemical Properties

This compound is a substituted thiazole, a class of heterocyclic compounds integral to numerous biologically active molecules and pharmaceutical agents.[1] Accurate structural characterization is paramount in the synthesis and quality control of such compounds, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. Its ability to provide precise molecular weight and detailed structural information through controlled fragmentation is unparalleled. This guide will dissect the mass spectrometric profile of this specific molecule, offering a blueprint for its identification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₆H₇NO₂SPubChem[2]
Monoisotopic Mass 157.02 g/mol PubChem[2]
IUPAC Name methyl 5-methyl-1,3-thiazole-4-carboxylatePubChem[2]
CAS Number 55827-52-6PubChem[2]

The Molecular Ion and Isotopic Pattern

In any mass spectrum, the molecular ion (M⁺˙ in EI-MS) or the pseudomolecular ion ([M+H]⁺ in ESI-MS) is the cornerstone of analysis. For this compound, the monoisotopic mass is 157.02 Da.

A key diagnostic feature arises from the natural abundance of isotopes. The presence of a sulfur atom is particularly informative. The natural abundance of the ³⁴S isotope is approximately 4.21%, meaning the mass spectrum will exhibit a characteristic A+2 peak (an isotopic peak at two mass units higher than the monoisotopic peak) with an intensity of about 4.4% relative to the monoisotopic M peak. This signature is a strong indicator of the presence of a single sulfur atom in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[3] The resulting fragmentation pattern serves as a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI conditions is governed by the relative strengths of its bonds and the stability of the resulting fragments. The ester functional group and the substituted thiazole ring are the primary sites of fragmentation.

  • Pathway A: Ester Cleavage (α-Cleavage)

    • Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the cleavage of the C-O single bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This generates a highly stable acylium ion (m/z 126 ), which is often a prominent peak in the spectrum.

    • Decarbonylation: The acylium ion (m/z 126) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a 5-methylthiazole cation (m/z 98 ).

  • Pathway B: "Ortho Effect" Rearrangement The adjacency of the methyl and ester substituents on the thiazole ring facilitates a rearrangement reaction. This "ortho effect" involves the transfer of a hydrogen atom from the C5-methyl group to the ester's carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral methanol molecule (CH₃OH, 32 Da).[4] This process leads to the formation of a radical cation at m/z 125 .

  • Pathway C: Thiazole Ring Fragmentation The thiazole ring itself can undergo cleavage. Following initial ester fragmentation, the resulting ion at m/z 98 can fragment further. A characteristic pathway for thiazoles involves the cleavage of the N1-C2 and C4-C5 bonds, leading to the expulsion of acetonitrile (CH₃CN) and the formation of a fragment at m/z 57 ([C₂HS]⁺).

EI_Fragmentation M M⁺˙ m/z 157 frag126 Acylium Ion m/z 126 M->frag126 - •OCH₃ frag125 [M-CH₃OH]⁺˙ m/z 125 M->frag125 - CH₃OH (Ortho Effect) frag98 Thiazole Cation m/z 98 frag126->frag98 - CO frag57 [C₂HS]⁺ m/z 57 frag98->frag57 - CH₃CN

Caption: Proposed EI fragmentation pathways for this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺.[5][6] It is ideal for analyzing polar molecules and provides a clean spectrum of the precursor ion for subsequent fragmentation experiments (MS/MS).

Predicted Fragmentation of the Protonated Molecule [M+H]⁺

For this compound, ESI in positive ion mode will readily produce the protonated molecule at m/z 158 . Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.

  • Primary Fragmentation: Neutral Loss of Methanol The most favorable fragmentation pathway for the protonated ester is the neutral loss of methanol (CH₃OH, 32 Da). The protonated carbonyl group facilitates this elimination, leading to the formation of the same stable acylium ion observed in EI-MS at m/z 126 . This is often the base peak in the MS/MS spectrum.

  • Secondary Fragmentation: Decarbonylation Similar to the EI pathway, the acylium ion at m/z 126 can be subjected to higher collision energy, causing it to lose carbon monoxide (CO, 28 Da) and produce the fragment ion at m/z 98 .

ESI_Fragmentation MH [M+H]⁺ m/z 158 frag126 Acylium Ion m/z 126 MH->frag126 - CH₃OH frag98 Thiazole Cation m/z 98 frag126->frag98 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Methodologies

To ensure trustworthy and reproducible results, the following protocols provide a validated starting point for analysis.

General Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep Dissolve sample (1 mg/mL stock) dilute Dilute to 1-10 µg/mL in appropriate solvent prep->dilute gcms GC-EI-MS dilute->gcms lcms LC-ESI-MS or Direct Infusion dilute->lcms process Acquire & Process Spectra gcms->process lcms->process interpret Interpret Fragmentation process->interpret

Caption: General workflow for the mass spectrometric analysis of the target compound.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution for GC-MS: Dilute the stock solution with methanol to a final concentration of 10-50 µg/mL.

  • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL. The solvent should be compatible with ESI, typically 50:50 acetonitrile:water or methanol:water. To promote protonation ([M+H]⁺), add 0.1% formic acid to the final solution.[7] To preferentially form sodium adducts ([M+Na]⁺), a small amount of sodium acetate or sodium chloride can be added.[8]

Protocol 2: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL in split mode (e.g., 20:1).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Method: Direct infusion using a syringe pump or Liquid Chromatography (LC-MS).

  • Flow Rate (Infusion): 5-10 µL/min.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

  • Drying Gas (N₂): 8 - 10 L/min at 250 °C.

  • MS1 Scan Range: m/z 50 to 300 to identify the [M+H]⁺ precursor at m/z 158.

  • MS/MS (CID): Select m/z 158 as the precursor ion. Apply a collision energy ramp (e.g., 10-30 eV) to observe the primary (m/z 126) and secondary (m/z 98) fragment ions.

Summary of Key Spectral Data

The following table consolidates the predicted key ions for this compound.

Table 2: Predicted m/z Values and Proposed Fragment Structures

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Fragmentation Pathway
EI 157 (M⁺˙)126[C₅H₄NOS]⁺Loss of •OCH₃
125[C₆H₅NOS]⁺˙Loss of CH₃OH (Ortho Effect)
98[C₄H₄NS]⁺Loss of •OCH₃, then loss of CO
ESI (+) 158 ([M+H]⁺)126[C₅H₄NOS]⁺Loss of CH₃OH
98[C₄H₄NS]⁺Loss of CH₃OH, then loss of CO

Conclusion

The mass spectrometric analysis of this compound yields distinct and predictable fragmentation patterns that are highly dependent on the ionization method employed. Under high-energy EI, fragmentation is extensive, driven by ester cleavage and a characteristic ortho-effect rearrangement. In contrast, soft ESI ionization followed by CID provides a more controlled fragmentation cascade, dominated by the neutral loss of methanol. Understanding these causal relationships between molecular structure and fragmentation is essential for confident compound identification and the development of robust analytical methods in research and industry. The protocols and predictive data presented herein serve as an authoritative guide for scientists working with this important class of heterocyclic molecules.

References

A Technical Guide to the Solubility of Methyl 5-methylthiazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-methylthiazole-4-carboxylate. Designed for researchers, chemists, and formulation scientists, this document delves into the physicochemical properties of the compound, theoretical solubility principles, and practical experimental methodologies for solubility determination. While extensive quantitative data for this specific molecule is not widely published, this guide establishes a framework for predicting its behavior in various organic solvents and provides a robust protocol for empirical measurement.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a functional group prevalent in many biologically active molecules and pharmaceuticals.[1] The thiazole nucleus is a key building block in medicinal chemistry, found in drugs such as the anti-inflammatory Meloxicam and Vitamin B1 (Thiamine).[1][2] Understanding the solubility of this compound is paramount for its application in synthetic chemistry, drug discovery, and materials science. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and the feasibility of formulation for biological screening.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₇NO₂S[3]
Molecular Weight 157.19 g/mol [3][4]
Appearance Solid[3]
CAS Number 68751-05-3[3]
Calculated LogP 1.5[4]

The molecule consists of a polar thiazole ring containing nitrogen and sulfur heteroatoms, an ester group (-COOCH₃), and a methyl group (-CH₃). The presence of both polar (ester, thiazole ring) and non-polar (methyl group) moieties suggests that its solubility will be highly dependent on the nature of the solvent. The calculated LogP value of 1.5 indicates a moderate lipophilicity, suggesting it will likely exhibit solubility in a range of organic solvents but may have limited solubility in highly non-polar or highly polar solvents like water. Indeed, related thiazole compounds are often described as soluble in alcohols and ether, but only slightly or sparingly soluble in water.[2][5][6]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility.[7] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ester group in this compound can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the molecule limits this interaction. However, the overall polarity of these solvents should facilitate the dissolution of this moderately polar compound.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess dipole moments but do not have O-H or N-H bonds. They are effective at dissolving compounds with polar functional groups through dipole-dipole interactions. It is anticipated that this compound would show good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and interact primarily through weak van der Waals forces. Given the presence of the polar thiazole ring and ester group, the solubility of the target compound in highly non-polar solvents is expected to be limited.

The diagram below illustrates the key factors influencing the solubility of this compound.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_external External Factors Solute Molecular Structure - Thiazole Ring (Polar) - Ester Group (Polar) - Methyl Group (Non-polar) Outcome Solubility Outcome (e.g., g/L, mg/mL) Solute->Outcome 'Like Dissolves Like' LogP LogP ≈ 1.5 (Moderate Lipophilicity) LogP->Outcome Solvent Solvent Type - Polar Protic - Polar Aprotic - Non-polar Solvent->Outcome 'Like Dissolves Like' Forces Intermolecular Forces - H-Bonding - Dipole-Dipole - Van der Waals Forces->Solvent Temp Temperature Temp->Outcome Affects kinetics & equilibrium

Caption: Factors influencing the solubility of the target compound.

Qualitative Solubility Profile

While specific quantitative data is scarce in publicly available literature, a qualitative solubility profile can be predicted based on the properties of the molecule and related thiazole derivatives.[8]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Very SolubleThe overall polarity aligns well. Similar thiazoles are soluble in alcohols.[5]
Polar Aprotic DMSO, DMF, Acetone, THFSoluble to Very SolubleStrong dipole-dipole interactions facilitate dissolution.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective for moderately polar organic compounds.
Aromatic TolueneSparingly SolubleThe polarity is lower than the solute, but some interaction is possible.
Non-Polar Aliphatic Hexane, HeptaneInsoluble to Sparingly SolubleSignificant mismatch in polarity ("like dissolves like" principle).
Aqueous WaterSparingly Soluble to InsolubleThe presence of non-polar groups and a LogP of 1.5 suggest low water solubility. A related compound, 4-Methyl-5-thiazole carboxaldehyde, is only slightly soluble in water.[9]

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and accurate data, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a standard and trustworthy technique.[7] This protocol provides a self-validating system for determining solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G start Start prep 1. Preparation Add excess solid to a known volume of solvent in a vial. start->prep equilibrate 2. Equilibration Shake at constant temperature (e.g., 24-48 hours) to ensure saturation is reached. prep->equilibrate sample 3. Sampling & Filtration Withdraw supernatant. Filter immediately using a 0.22 µm syringe filter. equilibrate->sample dilute 4. Dilution Dilute the clear filtrate quantitatively to fall within the calibration curve range. sample->dilute analyze 5. Analysis Analyze diluted sample by validated HPLC method. dilute->analyze calculate 6. Calculation Determine concentration using the calibration curve and calculate original solubility. analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at equilibrium is crucial.

    • Accurately add a known volume of the desired solvent (e.g., 5.0 mL) to the vial.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined time (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium. The system is at equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are statistically identical.

  • Sampling and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 30 minutes to let excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Analysis (HPLC Method):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Analyze the standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Quantitatively dilute the filtered sample solution to ensure its concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample under the same HPLC conditions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

This compound is a moderately polar compound whose solubility is governed by the "like dissolves like" principle. It is predicted to be readily soluble in polar organic solvents such as alcohols and polar aprotic solvents, with limited solubility in non-polar and aqueous media. For precise applications in research and development, the quantitative experimental protocol outlined in this guide provides a reliable and scientifically sound method for determining its exact solubility in any solvent of interest. This empirical data is indispensable for accurate process design, formulation development, and successful chemical synthesis.

References

A Comprehensive Technical Guide to the Reactivity of the Thiazole Ring in Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The thiazole nucleus is found in numerous clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefditoren.[4]

Overview of Methyl 5-methylthiazole-4-carboxylate: A Key Intermediate

This compound is a highly functionalized thiazole derivative that serves as a valuable building block in organic synthesis.[5][6][7] Its strategic substitution pattern, featuring a methyl group at the C5 position and a methyl carboxylate group at the C4 position, makes it an important precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients.[8][9][10] Understanding the reactivity of this specific thiazole derivative is crucial for researchers and drug development professionals seeking to leverage its synthetic potential.

Electronic Landscape of the Substituted Thiazole Ring

The reactivity of the thiazole ring is governed by the interplay of the electronegative nitrogen atom, the polarizable sulfur atom, and the aromatic π-system. In this compound, the electronic landscape is further modulated by the substituents at the C4 and C5 positions.

  • C5-Methyl Group: The methyl group at the C5 position is an electron-donating group (EDG) through hyperconjugation, which increases the electron density of the thiazole ring, particularly at the C2 and C4 positions.

  • C4-Methyl Carboxylate Group: The methyl carboxylate group at the C4 position is an electron-withdrawing group (EWG) through resonance and inductive effects. This group deactivates the ring towards electrophilic attack and influences the acidity of adjacent protons.

The opposing electronic effects of these two substituents create a unique reactivity profile, which will be explored in the subsequent sections.

Electrophilic Aromatic Substitution

Influence of Substituents on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the thiazole ring of this compound is a result of the competing directing effects of the C5-methyl and C4-carboxylate groups.

The electron-donating methyl group at C5 directs incoming electrophiles to the ortho (C4) and para (C2) positions. However, the C4 position is already substituted.

The electron-withdrawing carboxylate group at C4 deactivates the ring towards electrophilic attack and would direct incoming electrophiles to the meta (C2) position relative to itself.

Both the activating effect of the C5-methyl group and the deactivating directing effect of the C4-carboxylate group favor electrophilic substitution at the C2 position. The C2 position is also inherently susceptible to nucleophilic attack due to the adjacent nitrogen atom, but under electrophilic conditions, it is the most likely site of reaction.

Caption: Predicted regioselectivity of electrophilic substitution.

Halogenation

Halogenation is a common electrophilic substitution reaction for thiazoles. For this compound, this reaction is expected to occur at the C2 position.

The reaction proceeds through the typical electrophilic aromatic substitution mechanism involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.[11] The stability of the intermediate carbocation is a key factor in determining the regioselectivity.

G start This compound + Br2 intermediate Sigma Complex Intermediate (Carbocation at C2) start->intermediate Electrophilic Attack product Methyl 2-bromo-5-methylthiazole-4-carboxylate intermediate->product -HBr

Caption: Workflow for C2-bromination of the thiazole ring.

This protocol is adapted from general procedures for the bromination of thiazole derivatives.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
This compound1.0Substrate
N-Bromosuccinimide (NBS)1.1Brominating agent
Acetonitrile (ACN)-Solvent

Nucleophilic Reactions

Nucleophilic Aromatic Substitution

The electron-rich nature of the thiazole ring generally makes it unreactive towards nucleophilic aromatic substitution unless an activating group (e.g., a good leaving group like a halogen) is present at an electron-deficient position, typically C2.

Reactions at the C2 Position via Deprotonation

The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen atom.[12] This allows for regioselective deprotonation with a strong base to form a C2-lithiated intermediate, which can then be quenched with various electrophiles.

C2-lithiation is a powerful strategy for introducing a wide range of functional groups at the C2 position of the thiazole ring. This method avoids the often harsh conditions required for electrophilic substitution.

G start This compound lithiation C2-Lithiated Intermediate start->lithiation n-BuLi, THF, -78 °C quenching Quenching with Electrophile (E+) lithiation->quenching product Methyl 2-substituted-5-methylthiazole-4-carboxylate quenching->product

Caption: Workflow for C2-functionalization via lithiation.

This protocol is a general procedure for the C2-lithiation of thiazoles.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Argon or Nitrogen atmosphere

  • Dry glassware and syringe

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C.

  • Add this compound (1.0 eq) to the cooled solvent.

  • Slowly add n-Butyllithium (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzaldehyde, 1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReagentMolar Eq.Purpose
This compound1.0Substrate
n-Butyllithium (n-BuLi)1.1Strong base for deprotonation
Tetrahydrofuran (THF)-Anhydrous solvent
Electrophile (e.g., Benzaldehyde)1.2Quenching agent

Reactions of the Substituent Groups

The methyl and methyl carboxylate substituents on the thiazole ring can also undergo a variety of chemical transformations.

Transformations of the C4-Methyl Carboxylate

The ester group at C4 can be readily converted into other functional groups such as carboxylic acids, amides, and alcohols.

Base-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, a key intermediate for further derivatization.[9]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol/Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add a solution of Sodium Hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford 5-methylthiazole-4-carboxylic acid.[9]

The ester can be converted to an amide through reaction with an amine, often requiring elevated temperatures or the use of a catalyst.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Sodium methoxide (catalytic)

  • Methanol

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the desired amine (1.5 eq), and a catalytic amount of sodium methoxide in methanol.

  • Heat the mixture at a specified temperature (e.g., 100 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent.

  • Purify the resulting amide by recrystallization or column chromatography.

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

Procedure:

  • In a flame-dried, argon-purged flask, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.

Reactions of the C5-Methyl Group

The methyl group at C5 can also be functionalized, although this often requires more forcing conditions.

Under radical conditions (e.g., using NBS and a radical initiator like AIBN), the methyl group can be halogenated to form a bromomethyl derivative, which is a versatile intermediate for further substitution reactions.

Strong oxidizing agents can oxidize the methyl group to a carboxylic acid, although this may also affect the thiazole ring itself.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and can be applied to functionalized thiazoles.[13]

Palladium-Catalyzed Cross-Coupling at C2

To perform cross-coupling at the C2 position, a C2-halogenated derivative of this compound is typically required as the starting material.

The Suzuki-Miyaura coupling reaction between a C2-bromothiazole derivative and a boronic acid or ester is an efficient method for introducing aryl or vinyl groups at the C2 position.

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-bromothiazole.

Materials:

  • Methyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., Na2CO3, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a round-bottom flask, combine Methyl 2-bromo-5-methylthiazole-4-carboxylate, the arylboronic acid, and the base.

  • Add the solvent system and degas the mixture with argon or nitrogen.

  • Add the palladium catalyst and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ReagentMolar Eq.Purpose
Methyl 2-bromo-5-methylthiazole-4-carboxylate1.0Substrate
Arylboronic acid1.2Coupling partner
Pd(PPh3)40.05Catalyst
Na2CO32.0Base
Toluene/Ethanol/Water-Solvent system

Summary of Reactivity

Reactivity Map of this compound

G main This compound c2 Electrophilic Substitution (e.g., Bromination) main->c2 C2 Position c2_lith C2-Lithiation -> Nucleophilic Addition main->c2_lith C2 Position ester Ester Hydrolysis, Amidation, Reduction main->ester C4-COOMe methyl Radical Halogenation, Oxidation main->methyl C5-Me

Caption: Summary of the primary reactive sites and transformations.

Strategic Considerations for Synthesis and Derivatization

The reactivity profile of this compound offers several strategic avenues for the synthesis of complex molecules.

  • C2 Functionalization: The most accessible position for introducing new substituents on the thiazole ring is C2, either through electrophilic substitution or, more versatilely, through C2-lithiation.

  • C4 Derivatization: The methyl carboxylate group at C4 can be readily transformed into other functionalities, providing a handle for attaching different side chains or pharmacophores.

  • Orthogonal Reactivity: The distinct reactivity of the thiazole ring and its substituents allows for selective and orthogonal functionalization, enabling the stepwise construction of complex molecular architectures.

By understanding these reactivity patterns, researchers can effectively utilize this compound as a key building block in the development of novel compounds with potential applications in medicine and materials science.

References

The Electronic Landscape of 5-Carboxy-Substituted Thiazoles: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique electronic properties, coupled with its ability to engage in a variety of intermolecular interactions, have rendered it a privileged scaffold in a multitude of clinically successful drugs. The introduction of a carboxyl group at the 5-position of the thiazole ring creates a particularly interesting molecular entity, 5-carboxy-substituted thiazoles. This substitution not only provides a handle for further chemical modifications and bioconjugation but also profoundly influences the electronic distribution within the heterocyclic core, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This technical guide offers an in-depth exploration of the electronic properties of these compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness their therapeutic potential. We will delve into the theoretical underpinnings of their electronic structure, detail robust experimental protocols for their characterization, and explore the causal relationships between structure and electronic properties that are critical for rational drug design.

Theoretical Framework: Understanding the Electronic Structure

The electronic characteristics of 5-carboxy-substituted thiazoles are governed by the interplay of the inherent aromaticity of the thiazole ring and the electronic influence of the carboxyl group, as well as any other substituents. Computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable lens through which to visualize and quantify these properties.

The Influence of the 5-Carboxy Group

The carboxylic acid group at the 5-position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This has several key consequences for the electronic structure of the thiazole ring:

  • Modulation of Ring Aromaticity: The EWG nature of the carboxyl group can decrease the electron density of the π-system, which can be correlated with changes in aromaticity.

  • Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are significantly impacted. The carboxyl group typically lowers the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and can influence the molecule's photophysical properties.[1]

  • Molecular Electrostatic Potential (MEP): DFT calculations can generate MEP maps, which visualize the electron density distribution and highlight regions of positive and negative electrostatic potential. For a 5-carboxy-thiazole, the oxygen atoms of the carboxyl group will be regions of high negative potential, making them potential sites for hydrogen bonding or coordination with metal ions. Conversely, the hydrogen of the hydroxyl group will be a region of high positive potential.

The Role of Additional Substituents: A Hammett-Based Approach

The electronic properties of the 5-carboxy-thiazole core can be further fine-tuned by the introduction of substituents at other positions (e.g., C2 and C4). The effect of these substituents can be systematically understood through the lens of linear free-energy relationships, most notably the Hammett equation.[2]

The Hammett equation, log(K/K₀) = σρ, quantifies the influence of meta- and para-substituents on the reactivity of a benzene derivative. While originally developed for benzene systems, the principles are applicable to heterocyclic rings like thiazole. The substituent constant (σ) is a measure of the electronic effect of a substituent (positive for EWGs, negative for electron-donating groups, EDGs), while the reaction constant (ρ) reflects the sensitivity of a particular reaction or property to these electronic effects.

  • Electron-Donating Groups (EDGs) , such as alkyl or alkoxy groups, will increase the electron density of the thiazole ring, generally raising the HOMO energy and decreasing the oxidation potential.

  • Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, will decrease the electron density, lowering the HOMO energy and increasing the oxidation potential.

These substituent-induced changes can be correlated with various experimental observables, including pKa, redox potentials, and UV-Vis absorption maxima.[3]

Synthesis of 5-Carboxy-Substituted Thiazoles

A robust understanding of the synthesis of these compounds is crucial for any research program. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring and can be readily adapted for the synthesis of 5-carboxy derivatives.[4][5]

The Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 5-carboxy-thiazole, a key starting material is an α-halo-β-ketoester.

Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis start α-Halo-β-ketoester + Thioamide step1 Nucleophilic Attack (S on α-carbon) start->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N on carbonyl carbon) intermediate1->step2 intermediate2 Thiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 5-Carboxy-Substituted Thiazole step3->product

Caption: Hantzsch synthesis workflow for 5-carboxy-thiazoles.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a common Hantzsch synthesis to produce a key precursor for many 5-carboxy-substituted thiazole derivatives.[6]

Materials:

  • Thiourea

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium carbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1 molar equivalent) in ethanol.

  • With stirring, add ethyl 2-chloroacetoacetate (1 molar equivalent) dropwise to the suspension. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydro-halide acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the product under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is essential for the comprehensive characterization of the electronic properties of 5-carboxy-substituted thiazoles.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems like thiazoles. The position of the maximum absorption (λmax) is sensitive to the electronic environment and can be used to study substituent and solvent effects.[1]

Causality in Experimental Design: The Choice of Solvent The polarity of the solvent can significantly influence the λmax.[1][2][7]

  • π→π transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelength).

  • n→π transitions:* Here, the ground state is typically more polar due to the presence of lone pairs. Polar solvents will stabilize the ground state more, increasing the energy gap and causing a hypsochromic (blue) shift (shift to shorter wavelength).

By systematically varying the solvent polarity, one can gain insights into the nature of the electronic transitions.

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare a stock solution of the thiazole derivative in a high-purity spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) at a concentration of approximately 1 mM. Prepare a series of dilutions to determine an optimal concentration that gives an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record a baseline spectrum with a cuvette containing the pure solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). Repeat the measurement in solvents of varying polarity to assess solvatochromic effects.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for investigating the redox properties of a molecule. It provides information on oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer.[8][9]

Self-Validating Protocol: The Use of an Internal Standard The potentials measured in a CV experiment can be affected by the reference electrode, which can drift over time. To ensure the accuracy and reproducibility of the data, it is crucial to use an internal standard with a well-defined and stable redox potential. Ferrocene (Fc) is the most common internal standard for non-aqueous electrochemistry.[10][11] All measured potentials should be reported relative to the Fc/Fc⁺ couple.

Experimental Workflow for Cyclic Voltammetry:

CV_Workflow prep Prepare Electrolyte Solution (e.g., 0.1 M TBAPF₆ in CH₃CN) cell Assemble 3-Electrode Cell (Working, Reference, Counter) prep->cell blank Run Blank CV (Electrolyte only) cell->blank analyte Add Analyte and Record CV blank->analyte standard Add Internal Standard (Ferrocene) and Record Final CV analyte->standard analysis Analyze Data (Determine E½ vs. Fc/Fc⁺) standard->analysis

Caption: A typical workflow for a cyclic voltammetry experiment.

Experimental Protocol: Cyclic Voltammetry

  • Materials:

    • Thiazole derivative (analyte)

    • Ferrocene (internal standard)

    • Anhydrous, electrochemical-grade solvent (e.g., acetonitrile)

    • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

    • Working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/Ag⁺), and counter electrode (e.g., platinum wire)

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Prepare a ~1-5 mM solution of the analyte in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell. Polish the working electrode before use.

    • Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon) for at least 10-15 minutes.

    • Record the cyclic voltammogram of the analyte solution.

    • Add a small amount of a concentrated ferrocene solution to the cell and record the voltammogram again.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials for both the analyte and ferrocene.

    • Calculate the formal potential (E½) for each species using the equation: E½ = (Epa + Epc) / 2.

    • Report the E½ of the analyte relative to the E½ of the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Structure-Electronic Property Relationships: Data and Interpretation

The systematic study of a series of 5-carboxy-substituted thiazoles with varying substituents allows for the elucidation of clear structure-property relationships.

Computational Data Summary

DFT calculations provide a quantitative prediction of how substituents influence the electronic properties of the thiazole core.

CompoundSubstituent at C2HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiazole-5-carboxylic acid-H-7.21-1.855.36
2-Amino-thiazole-5-carboxylic acid-NH₂ (EDG)-6.89-1.625.27
2-Nitro-thiazole-5-carboxylic acid-NO₂ (EWG)-8.15-3.214.94

Note: The values presented are illustrative and based on typical trends observed in DFT calculations (e.g., using B3LYP/6-311++G(d,p) level of theory). Actual values will vary with the specific computational method.[1]

Interpretation:

  • The electron-donating amino group raises the HOMO energy, making the compound easier to oxidize.

  • The electron-withdrawing nitro group significantly lowers both the HOMO and LUMO energies, making the compound harder to oxidize but easier to reduce.

  • The HOMO-LUMO gap is generally decreased by both strong EDGs and EWGs, suggesting an increase in reactivity.

Experimental Data Trends

Experimental data from UV-Vis spectroscopy and cyclic voltammetry will reflect these computational predictions.

Substituent at C2Natureλmax (nm) TrendE½ (Oxidation) vs. Fc/Fc⁺ Trend
-HNeutralBaselineBaseline
-CH₃Weak EDGSlight Red ShiftLess Positive
-OCH₃Strong EDGRed ShiftLess Positive
-ClWeak EWGSlight Blue/Red ShiftMore Positive
-CNStrong EWGRed Shift (extended conjugation)More Positive

Interpretation:

  • UV-Vis Spectroscopy: Both EDGs and EWGs that can extend the π-conjugation (like -CN) tend to cause a bathochromic (red) shift in the λmax. The magnitude of the shift correlates with the electronic nature of the substituent.

  • Cyclic Voltammetry: The oxidation potential (E½) is a direct measure of the ease of removing an electron from the HOMO. EDGs make the molecule more electron-rich, lowering the oxidation potential, while EWGs make it more electron-deficient, increasing the oxidation potential.

Conclusion: A Roadmap for Rational Design

The electronic properties of 5-carboxy-substituted thiazoles are a tunable feature that can be rationally modulated through synthetic chemistry. A thorough understanding of the interplay between the thiazole core, the 5-carboxy group, and other substituents is paramount for the successful design of novel therapeutics. By combining the predictive power of computational methods like DFT with the empirical data from spectroscopic and electrochemical techniques, researchers can build robust structure-activity relationships. This integrated approach, grounded in the principles outlined in this guide, provides a clear roadmap for optimizing the electronic landscape of this versatile scaffold, ultimately accelerating the discovery and development of next-generation pharmaceuticals.

References

Tautomerism in 2-Aminothiazole-4-Carboxylate Derivatives: A Guide to Characterization and Implication

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is due to its versatile synthetic accessibility and its capacity to act as a bioisostere and a privileged structure capable of engaging with a wide array of biological targets.[2][3] However, the inherent prototropic tautomerism of the 2-aminothiazole core, specifically the dynamic equilibrium between amino and imino forms, presents a significant and often underestimated challenge in drug development. This guide provides an in-depth exploration of the tautomeric landscape of 2-aminothiazole-4-carboxylate derivatives, offering a framework for its characterization and a discussion of its profound implications for molecular design, biological activity, and pharmacokinetic properties.

The Fundamental Chemistry: Tautomerism vs. Resonance

Tautomerism describes a chemical equilibrium between two or more structurally distinct isomers, known as tautomers, which readily interconvert.[4][5] This interconversion, or tautomerization, most commonly involves the migration of a proton, a phenomenon known as prototropic tautomerism.[6] It is critical to distinguish tautomers from resonance structures. Tautomers are discrete, interconverting chemical species with different arrangements of atoms and electrons, separated by a real energy barrier.[5] In contrast, resonance forms are hypothetical depictions of the delocalization of electrons within a single, static chemical entity.

For 2-aminothiazole derivatives, the primary tautomeric relationship is the amino-imino equilibrium. The proton shifts between the exocyclic amino group and the endocyclic ring nitrogen atom.

Figure 1: The primary amino-imino prototropic tautomerism in a generic 2-aminothiazole-4-carboxylate derivative.

Studies on 2-aminothiazole and related structures consistently show that the amino tautomer, which benefits from the aromatic stabilization of the thiazole ring, is generally the predominant form in solution.[7][8] However, this equilibrium is not fixed and can be significantly influenced by a variety of factors.

Factors Influencing Tautomeric Equilibrium

The precise ratio of tautomers is a delicate balance dictated by the molecule's intrinsic electronic properties and its extrinsic environment. Understanding these factors is paramount for predicting and controlling the tautomeric state of a drug candidate.

Substituent Effects

The electronic nature of substituents on the thiazole ring or the exocyclic amine can dramatically shift the equilibrium.

  • Electron-Withdrawing Groups (EWGs): An EWG on the exocyclic nitrogen, such as a tosyl group, can significantly stabilize the imino form by delocalizing the lone pair on the other exocyclic nitrogen, making the amino proton more acidic and favoring its transfer to the ring nitrogen.[8][9]

  • Electron-Donating Groups (EDGs): Conversely, EDGs on the exocyclic amine increase its basicity, favoring the retention of the proton and stabilizing the amino form.

  • Ring Substituents: Substituents at the 4- and 5-positions of the thiazole ring modulate the aromaticity and the basicity of the ring nitrogen, thereby influencing the equilibrium.[9]

Solvent Polarity and Hydrogen Bonding

The solvent environment plays a crucial role in stabilizing or destabilizing tautomers.[10]

  • Polar Protic Solvents: Solvents like water or methanol can form hydrogen bonds with both tautomers, acting as proton relays and potentially lowering the energy barrier for interconversion. Their specific interactions can favor one form over the other.

  • Polar Aprotic Solvents: Solvents such as DMSO or acetonitrile can influence the equilibrium based on dipole-dipole interactions. For instance, a more polar tautomer will be preferentially stabilized in a highly polar solvent.[11]

  • Non-polar Solvents: In non-polar solvents like chloroform or hexane, intramolecular hydrogen bonding and inherent molecular stability become the dominant factors.[11]

pH and Protonation State

The pH of the medium determines the protonation state of the molecule, which is intrinsically linked to the tautomeric equilibrium. 2-Aminothiazoles can be protonated at either the endocyclic (ring) nitrogen or the exocyclic (amino) nitrogen.[8] The protonated intermediate can facilitate the tautomerization process.[12] The relative basicity of the two nitrogen atoms, governed by substituent effects, determines the primary site of protonation and thus the pathway of tautomerization.

Factors Equilibrium Tautomeric Equilibrium (Amino vs. Imino) Substituents Substituent Effects (R1, R2, R3) Substituents->Equilibrium Modulates electronic character and steric hindrance EWG EWGs (e.g., -SO2R) Favor Imino Substituents->EWG EDG EDGs (e.g., -Alkyl) Favor Amino Substituents->EDG Solvent Solvent Environment Solvent->Equilibrium Differential solvation & H-bonding PolarProtic Polar Protic (e.g., H2O) Acts as proton relay Solvent->PolarProtic Aprotic Polar Aprotic (e.g., DMSO) Stabilizes polar tautomer Solvent->Aprotic pH pH / Protonation pH->Equilibrium Alters protonation state and facilitates interconversion Acidic Low pH Protonated Intermediate pH->Acidic Basic High pH Deprotonated Species pH->Basic

Figure 2: Key factors influencing the amino-imino tautomeric equilibrium in 2-aminothiazole derivatives.

Analytical Methodologies for Tautomer Characterization

A multi-faceted analytical approach is essential for unambiguously determining the tautomeric state(s) of a compound in both solution and the solid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[13] The interconversion rate between tautomers dictates the appearance of the NMR spectrum.

  • Slow Exchange: If the interconversion is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for direct integration and quantification.

  • Fast Exchange: If the interconversion is fast, a single set of population-averaged signals will be observed. The chemical shifts in this case will be a weighted average of the shifts of the individual tautomers.

  • Intermediate Exchange: This regime leads to broad, coalesced peaks that are difficult to interpret quantitatively. Variable Temperature (VT) NMR can be employed to move the system into the slow or fast exchange regime.[13]

Key NMR Observables:

  • ¹H NMR: The chemical shifts of the C5-H proton and the N-H protons are highly sensitive to the tautomeric form.[9]

  • ¹³C NMR: The chemical shift of the C2 carbon is significantly different in the amino (C-N single bond character) versus the imino (C=N double bond character) form.

  • ¹⁵N NMR: Although less common, ¹⁵N NMR provides direct information about the chemical environment of the nitrogen atoms, offering definitive evidence for the location of the double bond and the proton.

Experimental Protocol: Tautomer Ratio Determination by ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the 2-aminothiazole-4-carboxylate derivative. Dissolve in a known volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) in a clean NMR tube. Use a solvent that reflects the intended biological or formulation environment.

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific probe and solvent. Ensure a stable temperature is maintained (e.g., 298 K).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for key signals).

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure quantitative accuracy. A value of 10-30 seconds is often sufficient.

    • Record the exact experimental parameters.

  • Data Processing:

    • Apply a standard Fourier transform and phase correction.

    • Carefully calibrate the chemical shift scale using the residual solvent peak.

    • Perform baseline correction across the entire spectrum.

  • Analysis & Quantification (Slow Exchange):

    • Identify distinct, well-resolved signals corresponding to each tautomer (e.g., the C5-H proton).

    • Integrate the corresponding signals for each tautomer (Area_amino and Area_imino).

    • Calculate the molar ratio: % Amino = [Area_amino / (Area_amino + Area_imino)] * 100.

  • Validation: If possible, repeat the experiment in a different solvent to observe the shift in equilibrium, which validates the signal assignments. Consider 2D NMR experiments (HSQC, HMBC) to confirm structural assignments for each tautomer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unequivocal proof of the tautomeric form present in the solid state.[12] By precisely locating atomic positions, it allows for the differentiation between single and double bonds.

  • C2-N(exo) Bond Length: An amino tautomer will exhibit a C-N single bond length (~1.36 Å), whereas an imino tautomer will have a shorter C=N double bond length (~1.28 Å).

  • Hydrogen Atom Location: Difference Fourier maps can often locate the position of the relevant hydrogen atom, confirming its attachment to either the exocyclic or endocyclic nitrogen.

Vibrational Spectroscopy (IR and Raman)

IR and Raman spectroscopy are sensitive to the vibrational modes of functional groups, which differ between tautomers.

  • N-H Stretching: The amino tautomer typically shows characteristic N-H stretching bands, while the imino form exhibits a C=N-H stretching vibration at a different frequency.[7][14]

  • C=N Stretching: The imino form will have a strong C=N stretching band that is absent in the amino form.

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data.[7][15] By calculating the relative electronic energies of the tautomers in the gas phase or with a continuum solvent model, one can predict the thermodynamically more stable form. These calculations can also predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.[7][12]

Workflow start Compound of Interest (2-Aminothiazole Derivative) Solution Solution-Phase Analysis start->Solution Solid Solid-State Analysis start->Solid Theory In Silico Prediction start->Theory NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Solution->NMR UVVis UV-Vis Spectroscopy Solution->UVVis Qualitative XRay X-Ray Crystallography Solid->XRay VibSpec IR / Raman Spectroscopy Solid->VibSpec Supportive DFT DFT Calculations (Energy, Spectra) Theory->DFT Ratio Tautomer Ratio (K_eq) NMR->Ratio UVVis->Ratio Qualitative Structure Definitive Solid Form XRay->Structure VibSpec->Structure Supportive Stability Relative Stability (ΔG) DFT->Stability Conclusion Comprehensive Tautomer Profile Ratio->Conclusion Structure->Conclusion Stability->Conclusion

Figure 3: A comprehensive workflow for the characterization of tautomerism in drug candidates.

Implications in Drug Discovery and Development

Failing to characterize the tautomeric state of a 2-aminothiazole derivative can have severe consequences for a drug development program.

  • Pharmacodynamics (Target Binding): The two tautomers possess different three-dimensional shapes and, crucially, different hydrogen bond donor/acceptor patterns. A switch from an amino (donor) to an imino (acceptor) group can completely abrogate binding to a target receptor or enzyme, leading to a loss of biological activity.[10]

  • Pharmacokinetics (ADME):

    • Solubility & Permeability: Tautomers have different polarities and pKa values, which directly impact aqueous solubility and membrane permeability. An unforeseen shift in the tautomeric ratio can alter a compound's absorption profile.

    • Metabolism: The metabolic fate of each tautomer can be different. One form may be stable while the other is rapidly metabolized, affecting the drug's half-life. The 2-aminothiazole ring itself has been flagged as a potential structural alert or toxicophore, and its metabolic activation could be tautomer-dependent.[2]

  • Intellectual Property: Patent claims must be carefully worded to cover all relevant tautomeric forms of an active pharmaceutical ingredient (API) to ensure robust intellectual property protection.

Conclusion

Tautomerism in 2-aminothiazole-4-carboxylate derivatives is not a mere academic curiosity but a critical molecular property that must be addressed during drug discovery and development. The equilibrium between the dominant amino and minor imino forms is dynamic and highly sensitive to chemical structure and environment. A proactive and integrated analytical strategy, combining high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for building a comprehensive understanding of a compound's tautomeric behavior. This knowledge enables researchers to design molecules with predictable properties, interpret structure-activity relationships correctly, and ultimately develop safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-Methylthiazole-5-Carboxylate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hantzsch Thiazole Synthesis in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] Its prevalence is due to the stability of the aromatic ring and its capacity for diverse biological activities, including antifungal, anti-inflammatory, and anti-HIV properties.[1] The Hantzsch thiazole synthesis, a classic reaction dating back to the 19th century, remains a highly reliable and high-yielding method for constructing this vital heterocyclic motif.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4][5]

This document provides a detailed guide for the synthesis of a substituted thiazole, specifically focusing on the preparation of methyl 4-methylthiazole-5-carboxylate. It is important to note that the classical Hantzsch condensation of methyl acetoacetate with thioacetamide would yield methyl 2,4-dimethylthiazole-5-carboxylate. To achieve the target molecule with a methyl group at the 4-position and an ester at the 5-position, the synthesis detailed below will first produce methyl 2-amino-4-methylthiazole-5-carboxylate, a versatile intermediate. Subsequent modifications, which are beyond the scope of this specific protocol, would be required to replace the 2-amino group. This intermediate itself is a valuable building block in the synthesis of various biologically active compounds.[6]

Reaction Mechanism and Scientific Rationale

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, leading to an S-alkylation via an SN2 reaction.[3][5] This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The subsequent dehydration of the resulting intermediate leads to the formation of the stable, aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for this reaction.[5]

The choice of reagents and conditions is critical for a successful synthesis. An α-haloketone is a key reactant; in this protocol, methyl 2-chloroacetoacetate is utilized.[7][8] Thioacetamide serves as the thioamide component, providing the nitrogen and sulfur atoms for the thiazole ring.[2][9] The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the reaction steps.[1]

Experimental Protocol: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

This protocol details a one-pot synthesis, which is efficient and minimizes waste by avoiding the isolation of intermediates.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/MassProperties & Hazards
Methyl acetoacetateC₅H₈O₃116.12101.16 g (1.08 mL)Flammable liquid and vapor.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53111.47 gOxidizer, causes severe skin burns and eye damage.
ThioacetamideC₂H₅NS75.13100.75 gToxic, potential carcinogen, hepatotoxin.[9][10]
EthanolC₂H₆O46.07-20 mLHighly flammable liquid and vapor.
TriethylamineC₆H₁₅N101.19101.01 g (1.39 mL)Highly flammable, toxic, corrosive.
WaterH₂O18.02-As needed-
Saturated Sodium BicarbonateNaHCO₃84.01-As needed-
BrineNaCl (aq)58.44-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure
  • Preparation of the α-haloketone (in situ):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (10 mmol, 1.16 g).

    • Dissolve the methyl acetoacetate in 10 mL of ethanol.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add N-Chlorosuccinimide (NCS) (11 mmol, 1.47 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Hantzsch Thiazole Synthesis:

    • To the reaction mixture containing the in situ generated methyl 2-chloroacetoacetate, add thioacetamide (10 mmol, 0.75 g) in one portion.

    • Add triethylamine (10 mmol, 1.39 mL) dropwise to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 30 mL of water and 30 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure Methyl 2-amino-4-methylthiazole-5-carboxylate.

Visualizing the Workflow

Hantzsch_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_process Work-up & Purification MAA Methyl Acetoacetate Halogenation α-Halogenation (in situ) MAA->Halogenation NCS N-Chlorosuccinimide NCS->Halogenation Thioacetamide Thioacetamide Condensation Cyclocondensation Thioacetamide->Condensation Halogenation->Condensation Methyl 2-chloroacetoacetate Workup Aqueous Work-up Condensation->Workup Purification Purification Workup->Purification Product Methyl 2-amino-4-methylthiazole- 5-carboxylate Purification->Product

Caption: Workflow for the one-pot Hantzsch synthesis.

Safety Precautions and Troubleshooting

Safety:

  • Thioacetamide: This reagent is a suspected carcinogen and a known hepatotoxin.[9][10] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11][12]

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can cause severe burns. Avoid contact with skin and eyes.

  • Solvents: Ethanol and triethylamine are flammable. Keep away from open flames and ignition sources.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure the reflux temperature is maintained.
Loss of product during work-upEnsure proper phase separation and minimize transfers.
Impure ProductPresence of starting materialsOptimize the stoichiometry of the reagents. Improve the purification method (e.g., adjust the solvent system for chromatography).
Side reactionsControl the reaction temperature carefully, especially during the addition of NCS.

Conclusion

The Hantzsch thiazole synthesis is a robust and versatile method for the preparation of thiazole derivatives, which are of significant interest in drug development. The protocol provided herein for the synthesis of methyl 2-amino-4-methylthiazole-5-carboxylate offers a reliable and efficient route to a valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the experimental details and safety precautions, researchers can successfully employ this classic reaction in their synthetic endeavors.

References

One-Pot Synthesis of Substituted Thiazole-4-carboxylates: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif that constitutes the core structure of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it an indispensable building block for medicinal chemists. Substituted thiazole-4-carboxylates, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][2] The development of efficient and economical methods for the synthesis of these valuable compounds is therefore of paramount importance to the pharmaceutical industry. This application note provides a detailed, field-proven guide to the one-pot synthesis of substituted thiazole-4-carboxylates, with a focus on explaining the causality behind the experimental choices to ensure reproducibility and success.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Reaction

The cornerstone of this synthetic approach is the Hantzsch thiazole synthesis, a classic condensation reaction first reported in 1887.[3] In its archetypal form, the reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[4] The one-pot protocol detailed herein is an elegant adaptation of this reaction, where the requisite α-haloketone is generated in situ from a readily available β-keto ester, followed by the addition of a thiourea derivative to initiate the cyclization, all within a single reaction vessel. This approach significantly improves efficiency and reduces waste compared to traditional multi-step procedures.[5]

Reaction Mechanism: A Stepwise Look at Thiazole Formation

The one-pot synthesis of a substituted thiazole-4-carboxylate, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, proceeds through two main stages within the same pot:

  • In Situ Formation of the α-Haloketone: The reaction is initiated by the α-bromination of a β-keto ester (in this case, ethyl acetoacetate) using an N-halosuccinimide, typically N-bromosuccinimide (NBS). This electrophilic substitution occurs at the α-carbon, flanked by the two carbonyl groups, to generate the reactive α-haloketone intermediate (ethyl 2-bromo-3-oxobutanoate).

  • Hantzsch Cyclocondensation: Upon the addition of a thiourea derivative, the sulfur atom, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in an SN2 reaction. This is followed by an intramolecular condensation where the nitrogen of the thiourea attacks one of the carbonyl carbons of the β-keto ester moiety. The subsequent dehydration and aromatization lead to the formation of the stable thiazole ring.

Hantzsch_Mechanism cluster_0 Stage 1: In Situ Bromination cluster_1 Stage 2: Hantzsch Cyclocondensation Ethyl Acetoacetate Ethyl Acetoacetate alpha_Bromo_ester Ethyl 2-bromo-3-oxobutanoate (α-haloketone intermediate) Ethyl Acetoacetate->alpha_Bromo_ester + NBS NBS N-Bromosuccinimide (NBS) SN2_Adduct S-Alkylation Adduct alpha_Bromo_ester->SN2_Adduct + Thiourea (Nucleophilic Attack) Thiourea Thiourea Cyclized_Intermediate Hemiaminal Intermediate SN2_Adduct->Cyclized_Intermediate Intramolecular Condensation Final_Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Cyclized_Intermediate->Final_Product - H2O (Dehydration & Aromatization)

Figure 1: Simplified reaction mechanism for the one-pot Hantzsch synthesis of a thiazole-4-carboxylate.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from the highly efficient procedure developed by Meng et al. and provides a reliable method for the gram-scale synthesis of the title compound.

Reagents and Materials
ReagentFormulaMW ( g/mol )Mmol (equiv.)Amount
Ethyl acetoacetateC₆H₁₀O₃130.1450 (1.0)6.50 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9860 (1.2)10.5 g
ThioureaCH₄N₂S76.1250 (1.0)3.80 g
Tetrahydrofuran (THF)C₄H₈O72.11-20.0 mL
Deionized WaterH₂O18.02-50.0 mL
Ethyl AcetateC₄H₈O₂88.11-For recrystallization
Step-by-Step Procedure
  • Reaction Setup and Bromination:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (6.50 g, 50 mmol), deionized water (50.0 mL), and tetrahydrofuran (20.0 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Causality: The use of a biphasic solvent system (water/THF) helps to dissolve both the organic and inorganic reagents. Cooling to 0°C is crucial to control the exothermicity of the bromination reaction and to minimize the formation of potential side products from the decomposition of NBS or the α-bromo intermediate.

    • Slowly add N-bromosuccinimide (10.5 g, 60 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Causality: A slight excess of NBS (1.2 equivalents) is used to ensure complete conversion of the starting material. Stirring at room temperature allows the bromination to proceed to completion. The progress of this step can be monitored by thin-layer chromatography (TLC).

  • Cyclization:

    • To the reaction mixture containing the in situ generated ethyl 2-bromo-3-oxobutanoate, add thiourea (3.80 g, 50 mmol).

    • Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

    • Causality: Heating is necessary to provide the activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps. A temperature of 80°C provides a good balance between reaction rate and minimizing potential degradation of the product.

  • Work-up and Purification:

    • After 2 hours, cool the reaction mixture to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining salts and water-soluble impurities.

    • Recrystallize the crude product from hot ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a pale yellow solid.

    • Dry the purified product under vacuum. The expected yield is approximately 72%.

Process Optimization and Troubleshooting

The robustness of this one-pot synthesis allows for considerable flexibility. However, understanding the influence of various parameters is key to optimizing the reaction for different substrates and scales.

ParameterVariationEffect on ReactionTroubleshooting Tips
Solvent System Ethanol/Water, AcetonitrileCan influence solubility and reaction rates. Greener solvent choices are often possible.If solubility is an issue, consider alternative co-solvents. For greener alternatives, ethanol/water mixtures are often effective.[6]
Temperature Microwave IrradiationCan significantly reduce reaction times.Requires specialized equipment. Careful optimization of temperature and time is needed to avoid decomposition.
Catalyst Lewis acids, solid-supported acidsCan accelerate the reaction, especially for less reactive substrates.Catalyst screening may be necessary. Reusable catalysts can improve the environmental footprint of the synthesis.[7]
Thiourea Substituent N-alkyl, N-aryl thioureasAllows for the synthesis of a diverse library of 2-substituted thiazoles.Sterically hindered or electron-withdrawing groups on the thiourea may require longer reaction times or higher temperatures.

Common Issues and Solutions:

  • Low Yield: Incomplete bromination is a common culprit. Ensure the NBS is of high purity and that the reaction is allowed to proceed for the full duration. Dehalogenation of the α-haloketone can also occur, particularly with prolonged reaction times or in the presence of certain nucleophiles.[5]

  • Side Product Formation: Over-bromination can occur if an excess of NBS is used or if the temperature is not adequately controlled. The formation of isomeric thiazoles is also a possibility, though generally less common in this specific reaction.

workflow cluster_prep Preparation cluster_bromination Stage 1: Bromination cluster_cyclization Stage 2: Cyclization cluster_workup Work-up & Purification reagents Combine Ethyl Acetoacetate, Water, and THF in Flask cool Cool to 0°C reagents->cool add_nbs Add NBS Portion-wise cool->add_nbs stir_rt Stir at Room Temperature (2 hours) add_nbs->stir_rt add_thiourea Add Thiourea stir_rt->add_thiourea heat Heat to 80°C (2 hours) add_thiourea->heat cool_precipitate Cool to Room Temperature & Precipitate Forms heat->cool_precipitate filter_wash Filter and Wash with Water cool_precipitate->filter_wash recrystallize Recrystallize from Hot Ethyl Acetate filter_wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure Substituted Thiazole-4-carboxylate dry->product

Figure 2: Experimental workflow for the one-pot synthesis of a substituted thiazole-4-carboxylate.

Conclusion

This application note has detailed a robust and efficient one-pot synthesis of substituted thiazole-4-carboxylates, a critical class of intermediates in drug discovery. By understanding the underlying Hantzsch reaction mechanism and the rationale behind each experimental step, researchers can confidently and reproducibly synthesize these valuable compounds. The provided protocol, along with the troubleshooting and optimization guidelines, serves as a comprehensive resource for scientists in both academic and industrial settings, facilitating the streamlined production of diverse thiazole derivatives for the advancement of pharmaceutical research.

References

Application Note & Protocols: Methyl 5-methylthiazole-4-carboxylate as a Pivotal Intermediate for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-methylthiazole-4-carboxylate (CAS No: 68751-05-3) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a reactive ester group and a methylated thiazole core, renders it a versatile synthon for constructing more complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, characterization, and application of this intermediate. We will explore its role in the synthesis of prominent APIs, provide detailed experimental protocols, and discuss the critical analytical methods for quality control, thereby underscoring its importance in the pharmaceutical landscape.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable metabolic stability. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antihypertensive, and anticancer properties.[1][2] this compound serves as a key starting material or intermediate for several of these medicinally important compounds. Its strategic functionalization allows for the facile introduction of the thiazole moiety into a target API structure, making it a valuable tool for synthetic chemists.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a research and development setting. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 68751-05-3
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance White to light yellow powder[3]
Melting Point 74-78 °C[3]
MDL Number MFCD11109386

Safety & Handling: this compound is classified with the GHS07 pictogram, indicating it can be a skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[4][5]

  • Hazard Statements: H317 (May cause an allergic skin reaction).

  • Precautionary Statements: P261, P272, P280, P302 + P352, P333 + P313.

Synthesis of the Thiazole Intermediate

The most common and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For this compound, a variation of this synthesis is typically employed.

Synthetic Pathway Overview

The synthesis can be conceptualized as a multi-step process starting from commercially available materials. A common route involves the reaction of formamide with a sulfurizing agent like phosphorus pentasulfide to generate thioformamide in situ, which then reacts with an appropriate α-haloacetoacetate derivative.[6][7]

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Transesterification (Optional) A Formamide + P₄S₁₀ C Ethyl 4-methylthiazole-5-carboxylate A->C in situ reaction with B Ethyl 2-chloroacetoacetate B->C E This compound C->E D Methanol / Acid or Base Catalyst D->E

Caption: General synthetic workflow for thiazole carboxylates.

Protocol: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol describes the synthesis of the ethyl ester, a closely related and often interchangeable intermediate. The methyl ester can be obtained via transesterification or by using methyl 2-chloroacetoacetate. This procedure is adapted from established methods.[1][6]

Materials:

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Ethylene glycol dimethyl ether (DME)

  • Ethyl 2-chloroacetoacetate

  • 20% Sodium hydroxide solution

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Thioamide Formation: Charge the reactor with ethylene glycol dimethyl ether (600 mL) and phosphorus pentasulfide (0.1 mol).

  • Under continuous stirring, slowly add formamide (0.5 mol) via the dropping funnel. Maintain the temperature below 30°C. The reaction is exothermic. Stir for 2 hours after the addition is complete. The in situ formation of thioformamide occurs during this step.

  • Cyclization: Slowly add ethyl 2-chloroacetoacetate (0.5 mol) dropwise to the reaction mixture. The addition of the α-halocarbonyl initiates the Hantzsch cyclization.

  • Allow the reaction to proceed at room temperature for 8 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to 10°C. A solid product should precipitate.

  • Filter the crude product and wash with cold water.

  • Dissolve the collected solid in water (approx. 4 times its weight) and adjust the pH to 7-8 with a 20% sodium hydroxide solution to neutralize any acidic byproducts.

  • Cool the solution to 0-5°C to precipitate the purified product.

  • Drying: Filter the white solid, wash with cold water, and dry under vacuum at 40-50°C to yield Ethyl 4-methylthiazole-5-carboxylate.

Application in API Synthesis: The Case of Mirabegron

Mirabegron (trade name Myrbetriq) is a β3 adrenergic receptor agonist used for the treatment of overactive bladder.[8] The synthesis of Mirabegron provides an excellent example of the utility of the thiazole scaffold. While many patented routes use 2-aminothiazole-4-yl-acetic acid, the core principle involves coupling the thiazole unit with the chiral phenylethanolamine side chain.[8][9][10]

Retrosynthetic Analysis & Key Coupling Step

The key disconnection in Mirabegron synthesis is the amide bond linking the thiazole acetic acid moiety and the aminophenyl ethanol fragment.

Mirabegron_Synthesis cluster_intermediates Key Intermediates Mirabegron Mirabegron Thiazole 2-Aminothiazole-4-yl-acetic acid Coupling Amide Coupling (e.g., EDC, HCl) Thiazole->Coupling Amine (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol Amine->Coupling Coupling->Mirabegron

Caption: Key amide coupling step in Mirabegron synthesis.

Protocol: Amide Coupling for Mirabegron Synthesis

This protocol is a representative example of the key condensation step, adapted from published syntheses.[8]

Materials:

  • (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride

  • 2-Aminothiazole-4-yl-acetic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Water, n-Butanol, Ethyl Acetate

  • Aqueous Ammonia (20% and 5%)

Procedure:

  • Initial Mixture: In a suitable reactor, prepare a mixture of water (1500 mL), (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride (100 g), 2-aminothiazole-4-yl-acetic acid (55.1 g), and concentrated HCl (35.6 g).

  • Coupling Agent Addition: To the stirred mixture at 28°C (±2°C), add EDC·HCl (72.0 g). The EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Reaction: Stir the mixture for approximately 2 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Extraction & Wash: Add a mixture of ethyl acetate (400 mL) and n-butanol (100 mL) to the reaction mass and stir. Separate the layers.

  • To the aqueous layer, add n-butanol (1000 mL) followed by a 20% aqueous ammonia solution (80 mL) to basify the mixture and extract the product into the organic phase.

  • Separate the organic layer and wash sequentially with 5% aqueous ammonia (1000 mL) and then with water.

  • Crystallization: Partially concentrate the organic layer under vacuum. Cool the solution to room temperature to induce crystallization.

  • Isolation: Filter the solid product, wash with a suitable solvent like toluene, and dry under vacuum at approximately 48°C to yield Mirabegron.[8]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in multi-step API synthesis. Impurities can lead to side reactions and complicate downstream purification.

QC_Workflow Sample Synthesized Intermediate (this compound) HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Verification) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Result Certificate of Analysis (Purity > 99%) HPLC->Result NMR->Result MS->Result

Caption: Quality control workflow for the intermediate.

Characterization Data

The following table summarizes the expected analytical data for a closely related analog, ethyl 2-amino-4-methylthiazole-5-carboxylate, which provides a reference for the key structural features.[1]

TechniqueExpected Results for Ethyl 2-amino-4-methylthiazole-5-carboxylate
¹H NMR (400 MHz, CDCl₃)δ 1.19 (t, 3H, OCH₂CH₃ ), 2.36 (s, 3H, thiazole-4-CH₃ ), 4.13 (q, 2H, OCH₂ CH₃), 7.69 (s, 2H, NH₂ )
¹³C NMR (100 MHz, CDCl₃)δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )
Mass Spec. (ESI+)m/z 187 [M+H]⁺
Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general-purpose HPLC method for purity determination.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Result: A single major peak corresponding to the product, with purity calculated based on the area percentage.

Conclusion

This compound and its derivatives are undeniably valuable intermediates in the synthesis of APIs. Their utility is demonstrated in the construction of complex drugs like Mirabegron. A thorough understanding of their synthesis, purification, and analytical characterization is essential for any scientist working in drug development. The protocols and data presented in this note serve as a comprehensive resource to facilitate the efficient and safe use of this important chemical building block.

References

Application Notes & Protocols: The Strategic Role of Thiazole-5-Carboxylate Derivatives in the Synthesis of Febuxostat

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1][2] Its synthesis is a topic of significant interest within the pharmaceutical industry, demanding efficient, scalable, and high-purity chemical routes. While various precursors can be envisioned for the construction of its core 2-phenyl-4-methylthiazole scaffold, the established and industrially adopted syntheses predominantly rely on 4-methylthiazole-5-carboxylate esters , such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This document provides a comprehensive guide to the synthesis of Febuxostat, clarifying the role of its key intermediates. It has been noted that inquiries exist regarding the use of Methyl 5-methylthiazole-4-carboxylate. However, a thorough review of the scientific literature and patents indicates that this regioisomer is not a direct precursor in the conventional synthetic pathways to Febuxostat. This guide will therefore focus on the validated and widely practiced synthetic routes, while also providing context on the chemistry of thiazole-4-carboxylate derivatives.

Introduction to Febuxostat and its Synthetic Strategy

Febuxostat's therapeutic action lies in its ability to inhibit xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.[2] By blocking this enzyme, Febuxostat effectively reduces the production of uric acid, alleviating the symptoms of gout. The chemical structure of Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[2]

The synthesis of Febuxostat generally involves the construction of the central thiazole ring, followed by modifications to the phenyl ring and, finally, hydrolysis of a carboxylate ester to yield the active pharmaceutical ingredient (API). The most common strategy is a Hantzsch-type thiazole synthesis, which dictates the regiochemistry of the final product, leading to the 5-carboxylate isomer.

The Key Intermediate: 4-Methylthiazole-5-Carboxylate Esters

The cornerstone of modern Febuxostat synthesis is the use of an ethyl or methyl 4-methylthiazole-5-carboxylate derivative. Specifically, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate serves as the immediate precursor to Febuxostat.[3] This intermediate is typically synthesized by the condensation of a substituted benzothioamide with an α-haloketone, a classic Hantzsch thiazole synthesis.

Why not a Thiazole-4-Carboxylate?

The Hantzsch synthesis, a foundational method for thiazole ring formation, involves the reaction of a thioamide with an α-halocarbonyl compound.[4] In the context of Febuxostat synthesis, the reactants are typically:

  • 3-Cyano-4-isobutoxybenzothioamide : Provides the C2- and N3-atoms of the thiazole ring and the substituted phenyl group.

  • Ethyl 2-chloro-3-oxobutanoate (or a similar α-haloketoester): Provides the C4-, C5-, and S1-atoms of the thiazole ring, along with the methyl group at C4 and the carboxylate at C5.

The inherent mechanism of this reaction dictates that the carbon of the thioamide attacks the carbonyl carbon of the α-haloketoester, and the sulfur atom attacks the halogenated carbon. This specific connectivity leads exclusively to the formation of a thiazole-5-carboxylate. The use of a precursor like this compound would imply a different retrosynthetic disconnection and a fundamentally different, and currently unreported, synthetic strategy for Febuxostat.

Established Synthetic Pathway to Febuxostat

The most widely adopted synthetic route to Febuxostat is a multi-step process that culminates in the hydrolysis of the ethyl ester of Febuxostat. The overall workflow is depicted below.

Febuxostat Synthesis Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification A 3-Cyano-4-isobutoxybenzonitrile B 3-Cyano-4-isobutoxybenzothioamide A->B  NaSH, MgCl2, DMF   D Ethyl 2-(3-cyano-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate B->D C Ethyl 2-chloro-3-oxobutanoate C->D E Febuxostat D->E  NaOH, n-Butanol/Water  

Caption: A simplified workflow for the synthesis of Febuxostat.

Detailed Protocol for the Synthesis of Febuxostat

This protocol outlines the synthesis of Febuxostat starting from 3-cyano-4-isobutoxybenzothioamide.

Materials and Reagents:

  • 3-Cyano-4-isobutoxybenzothioamide

  • Ethyl 2-chloro-3-oxobutanoate

  • Isopropyl alcohol

  • n-Butanol

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Vacuum filtration apparatus

  • pH meter or pH paper

Procedure:

Step 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate [3]

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyano-4-isobutoxybenzothioamide (e.g., 5.0 g) in isopropyl alcohol (e.g., 25.0 mL) at room temperature (25-30°C).

  • To this solution, add ethyl 2-chloro-3-oxobutanoate (e.g., 1.1 to 1.5 molar equivalents).

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate as a pale yellowish solid. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold isopropyl alcohol and dry under vacuum at 50-55°C.

Step 2: Synthesis of Febuxostat (Hydrolysis) [3]

  • In a clean reaction vessel, suspend the dried ethyl ester from Step 1 (e.g., 5.0 g) in n-butanol (e.g., 50.0 mL).

  • Add a solution of sodium hydroxide (e.g., 2.5 to 3.0 molar equivalents) in water.

  • Heat the mixture to 35-40°C and stir for 1-2 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the mixture to 1-2 using concentrated HCl. This will precipitate the crude Febuxostat.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a 1:1 mixture of n-butanol and water.

  • Dry the crude product in a vacuum oven at 50-55°C.

Step 3: Purification of Febuxostat [3]

  • Dissolve the crude Febuxostat in methanol (e.g., 50.0 mL) by heating to reflux (60-65°C) until a clear solution is obtained.

  • Slowly add deionized water (e.g., 50.0 mL) dropwise to the hot solution to induce crystallization.

  • Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a cold methanol/water mixture, and dry under vacuum.

Quantitative Data and Yields
StepReactantsKey ParametersProductTypical YieldPurity (by HPLC)
13-Cyano-4-isobutoxybenzothioamide, Ethyl 2-chloro-3-oxobutanoateIsopropanol, 75-80°C, 3-4hEthyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate90-95%>99%
2Ethyl ester from Step 1, NaOHn-Butanol/Water, 35-40°C, 1-2hCrude Febuxostat85-90%>98%
3Crude FebuxostatMethanol/Water recrystallizationPurified Febuxostat>95% (recrystallization)>99.8%

Chemistry of Thiazole-4-Carboxylic Acid Esters

While not direct precursors to Febuxostat, thiazole-4-carboxylic acid esters are valuable compounds in medicinal chemistry. For instance, 2-phenylthiazole-4-carboxylic acid has been identified as a novel scaffold for xanthine oxidase inhibitors.[5]

The synthesis of a 4-carboxy-thiazole typically requires a different set of starting materials for the Hantzsch synthesis. For example, the reaction of a thioamide with an α-halo-β-ketoester where the ester group is at the β-position.

Hypothetical Pathway Exploration

For academic and exploratory purposes, one could conceptualize a synthetic route to a Febuxostat analogue or isomer using a 4-carboxylate scaffold. This is a theoretical exercise and does not represent a validated synthesis of Febuxostat.

Hypothetical Pathway cluster_0 Hypothetical Hantzsch Synthesis A Methyl 2-chloro-3-oxobutanoate C Methyl 2-(3-cyano-4-isobutoxyphenyl)- 5-methylthiazole-4-carboxylate (Febuxostat Isomer) A->C B 3-Cyano-4-isobutoxybenzothioamide B->C

Caption: A hypothetical reaction to form a Febuxostat isomer.

Safety and Handling Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Handle corrosive reagents like concentrated HCl and NaOH with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of Febuxostat is a well-optimized process that relies on the strategic use of 4-methylthiazole-5-carboxylate esters as key intermediates. The Hantzsch thiazole synthesis provides a reliable and regioselective method for constructing the core heterocyclic structure of the drug. While the exploration of alternative synthetic routes is a constant endeavor in pharmaceutical chemistry, the current, validated pathways do not involve this compound as a precursor. This guide provides researchers and drug development professionals with a detailed and scientifically grounded protocol for the synthesis of Febuxostat, emphasizing the established and efficient methodologies.

References

Application Note: Strategic Derivatization of Methyl 5-methylthiazole-4-carboxylate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence is due to its unique electronic properties and its capacity to engage in various biological interactions, leading to a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of Methyl 5-methylthiazole-4-carboxylate, a versatile and readily accessible building block. We present field-proven protocols for key chemical transformations—hydrolysis followed by amide coupling and ester reduction—to generate a structurally diverse library of compounds primed for high-throughput biological screening. The causality behind experimental choices, self-validating protocol design, and references to authoritative standards are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Thiazole Scaffold as a Privileged Structure

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including hydrogen bonding capacity, metabolic stability, and the ability to act as a bioisosteric replacement for other functional groups.[2][7] These features have made thiazole derivatives a fertile ground for drug discovery, with notable examples including the antiretroviral drug Ritonavir and the anticancer agent Dasatinib.[1][2]

This compound serves as an ideal starting point for library synthesis. The methyl group at the 5-position provides a fixed structural element, while the ester at the 4-position is a versatile chemical handle that can be readily transformed into a variety of other functional groups. This guide focuses on two primary diversification pathways to maximize the chemical space explored from this single precursor.

Derivatization Pathways and Workflow

The strategic derivatization of the starting ester can be envisioned through several key pathways. The most productive and reliable routes for library generation involve either conversion to a carboxylic acid for subsequent amide coupling or reduction to a primary alcohol for further modification.

G cluster_0 Pathway A: Amide Library Synthesis cluster_1 Pathway B: Alcohol Intermediate Synthesis start This compound acid 5-Methylthiazole-4-carboxylic Acid start->acid Step 1: Saponification alcohol (5-Methylthiazol-4-yl)methanol start->alcohol Reduction (e.g., LiAlH4) amide_library Amide Library (Diverse R-NH2) acid->amide_library Step 2: Amide Coupling further_deriv Further Derivatives (Ethers, Aldehydes, etc.) alcohol->further_deriv Secondary Modifications

Figure 1: High-level workflow for the derivatization of this compound.

Pathway A: Amide Library Synthesis via Carboxylic Acid Intermediate

This is the most robust and versatile pathway for generating a large, diverse library of drug-like molecules. The process involves two discrete, high-yielding steps: hydrolysis of the starting ester to the carboxylic acid, followed by a coupling reaction with a diverse panel of amines.

Protocol: Saponification of this compound

Rationale: Saponification is a classic hydrolysis reaction that converts the relatively unreactive methyl ester into a highly versatile carboxylic acid. The carboxylate anion, once protonated, can be activated for amide bond formation. Sodium hydroxide (NaOH) is a cost-effective and efficient base for this transformation. The use of a co-solvent system like methanol/water ensures the solubility of both the organic substrate and the inorganic base.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of Methanol and Water (e.g., 3:1 v/v).

  • Base Addition: Add Sodium Hydroxide (1.5 eq) to the solution. The excess base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Solvent Removal: Once complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with stirring to acidify the mixture to a pH of ~2-3. The carboxylic acid product will precipitate as a solid.

    • Causality: Protonation of the carboxylate salt renders the product neutral and insoluble in water, allowing for its isolation.

  • Extraction/Filtration:

    • If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product is oily or does not fully precipitate, extract the aqueous mixture three times with Ethyl Acetate.

  • Work-up (for extraction): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 5-methylthiazole-4-carboxylic acid. The product is typically a white to off-white solid and can be used in the next step without further purification if purity is high.

Protocol: Parallel Amide Coupling

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[8] Direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must be "activated". Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are widely used.[9][10] EDC activates the carboxyl group, which is then attacked by the amine. HOBt acts as a catalyst and suppresses side reactions. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is added to neutralize any acid salts formed during the reaction, driving the equilibrium towards the product.

G acid 5-Methylthiazole-4- carboxylic Acid activated Activated Ester Intermediate acid->activated Activation edc EDC / HOBt (Coupling Agents) edc->activated amide Target Amide Derivative activated->amide Nucleophilic Attack amine Primary/Secondary Amine (R-NH2) amine->amide dipea DIPEA (Base) dipea->amide Neutralization

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 5-Methylthiazole-4-carboxylic acid

  • A diverse set of primary and secondary amines (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

Procedure (Example for a single reaction, adaptable for parallel synthesis):

  • Setup: To a dry vial under an inert atmosphere (e.g., Nitrogen), add 5-methylthiazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous DMF or DCM.

  • Activation: Add EDC (1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq).

    • Causality: The base (DIPEA) is crucial for scavenging the HCl byproduct from EDC and ensuring the amine nucleophile remains in its free base form.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting acid.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

ParameterSaponification (Protocol 3.1)Amide Coupling (Protocol 3.2)
Key Reagents NaOHEDC, HOBt, DIPEA, Amine
Solvent MeOH / WaterAnhydrous DMF or DCM
Temperature Room Temp to 50°CRoom Temperature
Duration 2 - 4 hours12 - 24 hours
Work-up Acidification, ExtractionLiquid-Liquid Extraction
Purification Precipitation/ExtractionColumn Chromatography

Table 1: Summary of Reaction Conditions for Pathway A.

Pathway B: Reduction to (5-Methylthiazol-4-yl)methanol

This pathway generates a primary alcohol, which is another key intermediate for diversification. The alcohol can be used in etherification reactions or oxidized to the corresponding aldehyde, a precursor for reductive amination or Wittig-type reactions.[11]

Protocol: Ester Reduction with Lithium Aluminum Hydride (LiAlH₄)

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols.[12][13] The reaction proceeds via two hydride additions. It is highly reactive and must be handled under strictly anhydrous conditions as it reacts violently with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0°C using an ice bath.

    • Causality: The reaction is highly exothermic. Adding the ester at 0°C helps control the reaction rate and prevent dangerous temperature spikes.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Monitor the reaction by TLC. A stain (e.g., potassium permanganate) may be needed to visualize the alcohol product, which is UV-inactive.

  • Quenching (Fieser workup): Carefully and slowly quench the reaction at 0°C by the sequential, dropwise addition of:

    • 'X' mL of Water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of Water (where 'X' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with Ethyl Acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (5-Methylthiazol-4-yl)methanol. The product may require purification by column chromatography if impurities are present.

Biological Screening Strategy

The synthesized library of thiazole derivatives should be screened against a panel of biologically relevant targets to identify potential lead compounds. Given the broad activities of thiazoles, a multi-pronged screening approach is recommended.[5][14]

Initial Screening - Cytotoxicity Assay (e.g., MTT Assay): A primary screen to assess general cytotoxicity and potential anticancer activity is a logical first step.[6]

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well using a microplate reader at ~570 nm.

  • Analysis: Calculate the cell viability relative to untreated controls and determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds.

Secondary Screening: Based on the initial results or specific therapeutic goals, secondary assays can be employed:

  • Antimicrobial Screening: Use broth microdilution or disk diffusion methods to assess activity against panels of Gram-positive and Gram-negative bacteria and fungi.[15]

  • Enzyme Inhibition Assays: If targeting a specific enzyme (e.g., COX enzymes for anti-inflammatory activity), perform dedicated in vitro inhibition assays.[16]

  • Molecular Docking: For active compounds, in silico docking studies can help elucidate potential binding modes and guide further optimization.[10][16]

Conclusion

This compound is a powerful and versatile starting material for the generation of diverse chemical libraries. The protocols detailed in this note for saponification, amide coupling, and ester reduction provide a reliable and scalable foundation for producing novel thiazole derivatives. By systematically modifying the core scaffold and employing a rational biological screening cascade, researchers can efficiently explore the vast therapeutic potential of this privileged heterocyclic system.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged structure in drug discovery. In the realm of oncology, thiazole derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[2][3] Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole moiety, underscoring its therapeutic importance.[3]

Methyl 5-methylthiazole-4-carboxylate serves as a versatile and readily accessible starting material for the synthesis of a variety of substituted thiazole derivatives. Its ester functionality at the C4 position and the methyl group at the C5 position provide key handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of potential anticancer agents derived from this valuable building block.

Synthetic Strategy Overview

The primary synthetic strategy involves the initial hydrolysis of the methyl ester of the starting material to its corresponding carboxylic acid. This carboxylic acid is a crucial intermediate that can be activated and subsequently coupled with a diverse range of amines or converted to a hydrazide for further derivatization. This approach allows for the modular synthesis of a library of compounds, which is essential for identifying potent and selective anticancer agents.

G A This compound B 5-Methylthiazole-4-carboxylic acid A->B  Hydrolysis C 5-Methylthiazole-4-carbonyl chloride B->C  Acid Chlorination E 5-Methylthiazole-4-carbohydrazide B->E  Hydrazinolysis D N-Substituted 5-methylthiazole-4-carboxamides C->D  Amide Coupling F Thiazolyl Hydrazone Derivatives E->F  Condensation

Figure 1: Overall synthetic workflow from this compound.

Part 1: Synthesis of Key Intermediates

Protocol 1: Hydrolysis of this compound to 5-Methylthiazole-4-carboxylic acid

The saponification of the methyl ester to the corresponding carboxylic acid is the foundational step in this synthetic pathway. Basic hydrolysis is generally effective for this transformation.[4][5]

Rationale: The use of a base, such as sodium hydroxide, facilitates the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a mixture of water and a miscible organic solvent like methanol or ethanol to ensure the solubility of both the ester and the base. The resulting carboxylate salt is then protonated in an acidic workup to yield the desired carboxylic acid. This process is essentially irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.[4]

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add a 1 M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of 5-Methylthiazole-4-carboxylic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Collect the precipitate by filtration or combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 5-Methylthiazole-4-carbonyl chloride

Activation of the carboxylic acid to the more reactive acid chloride is a common strategy to facilitate amide bond formation. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose.

Rationale: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chlorosulfite intermediate. The subsequent collapse of this intermediate, with the loss of sulfur dioxide and a chloride ion, yields the desired acid chloride. The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.

Materials:

  • 5-Methylthiazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

  • To a round-bottom flask containing 5-Methylthiazole-4-carboxylic acid (1 equivalent), add an excess of thionyl chloride (5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The resulting crude 5-Methylthiazole-4-carbonyl chloride is often used directly in the next step without further purification.

Protocol 3: Synthesis of 5-Methylthiazole-4-carbohydrazide

Hydrazides are valuable intermediates for the synthesis of hydrazones and other heterocyclic systems which have shown significant anticancer activity.[4][6]

Rationale: The synthesis of hydrazides is typically achieved by the reaction of an ester with hydrazine hydrate. The highly nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol in this case). The reaction is usually carried out in an alcoholic solvent.

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 5-Methylthiazole-4-carbohydrazide, may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Part 2: Synthesis of Final Anticancer Agents

Protocol 4: General Procedure for Amide Coupling

The coupling of 5-Methylthiazole-4-carbonyl chloride with various primary or secondary amines is a straightforward method to generate a library of N-substituted 5-methylthiazole-4-carboxamides. Many such amides have been reported to possess anticancer properties.[2][7][8]

Rationale: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic amine. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation and deactivation of the amine reactant.

Materials:

  • 5-Methylthiazole-4-carbonyl chloride

  • A variety of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool in an ice bath.

  • Dissolve the crude 5-Methylthiazole-4-carbonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 5: General Procedure for Hydrazone Synthesis

The condensation of 5-Methylthiazole-4-carbohydrazide with various aldehydes or ketones yields thiazolyl hydrazone derivatives, a class of compounds known for their potent anticancer activities.[6][9]

Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The subsequent dehydration, often catalyzed by a small amount of acid, leads to the formation of the stable C=N double bond of the hydrazone.

Materials:

  • 5-Methylthiazole-4-carbohydrazide

  • A variety of aldehydes or ketones

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend 5-Methylthiazole-4-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.

  • The hydrazone product often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Part 3: Biological Evaluation

Protocol 6: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Rationale: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl

  • 96-well plates, multichannel pipette, incubator, microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized thiazole derivatives in the complete culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO or the isopropanol/HCl solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary

The following table summarizes the reported anticancer activities of some N-substituted thiazole carboxamide and hydrazone derivatives, showcasing the potential of this chemical class.

Compound IDStructure/SubstituentCancer Cell LineIC₅₀ (µM)Reference
4c 2-(2-(Benzylidene)hydrazinyl)-5-(1-(2-(5-((4-chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-4-methylthiazoleHCT-1163.80
4d 2-(2-(Benzylidene)hydrazinyl)-5-(1-(2-(5-((2,4-dichlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-4-methylthiazoleHCT-1163.65
8c 2-(2-((4-Chlorophenyl)methylene)hydrazinyl)-4-methyl-5-(1-(2-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazoleHCT-1163.16
4c As aboveHepG22.94
4d As aboveHepG22.31
4a N-(4-chlorophenyl)-2-(2-chlorophenoxy)acetamido derivativeA549>100[6]
4d N-(2-chlorophenyl)-2-(2-chlorophenoxy)acetamido derivativeA549>100[6]
T1 2,4,5-trisubstituted 1,3-thiazole derivativeMCF-72.21 µg/mL[4]
T38 2,4,5-trisubstituted 1,3-thiazole derivativeHepG21.11 µg/mL[4]

References

Harnessing Methyl 5-methylthiazole-4-carboxylate for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Strategic Overview: The Thiazole Scaffold in Anti-Inflammatory Drug Design

Inflammation is a complex biological response mediated by various signaling pathways, with the cyclooxygenase (COX) enzymes, COX-1 and COX-2, playing a pivotal role.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes.[1][2] The thiazole ring is a prominent heterocyclic motif found in numerous bioactive compounds and is recognized for its significant anti-inflammatory potential.[1][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing selective and potent enzyme inhibitors.

Methyl 5-methylthiazole-4-carboxylate serves as an ideal and versatile starting material for building libraries of potential anti-inflammatory agents.[4] The primary synthetic strategy involves the functionalization of the carboxylate group to create a diverse array of derivatives, most commonly amides. This is achieved through a two-step process:

  • Activation of the Carboxylic Acid: The methyl ester is first hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is then converted into a more reactive species, typically an acyl chloride, to facilitate coupling.

  • Amide Bond Formation: The activated acyl chloride is reacted with a diverse selection of primary or secondary amines to yield the final carboxamide derivatives. This approach allows for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

The rationale for focusing on amide derivatives lies in the robustness of amide bond formation and the vast commercial availability of diverse amine building blocks. Furthermore, this strategy is a cornerstone of modern medicinal chemistry for modulating a molecule's physicochemical properties. The nature of the substituent on the amide nitrogen can drastically influence factors like solubility, metabolic stability, and target engagement.

General Synthetic Workflow

The diagram below illustrates the high-level workflow for converting the starting ester into a library of diverse thiazole carboxamides for biological screening.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Diversification cluster_2 Phase 3: Evaluation A Methyl 5-methylthiazole- 4-carboxylate B 5-Methylthiazole- 4-carboxylic Acid A->B Saponification (e.g., LiOH, NaOH) C 5-Methylthiazole- 4-carbonyl Chloride B->C Acyl Halogenation (e.g., SOCl₂) E N-Substituted 5-methylthiazole-4-carboxamides C->E Amide Coupling D Amine Library (R-NH₂) D->E F Purification & Characterization E->F G Biological Screening (e.g., COX Inhibition Assay) F->G

Caption: General workflow for synthesis and evaluation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative N-aryl-5-methylthiazole-4-carboxamide.

Protocol 1: Saponification of this compound
  • Objective: To hydrolyze the starting methyl ester to its corresponding carboxylic acid.

  • Rationale: The carboxylic acid is a necessary intermediate for subsequent activation. Saponification using a base like lithium or sodium hydroxide is a standard and high-yielding method for this transformation.

Materials:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2M Sodium Hydroxide (NaOH) solution

  • 2M Hydrochloric Acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and MeOH (approx. 0.2 M concentration).

  • To the stirring solution, add 2M NaOH (2.0 eq) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Redissolve the residue in deionized water and cool the solution in an ice bath.

  • Acidify the aqueous solution to pH ~2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the aqueous layer with Ethyl Acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-methylthiazole-4-carboxylic acid as a solid. The product is often pure enough for the next step without further purification.

Protocol 2: Synthesis of 5-Methylthiazole-4-carbonyl Chloride
  • Objective: To convert the carboxylic acid into a highly reactive acyl chloride.

  • Rationale: The acyl chloride is an excellent electrophile for the subsequent amide coupling reaction. Thionyl chloride is a common and effective reagent for this transformation; it reacts with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed.[5]

Materials:

  • 5-Methylthiazole-4-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

  • Suspend 5-methylthiazole-4-carboxylic acid (1.0 eq) in toluene (approx. 0.5 M).

  • Add a catalytic drop of DMF.

  • Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The solution should become homogeneous.

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 5-methylthiazole-4-carbonyl chloride is typically used immediately in the next step without purification.[5]

Protocol 3: Amide Coupling to Synthesize N-(Aryl)-5-methylthiazole-4-carboxamide
  • Objective: To form the final amide product by coupling the acyl chloride with a representative amine.

  • Rationale: This is the key diversification step. The Schotten-Baumann reaction conditions, involving an acyl chloride and an amine in the presence of a base, are robust for forming the amide bond. Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl generated during the reaction.[6]

Materials:

  • Crude 5-methylthiazole-4-carbonyl chloride

  • A substituted aniline (e.g., 3,4,5-trimethoxyaniline) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the selected aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-methylthiazole-4-carbonyl chloride (approx. 1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[7]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(aryl)-5-methylthiazole-4-carboxamide.

Biological Evaluation and Data Presentation

The synthesized compounds are evaluated for their ability to inhibit COX-1 and COX-2 enzymes. This is crucial for determining both their potency and their selectivity profile, which can impact their therapeutic window and side-effect profile.

Mechanism of Action: COX Inhibition

The arachidonic acid cascade is a central pathway in inflammation. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Non-selective NSAIDs inhibit both COX-1 (a constitutive enzyme involved in homeostatic functions like gastric protection) and COX-2 (an inducible enzyme upregulated at sites of inflammation). Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[8][9] The thiazole derivatives synthesized via these protocols can be evaluated as potential selective or non-selective COX inhibitors.[7][8]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH₂) (Inflammation, Pain, Fever) COX->PGs Inhibitor Thiazole-based Inhibitor Inhibitor->COX

Caption: Inhibition of prostaglandin synthesis by thiazole compounds.

Data Presentation: In Vitro COX Inhibition

Results from in vitro enzyme assays are typically presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). A selectivity index (SI) is often calculated to compare the activity against COX-1 and COX-2.

Compound IDR-Group (on Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
Ref-1 Celecoxib15.00.04375
TZ-01 4-Methoxyphenyl5.20.2520.8
TZ-02 4-Fluorophenyl8.90.1849.4
TZ-03 4-Nitrophenyl> 501.2> 41
TZ-04 3,4-Dichlorophenyl2.52.80.89
Data are hypothetical for illustrative purposes.

Causality and Expert Insights

  • Why use SOCl₂ over other activators? While peptide coupling reagents (e.g., EDCI, HATU) can also be used to form amides directly from the carboxylic acid, the conversion to an acyl chloride is often more cost-effective for large-scale synthesis and drives the reaction to completion efficiently, especially with less nucleophilic amines.

  • Importance of Anhydrous Conditions: The acyl chloride intermediate is highly reactive towards water. All amide coupling reactions must be performed under strictly anhydrous conditions using dry solvents and an inert atmosphere to prevent hydrolysis back to the carboxylic acid, which would significantly lower the yield.

  • Bioisosteric Replacement: The carboxylic acid group itself can lead to poor metabolic stability and limited membrane permeability.[10][11] While our core protocol creates amides, the thiazole ring itself can be considered a bioisostere for other functionalities in known drugs. Furthermore, modifying the "R-group" on the amide allows for the application of bioisosteric principles (e.g., replacing a phenyl ring with a pyridine ring) to fine-tune properties and potentially discover new intellectual property.[12][13] This strategic replacement is a key tool for overcoming pharmacokinetic challenges in drug design.[14]

References

Application Notes and Protocols: Methyl 5-Methylthiazole-4-carboxylate in the Synthesis of Antimicrobial Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in the design of numerous therapeutic agents. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][2] The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents with alternative mechanisms of action.[3] Thiazole derivatives have garnered significant attention in this area due to their proven efficacy and diverse biological targets.[2][4]

This guide provides an in-depth exploration of the synthetic utility of methyl 5-methylthiazole-4-carboxylate as a key starting material for the generation of a library of antimicrobial thiazole derivatives. We will delve into the strategic chemical modifications of this building block, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the antimicrobial potency of the resulting compounds.

The Strategic Advantage of this compound

This compound is a versatile starting material for several reasons. The ester functionality at the 4-position serves as a convenient handle for derivatization, primarily through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation. This allows for the introduction of a wide array of chemical diversity, which is crucial for optimizing antimicrobial activity and pharmacokinetic properties. The methyl group at the 5-position also influences the electronic and steric properties of the thiazole ring, which can be important for target engagement.

Synthetic Strategy: From Ester to Bioactive Amide

The primary synthetic pathway for converting this compound into potent antimicrobial agents involves a two-step process:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding 5-methylthiazole-4-carboxylic acid. This is typically achieved under basic conditions.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a diverse range of amines to generate a library of thiazole-4-carboxamides. This step is critical for exploring the chemical space and identifying compounds with optimal antimicrobial activity.

This strategic approach allows for the systematic modification of the molecule to probe the structure-activity relationship and develop potent antimicrobial candidates.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 5-Methylthiazole-4-carboxylic Acid

Rationale: The conversion of the ester to a carboxylic acid is a fundamental step that activates the molecule for subsequent amide coupling reactions. Basic hydrolysis is a common and effective method for this transformation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated and 1M)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water to the flask.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 5-methylthiazole-4-carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 2: Synthesis of Antimicrobial Thiazole-4-carboxamides via Amide Coupling

Rationale: The formation of an amide bond between the thiazole-4-carboxylic acid and a primary or secondary amine is a key step in generating a diverse library of potential antimicrobial agents. The choice of coupling agent is crucial for achieving high yields and purity, especially with less reactive amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and efficient peptide coupling reagent.

Materials:

  • 5-Methylthiazole-4-carboxylic acid (from Protocol 1)

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylthiazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thiazole-4-carboxamide derivative.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start This compound CarboxylicAcid 5-Methylthiazole-4-carboxylic Acid Start->CarboxylicAcid Protocol 1: Hydrolysis (NaOH, MeOH/H₂O) Amide Antimicrobial Thiazole-4-carboxamide Derivatives CarboxylicAcid->Amide Protocol 2: Amide Coupling (Amine, HATU, DIPEA, DMF) Testing Antimicrobial Activity Testing (MIC Determination) Amide->Testing Biological Evaluation

Caption: Synthetic workflow from the starting material to antimicrobial evaluation.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of thiazole-4-carboxamides is highly dependent on the nature of the substituent introduced via the amide coupling. Based on published studies, several key SAR trends can be identified:

  • Aromatic and Heteroaromatic Amines: Coupling with various substituted anilines and heteroaromatic amines often leads to potent antimicrobial activity. The electronic and steric properties of the substituents on these rings can significantly influence potency.[5]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the amine substituent, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Hydrogen Bonding: The amide linkage itself provides a hydrogen bond donor and acceptor, which can be critical for target binding.

Tabulated Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiazole derivatives against various microbial strains, as reported in the literature. This data highlights the potential of this class of compounds as effective antimicrobial agents.

Compound TypeTest OrganismMIC (µg/mL)Reference
Thiazole-pyrazoline hybridE. coli12.5[6]
Thiazole-pyrazoline hybridS. aureus6.25[6]
2,4-Disubstituted thiazoleC. albicans200[7]
2,4-Disubstituted thiazoleS. aureus50[7]
Thiazole derivativeE. coli4.88 - 39.06[8]
Thiazole derivativeS. aureus4.88 - 19.53[8]
Thiazole derivativeC. albicans156.25[8]

Mechanism of Action

While the exact mechanism of action can vary depending on the specific derivative, many antimicrobial thiazoles are known to inhibit essential bacterial enzymes. For instance, some thiazole derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[9] Molecular docking studies can be a valuable tool to predict the binding modes of newly synthesized compounds and to rationalize their biological activity.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of antimicrobial thiazole derivatives. The synthetic strategy outlined in this guide, involving hydrolysis followed by amide coupling, provides a robust platform for the exploration of chemical space and the development of novel antimicrobial agents. Future work in this area should focus on expanding the library of amine building blocks, exploring bioisosteric replacements for the thiazole core, and conducting detailed mechanistic studies to elucidate the specific molecular targets of the most potent compounds.[5][8] The continued investigation of this privileged scaffold holds great promise for addressing the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 5-Methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific molecule, Methyl 5-methylthiazole-4-carboxylate, and its derivatives, serve as versatile building blocks for the synthesis of complex molecular architectures aimed at novel therapeutic interventions. Cross-coupling reactions provide a powerful and efficient means to functionalize this core structure, enabling the systematic exploration of structure-activity relationships (SAR) and the development of next-generation pharmaceuticals.

This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide practical insights to aid researchers in successfully employing these powerful synthetic tools.

Strategic Functionalization: Precursor Synthesis

To engage in most cross-coupling reactions, a handle, typically a halogen, is required on the thiazole ring. The this compound can be selectively halogenated at the 2-position to provide a suitable precursor for subsequent coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to heterocyclic systems like thiazoles is of paramount importance. Below, we discuss several key cross-coupling methodologies for the functionalization of halogenated this compound derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] The reaction of a halo-thiazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base provides a direct route to biaryl and heteroaryl-thiazole structures.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electron-withdrawing nature of the carboxylate group in our target scaffold can influence the reactivity of the thiazole ring, making the oxidative addition step potentially more facile compared to electron-rich systems. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of couplings involving heteroaryl halides.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling offers a robust method for carbon-carbon bond formation, employing organostannane reagents.[5][6] A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane coupling partners.[7] However, the toxicity of tin compounds necessitates careful handling and purification procedures.

Mechanistic Considerations: The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7][8] The transmetalation step in the Stille reaction does not typically require a base, which can be advantageous for substrates sensitive to basic conditions. The choice of palladium catalyst and ligands is crucial for efficient coupling.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11] The resulting alkynyl-substituted thiazoles are valuable intermediates for further synthetic transformations and are found in various biologically active molecules.

Mechanistic Insights: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-X Cu-X Ar-Pd(II)-X(L2)->Cu-X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR + Base

Figure 2: Catalytic Cycles of the Sonogashira Coupling. This diagram shows the interconnected palladium and copper catalytic cycles involved in the Sonogashira cross-coupling reaction.

Heck Reaction: Vinylation of the Thiazole Ring

The Heck reaction provides a method for the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[12][13] This reaction is valuable for introducing vinyl groups onto the thiazole scaffold, which can then be further elaborated.

Mechanistic Overview: The Heck reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[14]

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of a halogenated derivative of this compound. This protocol can be adapted for other cross-coupling reactions with appropriate modifications to the reagents and conditions.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-methylthiazole-4-carboxylate with an Arylboronic Acid

Materials:

  • Methyl 2-bromo-5-methylthiazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromo-5-methylthiazole-4-carboxylate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methylthiazole-4-carboxylate.

Data Presentation: Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction depends on the desired final product and the functional group tolerance required. The following table provides a general comparison of the key features of the discussed reactions.

ReactionCoupling PartnerKey AdvantagesKey DisadvantagesTypical Catalyst System
Suzuki-Miyaura OrganoboronMild conditions, high functional group tolerance, commercially available reagents.Boronic acids can be unstable; potential for protodeboronation.Pd(0) or Pd(II) with phosphine ligands, base (e.g., K₂CO₃, Cs₂CO₃).
Stille OrganostannaneStable coupling partners, no base required.Toxicity of tin reagents, difficulty in removing tin byproducts.Pd(0) catalyst (e.g., Pd(PPh₃)₄), often with a copper(I) co-catalyst.
Sonogashira Terminal AlkyneDirect introduction of alkynyl groups, mild conditions.Requires a terminal alkyne, potential for alkyne homocoupling.Pd(0) catalyst, Cu(I) co-catalyst, amine base (e.g., Et₃N, DIPEA).
Heck AlkeneForms C-C bonds with alkenes, good for vinylation.Can have issues with regioselectivity, requires a base.Pd(0) or Pd(II) catalyst, base (e.g., Et₃N, K₂CO₃).

Troubleshooting Guide

Even with well-established protocols, cross-coupling reactions can sometimes present challenges. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of catalyst and high-purity reagents. Ensure the reaction is heated to the appropriate temperature. Consider a different palladium precatalyst or ligand.
Formation of Homocoupling Products Presence of oxygen, inappropriate base or catalyst loading.Thoroughly degas all solvents and reagents. Optimize the base and catalyst concentration.
Dehalogenation of Starting Material Presence of impurities that can act as hydride sources, certain bases.Purify starting materials. Use a milder base or protect reactive functional groups.
Protodeboronation (Suzuki) Presence of excess water, strong bases.Use anhydrous solvents, a milder base, or boronic esters instead of acids.

Conclusion

Cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of derivatives with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to successfully implement these powerful synthetic transformations in their own laboratories.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Thiazole-4-Carboxylate Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the solid-phase synthesis (SPS) of thiazole-4-carboxylate libraries, a scaffold of significant interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust and successful synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of combinatorial chemistry for the efficient generation of novel thiazole derivatives. We will delve into resin selection, on-bead reaction monitoring, the venerable Hantzsch thiazole synthesis adapted for a solid support, and final cleavage and purification strategies.

Introduction: The Privileged Thiazole Scaffold in Drug Discovery

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents.[4] Thiazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][5] Notable FDA-approved drugs incorporating a thiazole moiety, such as Dasatinib (an anticancer agent) and Ritonavir (an antiviral), underscore the therapeutic relevance of this heterocyclic system.[2]

Thiazole-4-carboxylates, in particular, offer a versatile platform for library synthesis. The carboxylic acid functionality provides a convenient handle for further derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The solid-phase synthesis approach is exceptionally well-suited for generating libraries of such compounds, offering advantages of simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[6][7][8]

The Strategic Advantage of Solid-Phase Synthesis (SPS)

Solid-phase organic synthesis (SPOS) has revolutionized the construction of small molecule libraries.[5][6] In contrast to traditional solution-phase chemistry, where intermediates must be purified after each step, SPS immobilizes the starting material on an insoluble polymeric support (resin).[7][9] This allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple filtration and washing of the resin.[8] This paradigm is particularly advantageous for library synthesis, where hundreds or thousands of compounds can be prepared in parallel.

The core components of a successful SPS strategy include:

  • A suitable solid support (resin): Typically a cross-linked polystyrene or polyethylene glycol-grafted polystyrene.[9]

  • A linker: A chemical moiety that connects the initial building block to the resin and is stable to the reaction conditions but can be cleaved under specific, controlled conditions.

  • Protecting groups: To mask reactive functional groups that are not intended to participate in a given reaction.

Workflow for Solid-Phase Thiazole-4-Carboxylate Library Synthesis

The following workflow outlines the key stages in the solid-phase synthesis of a thiazole-4-carboxylate library, based on the Hantzsch thiazole synthesis.[10][11][12]

Solid-Phase Thiazole Synthesis Workflow Resin Resin Selection (e.g., Wang Resin) Loading Loading of First Building Block Resin->Loading Swelling Thioamide_Formation On-Bead Thioamide Formation Loading->Thioamide_Formation Amide Coupling Cyclization Hantzsch Thiazole Cyclization Thioamide_Formation->Cyclization Thionation Cleavage Cleavage from Resin Cyclization->Cleavage Reaction with α-haloketone Purification Purification and Analysis Cleavage->Purification TFA Cocktail

Caption: A generalized workflow for the solid-phase synthesis of thiazole-4-carboxylates.

Detailed Protocols and Methodologies

Resin Selection and Preparation

The choice of resin is critical for a successful solid-phase synthesis. For the synthesis of carboxylic acids, Wang resin is a popular choice due to its acid-labile linker, which allows for cleavage of the final product with trifluoroacetic acid (TFA).[13]

Protocol 1: Resin Swelling

  • Place the desired amount of Wang resin (e.g., 1.0 g, 1.0 mmol/g loading) in a fritted polypropylene syringe or a dedicated solid-phase synthesis vessel.

  • Add dichloromethane (DCM, ~10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the solvent by filtration.

  • Wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL/g).

Causality: Swelling the resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and solvents.[9]

Loading of the First Building Block (Fmoc-Amino Acid)

The first building block, typically an Fmoc-protected amino acid, is attached to the resin via an ester linkage.

Protocol 2: Fmoc-Amino Acid Loading

  • Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC, 4 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) to the amino acid solution.

  • Add the solution to the swollen Wang resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Trustworthiness: The progress of the loading reaction can be monitored using a qualitative test such as the bromophenol blue test. A color change from blue to yellow indicates the presence of unreacted hydroxyl groups on the resin.

On-Bead Thioamide Formation

The amide of the resin-bound amino acid is converted to a thioamide, a key precursor for the Hantzsch synthesis.

Protocol 3: Thionation with Lawesson's Reagent

  • Swell the amino acid-loaded resin in anhydrous toluene (~10 mL/g).

  • In a separate flask, dissolve Lawesson's reagent (2 eq.) in anhydrous toluene.

  • Add the Lawesson's reagent solution to the resin slurry.

  • Heat the reaction mixture at 80°C for 4-6 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with toluene (3x), tetrahydrofuran (THF, 3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Expertise: Lawesson's reagent is a widely used and effective thionating agent. The reaction is typically performed at elevated temperatures to drive the conversion to the thioamide. Anhydrous conditions are crucial to prevent hydrolysis of the reagent.

Hantzsch Thiazole Cyclization

This is the key ring-forming step where the thiazole heterocycle is constructed on the solid support.[11][14]

Protocol 4: On-Bead Cyclization

  • Swell the thioamide-functionalized resin in DMF (~10 mL/g).

  • Add a solution of the desired α-bromoketone (5 eq.) in DMF to the resin.

  • Add N,N-diisopropylethylamine (DIPEA, 5 eq.) to the reaction mixture.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin extensively with DMF (5x), THF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Mechanistic Insight: The Hantzsch synthesis proceeds via an initial S-alkylation of the thioamide by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[11][12]

Hantzsch Thiazole Synthesis Mechanism Thioamide Resin-Bound Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S-Alkylation AlphaBromo α-Bromoketone AlphaBromo->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Resin-Bound Thiazole Intermediate2->Thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis on a solid support.

Cleavage and Isolation

The final thiazole-4-carboxylate is cleaved from the solid support using a strong acid, typically TFA.[13]

Protocol 5: Cleavage from Resin

  • Wash the dried, thiazole-bound resin with DCM (3x).

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[15]

  • Add the cleavage cocktail to the resin (~10 mL/g) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Reduce the volume of the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

Self-Validation: The use of scavengers like TIS is crucial to quench reactive cationic species that are generated during cleavage and can otherwise lead to side reactions and degradation of the product.[16][17]

On-Bead Reaction Monitoring

Monitoring the progress of reactions on the solid support is essential for optimizing conditions and ensuring the success of the synthesis.[18][19]

Technique Principle Application
FT-IR Spectroscopy Monitors the appearance or disappearance of characteristic vibrational bands.[20]Useful for tracking the conversion of amides to thioamides (disappearance of C=O stretch, appearance of C=S stretch) and the formation of the thiazole ring.
Gel-Phase NMR Provides structural information on the resin-bound species.[20][21]Can be used to confirm the structure of intermediates, but spectra can be broad.
Magic Angle Spinning (MAS) NMR A solid-state NMR technique that provides higher resolution spectra than gel-phase NMR.[20]Offers more detailed structural elucidation of resin-bound molecules.
Cleavage and Analysis A small sample of resin is cleaved and the product analyzed by LC-MS or HPLC.Provides a definitive assessment of reaction completion and purity of the resin-bound material.

Data Presentation: Representative Library Synthesis

The following table summarizes a hypothetical library synthesis to illustrate the types of data that would be generated.

Compound ID R1 (from Amino Acid) R2 (from α-Bromoketone) Purity (%) Observed Mass (M+H)
THZ-001 Phenyl4-Chlorophenyl92359.06
THZ-002 Phenyl4-Methoxyphenyl95355.11
THZ-003 Isopropyl4-Chlorophenyl89325.09
THZ-004 Isopropyl4-Methoxyphenyl91321.13

Conclusion

The solid-phase synthesis of thiazole-4-carboxylate libraries via the Hantzsch reaction is a robust and efficient method for generating diverse collections of molecules for drug discovery. By understanding the principles behind each step, from resin selection to final cleavage, researchers can effectively troubleshoot and optimize their synthetic strategies. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful chemical technology.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of pharmaceuticals and biologically active compounds. Methyl 5-methylthiazole-4-carboxylate is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex molecules, including novel antibiotics and therapeutic agents. While numerous methods exist for the laboratory-scale synthesis of thiazoles, transitioning these processes to a larger, pilot-plant, or manufacturing scale presents significant challenges related to reaction control, product isolation, and economic viability.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. The protocol is founded on the classic Hantzsch thiazole synthesis, a robust and reliable condensation reaction.[1][2] We will move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations, ensuring a safe, efficient, and reproducible scale-up. This document is intended for researchers, process chemists, and drug development professionals tasked with producing multi-gram to kilogram quantities of this vital building block.

Reaction Scheme and Mechanistic Overview

The synthesis proceeds via the Hantzsch condensation of thioacetamide with methyl 2-chloroacetoacetate.

Overall Reaction:

Mechanistic Rationale (Hantzsch Thiazole Synthesis): The Hantzsch synthesis is a powerful method for constructing the thiazole ring.[1] The mechanism involves two key stages:

  • Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom (the α-carbon) of methyl 2-chloroacetoacetate. This forms a thioether intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl carbon. The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.

Understanding this mechanism is critical for process control; the initial step is often exothermic, and the final dehydration is typically promoted by heating.

Scalable Process Workflow

The following diagram outlines the complete workflow, from reagent preparation to the isolation of the final, purified product. This workflow is designed to minimize handling and maximize efficiency, which are paramount in a scale-up environment.

Scale_Up_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reagents Starting Materials - Methyl 2-chloroacetoacetate - Thioacetamide - Ethanol (Solvent) Reactor_Prep Reactor Preparation - Clean, Dry, Purge with N2 Charge_Solvent Charge Ethanol Reactor_Prep->Charge_Solvent Charge_Reagents Charge Thioacetamide & Methyl 2-chloroacetoacetate Charge_Solvent->Charge_Reagents Reaction Heat to Reflux (approx. 78°C) Monitor by HPLC/TLC Charge_Reagents->Reaction Controlled Heating Cool Cool Reaction Mixture Reaction->Cool Reaction Complete Quench Quench with NaHCO3 Solution Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Crystallize Recrystallization (e.g., Heptane/Ethyl Acetate) Concentrate->Crystallize Isolate Filter and Dry Product Crystallize->Isolate Final_Product Final Product: This compound Isolate->Final_Product

Caption: Process flow for the scale-up synthesis of this compound.

Materials and Reagent Data

Proper sourcing and quantification of starting materials are essential for reproducibility and yield.

ReagentCAS NumberMolecular Wt.Molar Equiv.Recommended GradeKey Hazards
Methyl 2-chloroacetoacetate1664-40-0150.56 g/mol 1.0>97% PurityCorrosive, Lachrymator
Thioacetamide62-55-575.13 g/mol 1.05>99% PurityToxic, Carcinogen[3]
Ethanol (200 Proof)64-17-546.07 g/mol SolventAnhydrous, ACSFlammable
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol As neededACS GradeMild Irritant
Ethyl Acetate141-78-688.11 g/mol SolventACS GradeFlammable, Irritant
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As neededAnhydrousNone
Heptane142-82-5100.21 g/mol SolventACS GradeFlammable, Irritant

Detailed Scale-Up Protocol (1.0 Mole Scale)

This protocol is designed for a 1.0 mole (150.6 g) batch of Methyl 2-chloroacetoacetate. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.

Step 1: Reactor Setup

  • Equip a 5 L, 3-neck round-bottom flask (or a suitably sized jacketed glass reactor) with a mechanical overhead stirrer, a reflux condenser topped with a nitrogen inlet, and a temperature probe.

  • Ensure the reactor is clean and thoroughly dried to prevent side reactions.

  • Purge the assembly with dry nitrogen for 15-20 minutes to create an inert atmosphere.

Step 2: Reagent Charging

  • To the reactor, charge 2.5 L of anhydrous ethanol. Begin moderate stirring (e.g., 150-200 RPM).

  • Carefully add thioacetamide (78.9 g, 1.05 mol). A slight excess of the thioamide is used to ensure complete consumption of the more expensive chloro-ester.

  • Stir the mixture for 10-15 minutes at ambient temperature to allow for dissolution. The thioacetamide should be fully dissolved before proceeding.

  • In a single, controlled portion, add the methyl 2-chloroacetoacetate (150.6 g, 1.0 mol) to the reactor.

    • Causality Note: While the initial reaction is not violently exothermic at this dilution, adding the chloro-ester to the dissolved thioacetamide is the standard and safest order of addition.

Step 3: Reaction Execution

  • Begin heating the reaction mixture using a heating mantle or the reactor's thermal fluid system.

  • Bring the mixture to a gentle reflux (internal temperature of approximately 78-80 °C).

  • Maintain the reflux for 4-6 hours. The reaction progress should be monitored.

    • Process Control: For process validation, take small aliquots hourly (after 2 hours) and analyze by Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of the methyl 2-chloroacetoacetate starting material.

    • TLC System: 3:1 Heptane/Ethyl Acetate on silica gel plates.

Step 4: Work-up and Phase Separation

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to ambient temperature. For larger scales, active cooling may be employed.

  • Prepare a quenching solution by dissolving ~100 g of sodium bicarbonate in 2 L of water.

  • Slowly transfer the cooled reaction mixture to a separatory funnel (or a vessel suitable for liquid-liquid extraction) containing the sodium bicarbonate solution.

    • Causality Note: The reaction generates HCl as a byproduct. This neutralization step is crucial to prevent corrosion and facilitate a clean extraction. Be cautious of initial CO₂ evolution.

  • Add 1.5 L of ethyl acetate to the vessel and agitate to extract the product. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the remaining organic layer with 1 L of saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities. Separate the layers.

Step 5: Product Isolation and Purification

  • Transfer the organic layer to a clean flask and add anhydrous sodium sulfate (~50 g). Stir for 20-30 minutes to dry the solution.

  • Filter off the sodium sulfate and wash the filter cake with a small amount of ethyl acetate (~100 mL).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid.

  • Recrystallization (Scalable Purification):

    • Add a minimal amount of hot ethyl acetate to the crude product to dissolve it completely.

    • Slowly add heptane (a non-solvent) with stirring until the solution becomes persistently cloudy.

    • Warm the mixture slightly to redissolve the solids, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours.

    • Causality Note: This controlled cooling process promotes the formation of large, pure crystals, which are easier to filter and dry than fine powders.

  • Collect the crystalline product by vacuum filtration.

  • Wash the filter cake with a small amount of cold heptane.

  • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Results and Characterization

ParameterSpecification
Appearance Off-white to pale yellow crystalline solid
Expected Yield 130 - 145 g (76 - 85% molar yield)
Purity (HPLC) >98.5%
Melting Point 73-76 °C
¹H NMR Consistent with the structure of the target compound

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves are mandatory. All manipulations of thioacetamide (a suspected carcinogen) should be performed in a certified chemical fume hood.[3]

  • Reagent Hazards: Methyl 2-chloroacetoacetate is corrosive and a lachrymator; handle with care.[4] Ethanol and ethyl acetate are flammable; ensure no ignition sources are present.

  • Waste Disposal: The aqueous waste from the work-up will contain salts and residual organics. It should be collected and disposed of as hazardous chemical waste according to institutional guidelines. Halogenated and non-halogenated solvent waste streams should be segregated.

Conclusion

The Hantzsch thiazole synthesis offers a reliable and high-yielding pathway to this compound. The protocol detailed in this application note has been optimized for scalability, emphasizing process control, safety, and the use of a robust crystallization procedure for purification. By understanding the chemical principles behind each step, scientists and researchers can confidently and safely produce this important synthetic intermediate on a scale that meets the demands of drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful synthesis of Methyl 5-methylthiazole-4-carboxylate via the Hantzsch thiazole synthesis. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction to empower you to overcome common challenges and optimize your experimental outcomes.

I. Understanding the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and generally high-yielding method for the formation of a thiazole ring.[1][2][3] The core reaction involves the condensation of an α-haloketone with a thioamide.[2][3] In the context of synthesizing this compound, a suitable α-haloketone and a thioamide are required. A common and efficient approach is a one-pot synthesis using readily available starting materials.[4]

The generally accepted mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Below is a generalized workflow for the synthesis of a 4-methylthiazole-5-carboxylate derivative.

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Thiazole Formation cluster_workup Work-up and Purification A Combine Methyl Acetoacetate, Water, and THF B Cool Mixture to 0°C A->B 1. C Add N-Bromosuccinimide (NBS) portion-wise B->C 2. D Stir at Room Temperature C->D 3. Monitor by TLC E Add Thioamide D->E 4. F Heat Reaction Mixture E->F 5. Heat to 80°C G Cool to Room Temperature F->G 6. H Precipitate Product G->H 7. I Filter and Wash Solid H->I 8. J Recrystallize I->J 9. e.g., Ethyl Acetate

A generalized workflow for the Hantzsch synthesis of a 4-methylthiazole-5-carboxylate derivative.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Low yield is a common frustration in organic synthesis. Several factors in the Hantzsch reaction can contribute to this issue. A systematic approach to troubleshooting is often the most effective.

  • Purity of Starting Materials: The Hantzsch synthesis is sensitive to the purity of the reactants.

    • Methyl Acetoacetate: Ensure it is free from acidic impurities and has not undergone significant self-condensation. Consider distillation if the purity is questionable.

    • Thioamide: The stability of the thioamide is crucial. If using a custom or aged thioamide, verify its purity by melting point or NMR spectroscopy.

    • Solvents: Use anhydrous solvents where appropriate, as water can interfere with the reaction intermediates.

  • Reaction Temperature: While heating is necessary for the cyclization and dehydration steps, excessive temperatures can lead to decomposition of reactants and products, resulting in tar formation.[1]

    • Optimization: If you suspect temperature-related degradation, try running the reaction at a slightly lower temperature for a longer duration. A temperature of around 80°C is a good starting point for many Hantzsch syntheses in solvents like ethanol or THF/water mixtures.[4]

  • Inefficient Halogenation: In a one-pot synthesis starting from methyl acetoacetate, incomplete in-situ formation of the α-haloketone will directly result in a lower yield.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the methyl acetoacetate after the addition of the halogenating agent (e.g., N-Bromosuccinimide - NBS) before adding the thioamide.[4]

  • pH of the Reaction Mixture: The pH can influence the nucleophilicity of the thioamide and the stability of the intermediates. While the reaction is often run under neutral or slightly acidic conditions, extremes in pH should be avoided.

The following decision tree can guide your troubleshooting process for low yields:

low_yield_troubleshooting start Low Yield of Product check_purity Are starting materials pure? start->check_purity purify Purify starting materials (distillation, recrystallization) check_purity->purify No check_temp Is the reaction temperature optimal? check_purity->check_temp Yes purify->start optimize_temp Optimize temperature: - Lower temperature for longer time - Incremental increases check_temp->optimize_temp No check_halogenation Is in-situ halogenation complete? check_temp->check_halogenation Yes optimize_temp->start monitor_tlc Monitor halogenation by TLC before adding thioamide check_halogenation->monitor_tlc No check_ph Is the reaction pH appropriate? check_halogenation->check_ph Yes monitor_tlc->start adjust_ph Buffer the reaction or adjust pH check_ph->adjust_ph No success Improved Yield check_ph->success Yes adjust_ph->start

Troubleshooting workflow for low product yield.

Question 2: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to their prevention and removal.

  • Unreacted Starting Materials: Incomplete reactions will leave you with starting materials in your crude product.

    • Solution: Ensure adequate reaction time and optimal temperature. Monitor the reaction progress by TLC.

  • Formation of Regioisomers: If using an N-substituted thioamide, there is a possibility of forming two different regioisomers.[5][6]

    • Solution: For the synthesis of this compound, where a simple thioamide like thioformamide or thiourea is used, this is less of a concern. However, if you are adapting the synthesis for a 2-substituted derivative, careful control of reaction conditions is necessary. Reactions in neutral solvents tend to favor the 2-(N-substituted amino)thiazoles, while acidic conditions can lead to mixtures.[5][6]

  • Products of Self-Condensation: The α-haloketone can undergo self-condensation, especially under basic conditions.

    • Solution: Maintain a controlled temperature and avoid strongly basic conditions during the reaction.

  • Hydrolysis of the Ester: If the work-up or purification involves harsh acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Use mild conditions for work-up and purification. If the carboxylic acid is formed, it can often be separated by extraction with a mild aqueous base.

Question 3: I am not getting any product, and the reaction mixture turns into a dark tar. What is happening?

The formation of a tarry, intractable mixture usually indicates decomposition of the starting materials or intermediates.

  • Excessive Heat: As mentioned, too high a temperature can cause decomposition.

  • Reactive Intermediates: The α-haloketone is a reactive intermediate. If the thioamide is not added in a timely manner, or if there are impurities that can react with the haloketone, side reactions leading to polymerization and tar formation can occur.

  • Air Oxidation: Some of the intermediates in the Hantzsch synthesis can be sensitive to air oxidation, especially at elevated temperatures.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this issue.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A common and effective route involves a one-pot reaction starting with:

  • Methyl acetoacetate: This will provide the C4-methyl and C5-carboxylate groups.

  • A halogenating agent: N-Bromosuccinimide (NBS) is a convenient choice for the in-situ bromination of methyl acetoacetate.[4]

  • A thioamide: For a 2-unsubstituted thiazole, thioformamide would be used. However, a more common variant that is often easier to handle is to use thiourea, which results in 2-amino-4-methylthiazole-5-carboxylate.[4] The 2-amino group can then be removed in subsequent steps if desired.

Q2: What is a typical solvent system for this reaction?

A mixture of an organic solvent and water is often employed. For example, a mixture of tetrahydrofuran (THF) and water can be effective.[4] Ethanol is also a commonly used solvent for Hantzsch thiazole syntheses.[1]

Q3: What is a reliable method for purifying the final product?

  • Recrystallization: For many thiazole derivatives, recrystallization is an effective purification method. Ethyl acetate is a good solvent to try for recrystallization of 4-methylthiazole-5-carboxylate derivatives.[4]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is a standard alternative.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the thiazole ring and the presence of the methyl and carboxylate groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

IV. Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a literature procedure for the ethyl ester and can be modified for the methyl ester by using methyl acetoacetate.[4]

Reagent/SolventMolecular WeightAmount (mmol)Volume/Mass
Ethyl Acetoacetate130.14 g/mol 506.50 g
N-Bromosuccinimide177.98 g/mol 6010.5 g
Thiourea76.12 g/mol 503.80 g
Water--50.0 mL
Tetrahydrofuran (THF)--20.0 mL

Procedure:

  • To a mixture of ethyl acetoacetate (50 mmol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to below 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (60 mmol) in portions, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC (petroleum ether:ethyl acetate 2:1).

  • Add thiourea (50 mmol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Expected Yield: ~72%[4]

V. References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis. --INVALID-LINK--

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. --INVALID-LINK--

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. --INVALID-LINK--

  • 4-Methylthiazole-5-carboxylic acid synthesis. ChemicalBook. --INVALID-LINK--

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. --INVALID-LINK--

  • Hantzsch Thiazole Synthesis. Chem Help Asap. --INVALID-LINK--

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Hantzsch Thiazole Synthesis. SynArchive. --INVALID-LINK--

  • Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents. --INVALID-LINK--

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. --INVALID-LINK--

  • The Hantzsch Thiazole Synthesis. ResearchGate. --INVALID-LINK--

  • Novel preparation method for 4-methylthiazole-5-carboxaldehyde. SciSpace. --INVALID-LINK--

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. --INVALID-LINK--

  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. --INVALID-LINK--

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. --INVALID-LINK--

References

Technical Support Center: Synthesis of Thiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important heterocyclic scaffold. We will delve into common side reactions, troubleshooting strategies, and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent method for constructing the thiazole ring due to its simplicity and broad applicability.[1][2] It typically involves the condensation of an α-halocarbonyl compound (in this case, an α-halo-β-ketoester like ethyl bromopyruvate) with a thioamide.[2][3] While robust, this reaction is not without its pitfalls. Issues such as low yields, difficult purifications, and the formation of unexpected isomers can impede research and development timelines. This guide provides direct, actionable solutions to these common problems.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying cause and provides a clear path to resolution.

Q1: My reaction yield is extremely low, or I have no product at all. What are the most likely causes?

A1: Low or no yield in a Hantzsch synthesis is a common but solvable issue. The root cause often lies in one of three areas: the stability of the starting materials, suboptimal reaction conditions, or issues during workup.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Degradation of α-Haloester α-Halocarbonyl compounds, particularly bromides like ethyl bromopyruvate, are potent lachrymators and can be unstable, hydrolyzing or degrading upon storage, especially if exposed to moisture.[4]Verification & Handling: Always use freshly opened or recently purchased α-haloesters. If in doubt, verify purity by ¹H NMR before use. Store under an inert atmosphere (N₂ or Ar) in a refrigerator. Alternative Strategy: Generate the α-haloester in situ. For example, α-bromination of ethyl acetoacetate can be performed immediately before the addition of the thioamide, avoiding the need to isolate the unstable intermediate.[5]
Incorrect Stoichiometry While the reaction proceeds in a 1:1 ratio, using a slight excess of the more stable and easily removable reagent (often the thioamide) can drive the reaction to completion.[6]Optimization: Use a 1.1 to 1.5 molar excess of the thioamide relative to the α-haloester. This ensures the complete consumption of the more expensive or unstable halo-component.[7]
Suboptimal Temperature The initial Sₙ2 reaction between the thioamide sulfur and the α-carbon of the haloester is often exothermic, but the subsequent cyclization and dehydration steps require energy input to overcome the activation barrier and favor the formation of the stable, aromatic thiazole ring.[6]Thermal Conditions: Start the reaction at room temperature or below to control the initial Sₙ2 step, then gently heat the mixture (e.g., to 50-80°C in a solvent like ethanol) to drive the cyclization and dehydration to completion.[7][8] Monitor reaction progress by TLC.
Premature Product Precipitation The initial product formed is often the hydrohalide salt (e.g., HBr salt) of the thiazole, which may be soluble in the reaction solvent (like methanol or ethanol).[6] If the product precipitates prematurely, it can trap starting materials and reduce the overall yield.Workup Protocol: Ensure the reaction goes to completion before workup. Upon completion, cool the reaction mixture and pour it into a solution of a weak base (e.g., 5% sodium carbonate or sodium bicarbonate) to neutralize the acid and precipitate the neutral, often less soluble, thiazole product.[7]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield Observed check_sm 1. Verify Starting Material (SM) Purity (NMR) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Degraded SM check_sm->sm_bad No check_cond 2. Review Reaction Conditions sm_ok->check_cond replace_sm Use fresh SM or in-situ generation sm_bad->replace_sm replace_sm->check_cond cond_ok Conditions OK check_cond->cond_ok Yes cond_bad Suboptimal Conditions check_cond->cond_bad No check_workup 3. Analyze Workup Procedure cond_ok->check_workup optimize_cond Adjust Temp, Time, & Stoichiometry cond_bad->optimize_cond optimize_cond->check_workup workup_ok Workup OK check_workup->workup_ok Yes workup_bad Workup Issue check_workup->workup_bad No end Yield Improved workup_ok->end optimize_workup Ensure complete neutralization & precipitation workup_bad->optimize_workup optimize_workup->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: My NMR shows a mixture of two isomers. What is the likely side product and how can I avoid it?

A2: This is a classic issue of regioselectivity, particularly when using N-substituted thioamides. The Hantzsch synthesis can potentially yield two different isomers: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.

Mechanistic Insight:

The key intermediate after the initial Sₙ2 attack is an S-alkylated thioamide. The cyclization can then occur via two distinct pathways:

  • N-attack (Desired): The nitrogen of the thioamide attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate that dehydrates to the desired 2-aminothiazole derivative.

  • N'-attack (Side Product): If you are using an N-substituted thioamide, the substituted nitrogen can attack the carbonyl, leading to the isomeric 2-iminothiazoline derivative.

It has been shown that reaction conditions, particularly pH, play a critical role in directing this cyclization. Condensations run in neutral solvents typically favor the 2-(N-substituted amino)thiazole. However, under acidic conditions, mixtures of both isomers are often formed.[9]

G start S-Alkylated Intermediate path1_node N-Attack on Carbonyl start->path1_node Pathway 1 path2_node N'-Attack on Carbonyl start->path2_node Pathway 2 product1 Desired Product (2-Amino Thiazole) path1_node->product1 product2 Isomeric Side Product (2-Imino Thiazoline) path2_node->product2 condition1 Neutral Conditions (e.g., Ethanol, Reflux) condition1->path1_node condition2 Acidic Conditions condition2->path2_node

References

Technical Support Center: HPLC Purity Analysis of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 5-methylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment. Here, we move beyond mere procedural lists to explain the why behind the how, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to the quality and safety of the final drug product. HPLC is the premier analytical technique for determining the purity of such compounds by separating the main component from any process-related impurities or degradation products.[1] This guide provides a recommended starting method and comprehensive troubleshooting advice to address common challenges encountered during analysis.

Recommended Starting HPLC Method

While a specific validated monograph for this exact compound may not be universally available, the following method is a robust starting point based on the analysis of similar thiazole derivatives and general reversed-phase chromatography principles.[2][3][4]

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the aqueous phase suppresses the ionization of any residual silanols on the column, leading to improved peak shape.[2]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and UV transparency.
Gradient Program 70% A / 30% B, hold for 10 minAn isocratic elution is often sufficient for purity analysis of a relatively clean sample. A gradient can be introduced if impurities have significantly different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 272 nmBased on methods for similar aminothiazole structures, this wavelength should provide good sensitivity for the thiazole chromophore.[5] A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Preparation Dissolve in Mobile Phase B (Acetonitrile) to a concentration of 1 mg/mL.Dissolving the sample in the stronger solvent of the mobile phase ensures good solubility and peak shape.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue that can compromise quantification. The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: The silica backbone of C18 columns has residual silanol groups that can interact with polar functional groups on your analyte, causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% phosphoric or formic acid) to suppress silanol ionization.[2] Operating at a lower pH can minimize these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the sample concentration or the injection volume.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Implement a column washing procedure. A gradient flush from your mobile phase A to 100% acetonitrile, followed by a flush with a stronger solvent like isopropanol, can be effective.

  • Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.

Q2: I'm observing a drifting or noisy baseline. What steps should I take to diagnose and resolve this?

A2: A stable baseline is crucial for accurate integration and detection of low-level impurities.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases coming out of solution in the detector cell are a common cause of noise.

      • Solution: Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Contamination: Impurities in your solvents or buffer salts can create a noisy or drifting baseline, especially during gradient elution.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.45 µm filter.

  • System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.

    • Solution: Systematically check all fittings for any signs of leakage. A pressure test of the system can help identify leaks.

  • Detector Lamp Failure: An aging detector lamp can lead to increased noise and reduced sensitivity.

    • Solution: Check the lamp energy and usage hours. Replace the lamp if it is near the end of its recommended lifetime.

Q3: The retention time of my main peak is shifting between injections. What could be the cause?

A3: Consistent retention times are key to reliable peak identification and system suitability.

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Prepare mobile phases carefully and consistently. For buffered mobile phases, always double-check the pH.

  • Temperature Fluctuations: Changes in the ambient or column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature. Ensure the laboratory environment is temperature-controlled.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift.

    • Solution: Always allow sufficient time for the column to equilibrate. For reversed-phase columns, flushing with 10-20 column volumes of the initial mobile phase is a good practice.

  • Pump Performance: Issues with the pump, such as worn seals or check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Perform regular maintenance on your HPLC pump as per the manufacturer's recommendations.

Stability-Indicating Method Development and Forced Degradation

For purity analysis, especially in a pharmaceutical context, it is crucial to develop a stability-indicating method . This is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[6] To achieve this, forced degradation studies are essential.

What are forced degradation studies?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[7] This helps to demonstrate the specificity of the analytical method.

Typical Forced Degradation Conditions:
Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 2 hoursHydrolysis of the ester group.
Base Hydrolysis 0.1 M NaOH at 60 °C for 30 minutesHydrolysis of the ester group, potential thiazole ring opening.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom in the thiazole ring.
Thermal Degradation Solid sample at 105 °C for 48 hoursGeneral thermal decomposition.
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) and visible lightPhotochemical degradation.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The conditions may need to be adjusted accordingly.[2]

Workflow for Forced Degradation and Method Specificity Assessment

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_evaluation Method Evaluation Acid Acid Hydrolysis Analyze_Stressed Analyze Stressed Samples Acid->Analyze_Stressed Base Base Hydrolysis Base->Analyze_Stressed Oxidation Oxidation Oxidation->Analyze_Stressed Thermal Thermal Stress Thermal->Analyze_Stressed Photo Photolytic Stress Photo->Analyze_Stressed Peak_Purity Peak Purity Assessment (PDA/MS) Analyze_Stressed->Peak_Purity Analyze_Unstressed Analyze Unstressed Control Analyze_Unstressed->Peak_Purity Resolution Check Resolution (Rs > 2) Peak_Purity->Resolution Mass_Balance Mass Balance Calculation Resolution->Mass_Balance End Validated Stability-Indicating Method Mass_Balance->End Start Prepare Drug Substance Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Start->Analyze_Unstressed

Caption: Workflow for developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q: How do I choose the right column for my analysis? A: A C18 column is a good starting point for a wide range of small molecules, including this compound. If you are having trouble retaining the analyte or separating it from impurities, you could consider a column with a different stationary phase, such as a C8 (less hydrophobic) or a phenyl column (different selectivity).

Q: What is the purpose of a guard column? A: A guard column is a short, disposable column installed before the analytical column. Its purpose is to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column. It is highly recommended for routine analysis.

Q: How often should I perform system suitability tests? A: System suitability tests should be performed before starting any analytical sequence to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times and checking parameters like retention time precision, peak area precision, tailing factor, and theoretical plates. The acceptance criteria should be defined in your analytical method.

Q: My system backpressure is too high. What should I do? A: High backpressure is usually caused by a blockage in the system. To troubleshoot, work backward from the detector to the pump, disconnecting components one by one to see where the pressure drop occurs. Common culprits include a blocked column frit, a blocked guard column, or a plugged piece of tubing.

References

Technical Support Center: Synthesis of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its main potential for byproduct formation?

The most common and robust method for synthesizing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis .[1][2][3] This reaction involves the condensation of an α-haloketone (or in this case, an α-halo-β-ketoester like Methyl 2-chloroacetoacetate) with a thioamide (typically thioformamide).

The primary challenge in this synthesis is controlling the regioselectivity and preventing side reactions related to the reactive starting materials and intermediates. Byproducts can arise from impurities in the starting materials, incomplete reactions, or undesired side reactions under the chosen conditions.

Hantzsch_Synthesis Fig 1. Hantzsch Synthesis for this compound cluster_reactants Starting Materials SM1 Methyl 2-chloroacetoacetate Intermediate Thioether Intermediate SM1->Intermediate + SM2 Thioformamide SM2->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Fig 1. Hantzsch Synthesis for this compound.

Troubleshooting Guide: Identifying Common Byproducts

This section addresses specific issues you may encounter during your synthesis and post-reaction analysis.

Q2: My NMR spectrum shows an additional singlet in the aromatic region and the integration is off. What could this be?

An unexpected singlet, particularly one deshielded to around 9.1 ppm, often indicates the presence of the hydrolyzed byproduct, 5-methylthiazole-4-carboxylic acid .[4] This is a very common byproduct, especially if the reaction workup involves aqueous acidic or basic conditions, which can catalyze ester hydrolysis.

Causality: The ester linkage is susceptible to hydrolysis. Even purification via silica gel chromatography can sometimes be acidic enough to cause partial hydrolysis if the compound is left on the column for an extended period.

Troubleshooting Steps:

  • Check Workup pH: Ensure your aqueous washes are neutral or buffered if the product is sensitive.

  • Minimize Water Contact: Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation.

  • Purification: Consider using neutral alumina for chromatography or minimizing the time the compound spends on a silica gel column. A quick filtration through a plug of silica may be preferable to a long column run.

Q3: I'm seeing a quartet and a triplet in my ¹H NMR that I can't account for. What is this impurity?

The presence of a quartet around 4.1-4.3 ppm and a corresponding triplet around 1.2-1.4 ppm is the classic signature of an ethyl ester. This strongly suggests the formation of Ethyl 5-methylthiazole-4-carboxylate .

Causality: This byproduct typically arises from one of two sources:

  • Starting Material Contamination: The synthesis may have been performed using Ethyl 2-chloroacetoacetate instead of, or contaminated with, the methyl ester.[5]

  • Solvent Participation: If ethanol is used as a solvent, especially under acidic or basic conditions, it can participate in a transesterification reaction with the methyl ester product.

Troubleshooting Steps:

  • Verify Starting Materials: Confirm the identity and purity of your starting ketoester (Methyl 2-chloroacetoacetate) via NMR or GC-MS before starting the reaction.

  • Solvent Choice: Use an aprotic solvent (e.g., THF, DMF) or a solvent that matches the ester group (methanol) to avoid transesterification.

Q4: My mass spectrometry results show a peak that is 14 mass units higher than my product's molecular weight. What does this indicate?

A peak at M+14 (where M is the mass of the desired product) often points to the presence of an additional methyl group. A likely candidate is Methyl 2,5-dimethylthiazole-4-carboxylate .

Causality: This byproduct forms if the thioformamide starting material is contaminated with thioacetamide.[6] Thioacetamide can be formed from acetamide, a common starting material for its synthesis.[6][7] The thioacetamide then reacts with the α-halo-β-ketoester in the same Hantzsch pathway to yield the 2-methyl substituted thiazole.

Troubleshooting Steps:

  • Thioamide Purity: Ensure the purity of the thioformamide reagent. If you are preparing it in situ (e.g., from formamide and phosphorus pentasulfide), ensure the formamide is pure and the reaction goes to completion.[4]

  • Analytical Confirmation: The presence of an additional methyl singlet in the ¹H NMR spectrum (around 2.7 ppm) would confirm this byproduct.

Byproduct Identification Summary

The table below summarizes the key analytical data for the target compound and its most common byproducts to aid in their identification.

Compound NameMolecular WeightKey ¹H NMR Signals (CDCl₃, δ ppm)Key Mass Spec (EI) m/z (M⁺)
This compound 157.19~8.7 (s, 1H, thiazole-H), ~3.9 (s, 3H, OCH₃), ~2.8 (s, 3H, C-CH₃)157
5-Methylthiazole-4-carboxylic acid143.16~9.1 (s, 1H, thiazole-H), ~2.8 (s, 3H, C-CH₃), ~11-13 (br s, 1H, COOH)[4]143
Ethyl 5-methylthiazole-4-carboxylate171.22~8.7 (s, 1H, thiazole-H), ~4.3 (q, 2H, OCH₂), ~2.8 (s, 3H, C-CH₃), ~1.4 (t, 3H, CH₂)171
Methyl 2,5-dimethylthiazole-4-carboxylate171.22~3.9 (s, 3H, OCH₃), ~2.7 (s, 3H, C2-CH₃), ~2.6 (s, 3H, C5-CH₃)[8]171
Analytical Protocols & Workflows
Protocol 1: Sample Preparation and GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile byproducts and unreacted starting materials.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1-2 mg of your crude reaction mixture into a GC vial.

  • Dilution: Dissolve the sample in 1.5 mL of a suitable solvent, such as ethyl acetate or dichloromethane. Ensure the sample is fully dissolved.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injector Temp: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temp: 230 °C.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of the observed peaks against a reference standard of your product and the data provided in the table above.

Troubleshooting Workflow for Unknown Peaks

If you encounter an unidentifiable peak in your analysis, follow this logical workflow.

Troubleshooting_Workflow Fig 2. General Workflow for Byproduct Identification start Crude Reaction Mixture Analysis (TLC, GC-MS, LC-MS, or ¹H NMR) check_sm Compare with Starting Material Spectra start->check_sm sm_present Unreacted Starting Material Optimize reaction time/temp check_sm->sm_present Match check_product Compare with Expected Product Spectrum check_sm->check_product No Match product_ok Product Confirmed Proceed to Purification check_product->product_ok Match unknown_peak Unknown Peak Detected check_product->unknown_peak No Match analyze_ms Analyze MS Data (Molecular Ion & Fragmentation) unknown_peak->analyze_ms analyze_nmr Analyze NMR Data (Shifts, Integration, Coupling) unknown_peak->analyze_nmr propose_structure Propose Potential Structure (Isomer, Dimer, Side-Product) analyze_ms->propose_structure analyze_nmr->propose_structure isolate Isolate Byproduct (Prep-HPLC or Column) propose_structure->isolate Structure Plausible full_characterization Full Characterization (¹³C NMR, 2D NMR, HRMS) isolate->full_characterization end Byproduct Identified full_characterization->end

Caption: Fig 2. General Workflow for Byproduct Identification.

References

Technical Support Center: Synthesis of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. The following question-and-answer-based troubleshooting guide is built upon established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and efficient synthetic route for this compound?

The most prevalent and robust method for synthesizing the thiazole core of your target molecule is the Hantzsch Thiazole Synthesis .[1][2][3] This classic reaction involves the condensation of an α-haloketone with a thioamide.[4] For your specific target, the key starting materials are:

  • Methyl 2-chloroacetoacetate or Methyl 2-bromoacetoacetate (the α-haloketone component).

  • Thioformamide (or a suitable precursor that generates it in situ).

While a traditional two-step approach—involving the synthesis and isolation of the α-haloketone followed by reaction with the thioamide—is possible, it often suffers from low overall yields (<11%) due to the instability of the halogenated intermediate and tedious workups.[5]

A significantly more efficient approach is a one-pot synthesis . This method combines the halogenation of the starting β-ketoester and the subsequent cyclization in a single reaction vessel, avoiding the isolation of the unstable intermediate and leading to substantially higher yields (often >70%).[5]

Q2: My reaction yield is consistently low. What are the primary causes and how can I troubleshoot them?

Low yield is the most common issue reported. It can typically be traced back to one of three areas: starting material stability, reaction conditions, or workup procedure.

Causality & Troubleshooting Workflow:

// Nodes Start [label="Low Yield Reported", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SM [label="Problem Area 1:\nStarting Material Instability", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; RC [label="Problem Area 2:\nSuboptimal Reaction Conditions", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; WU [label="Problem Area 3:\nInefficient Workup/Purification", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_SM [label="Solution:\nAdopt a one-pot protocol. Halogenate Methyl\nAcetoacetate in situ with NBS or NCS and\nuse immediately without isolation.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_RC [label="Solution:\n1. Solvent: Use a Water/THF mixture or Ethanol.\n2. Temperature: Heat to reflux (e.g., 80°C) to ensure\n complete cyclization.\n3. Monitor reaction progress via TLC.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_WU [label="Solution:\n1. Neutralize the reaction mixture post-reaction\n to precipitate the neutral thiazole product.\n2. Wash the crude product thoroughly with water.\n3. Purify via recrystallization from Ethyl Acetate.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SM [label="Is the α-halo-\nβ-ketoester stable?"]; Start -> RC [label="Are conditions\noptimized?"]; Start -> WU [label="Is product lost\nduring isolation?"];

SM -> Sol_SM [style=dashed, color="#34A853", arrowhead=normal]; RC -> Sol_RC [style=dashed, color="#34A853", arrowhead=normal]; WU -> Sol_WU [style=dashed, color="#34A853", arrowhead=normal]; } dot Caption: Troubleshooting workflow for low yield.

  • Issue 1: Instability of Methyl 2-haloacetoacetate: This intermediate is highly reactive and prone to degradation, self-condensation, or reaction with moisture.

    • Expert Recommendation: Avoid isolating the α-halo intermediate. The most effective strategy is to generate it in situ as part of a one-pot reaction.[5] Use a mild and selective halogenating agent like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) instead of elemental bromine or chlorine.

  • Issue 2: Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to solvent, temperature, and reaction time.

    • Expert Recommendation: For the one-pot synthesis, a mixture of water and a co-solvent like Tetrahydrofuran (THF) has been shown to be highly effective, leading to yields as high as 72%.[5] The reaction typically requires heating to reflux (around 80°C) for several hours to drive the cyclization and dehydration steps to completion.[5] Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Issue 3: Product Loss During Workup: The thiazole product may initially form as a hydrohalide salt (e.g., HBr or HCl salt), which is often soluble in aqueous or polar solutions.[6]

    • Expert Recommendation: After the reaction is complete and has cooled, neutralize the mixture with a weak base like sodium carbonate or sodium bicarbonate solution.[4] This deprotonates the thiazole nitrogen, yielding the neutral, less soluble product that will precipitate out of the solution.[6] The resulting solid can then be collected by filtration and washed thoroughly with water to remove inorganic salts.

Q3: I am observing several impurities in my crude product analysis. What are the likely side products?

Side product formation is often linked to the high reactivity of the starting materials and intermediates.

  • Self-condensation of Methyl 2-haloacetoacetate: The enolate of the ketoester can react with another molecule of the α-haloketone.

  • Formation of Isomeric Thiazoles: If using an N-substituted thiourea, reaction under certain conditions (especially acidic) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] This is less of a concern when using thioformamide or thiourea.

  • Hydrolysis of the Ester: Harsh acidic or basic conditions during the reaction or workup can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[8] Monitor the pH carefully during workup.

To minimize these, adhere strictly to the optimized reaction conditions, particularly temperature and reaction time, and use a controlled neutralization step during workup.

Q4: Can you provide a reliable, high-yield experimental protocol for a one-pot synthesis?

Certainly. The following protocol is adapted from a peer-reviewed, high-yield procedure and is designed to maximize success on a lab scale.[5]

Detailed One-Pot Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Methyl acetoacetate (1.0 equiv) with a solvent mixture of Water and Tetrahydrofuran (THF) . Cool the mixture to 0°C in an ice bath.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS) (1.2 equiv) portion-wise, ensuring the temperature remains below 5°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting material by TLC.

  • Thioamide Addition: Once the halogenation is complete, add Thioformamide (1.0 equiv) to the reaction mixture. Note: If thioformamide is not available, it can be generated from formamide and phosphorus pentasulfide.

  • Cyclization: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the formation of the product by TLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the mixture until the pH is ~7-8.

    • The product, this compound, should precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3x) to remove any remaining salts.

  • Purification: Recrystallize the crude solid from a suitable solvent such as Ethyl Acetate to obtain the pure product.[5] Dry the purified crystals under vacuum.

Mechanism Overview:

// Nodes A [label="1. α-Halogenation\n(Methyl Acetoacetate + NBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Nucleophilic Attack (SN2)\n(Thioformamide attacks α-halo ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Intramolecular Cyclization\n(Nitrogen attacks carbonyl carbon)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Dehydration & Aromatization\n(Loss of H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Final Product\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#34A853", style=bold]; } dot Caption: Key steps in the Hantzsch one-pot synthesis.

Q5: Are there alternative synthetic strategies I should consider?

Yes, if you are facing persistent issues with the Hantzsch synthesis or need to synthesize derivatives, there are other routes.

MethodDescriptionAdvantagesDisadvantages
Cook-Heilbron Synthesis Involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioacid.[2][3]Good for synthesizing 5-aminothiazole derivatives.Requires access to α-aminonitrile precursors, which may not be straightforward.
From Thiazole Carboxylic Acid Synthesize 4-Methylthiazole-5-carboxylic acid first, then perform an esterification (e.g., Fischer esterification or conversion to the acyl chloride followed by reaction with methanol).[9][10][11]Modular approach; the carboxylic acid is a useful intermediate for other derivatives.[12]Adds an extra step to the synthesis, potentially lowering the overall yield.

For the direct synthesis of this compound, the optimized one-pot Hantzsch synthesis remains the most recommended and industrially relevant pathway due to its high efficiency and operational simplicity.[5]

References

Troubleshooting Guide: Isolating the Cause of Low Yield

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of many medications and biologically active substances is the thiazole ring.[1][2] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is the most widely used technique for its synthesis.[3][4] Although it is a dependable reaction, getting a good yield can be difficult.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve typical problems that result in low yields during the formation of the thiazole ring.

This section is designed as a logical workflow to diagnose the root cause of a poor-yielding thiazole synthesis reaction.

Q1: My Hantzsch thiazole synthesis yield is disappointingly low. Where should I begin my investigation?

A1: A low yield is a common but solvable issue. The most effective troubleshooting approach is a systematic evaluation of three key areas: Starting Materials , Reaction Conditions , and Workup & Purification . Before making drastic changes, start with the most likely and easiest-to-check culprits.

The following diagram outlines a systematic troubleshooting workflow. Start at the top and work your way down, addressing each potential issue.

Troubleshooting_Workflow Start Low Yield Observed Purity Step 1: Verify Starting Material Purity Start->Purity Conditions Step 2: Scrutinize Reaction Conditions Purity->Conditions If purity is confirmed Purity_Haloketone α-Haloketone unstable? (Use freshly prepared/purified) Purity->Purity_Haloketone Purity_Thioamide Thioamide pure? (Check for hydrolysis) Purity->Purity_Thioamide Workup Step 3: Evaluate Workup & Isolation Conditions->Workup If conditions seem correct Conditions_Temp Temperature optimal? (Too high -> decomposition Too low -> slow/stalled) Conditions->Conditions_Temp Conditions_Solvent Solvent appropriate? (Solubility issues?) Conditions->Conditions_Solvent Conditions_Time Reaction time sufficient? (Monitor by TLC) Conditions->Conditions_Time Success Yield Improved Workup->Success If workup is optimized Workup_Precipitation Product lost during workup? (Incomplete precipitation?) Workup->Workup_Precipitation Workup_pH Is pH correct for neutralization? (Product may be a soluble salt) Workup->Workup_pH

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I suspect my starting materials are the problem. How can I confirm this and what should I do?

A2: Starting material integrity is the foundation of a successful reaction. Impurities or degradation can halt the reaction or lead to significant byproduct formation.

  • α-Haloketones: These reagents are frequently the primary culprits. They can be unstable and prone to self-condensation or decomposition.

    • Verification: Run a quick ¹H NMR or TLC of your α-haloketone against a trusted standard or literature data. The presence of multiple spots or unexpected peaks is a red flag.

    • Solution: Use freshly prepared or newly purchased α-haloketones. If you must use an older bottle, consider purification by recrystallization or column chromatography immediately before use.[5]

  • Thioamides/Thiourea: While generally more stable than α-haloketones, thioamides can hydrolyze back to the corresponding amide over time, especially if exposed to moisture.

    • Verification: Check the melting point. A broad or depressed melting point compared to the literature value suggests impurities.

    • Solution: Recrystallize the thioamide from a suitable solvent (e.g., ethanol). Ensure it is thoroughly dried before use.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for diagnosing a stalled reaction or identifying byproduct formation in real-time.

Objective: To determine if the starting materials are being consumed and if the product is forming over time.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Reaction mixture aliquots

  • Standards of your α-haloketone and thioamide

  • Eluent (e.g., 50:50 ethyl acetate/hexane is a common starting point)[3]

  • Visualization method (UV lamp, iodine chamber, or a chemical stain)

Procedure:

  • Spotting: At t=0 (before heating) and at regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture. Dilute it with a suitable solvent. Spot the diluted aliquot on the TLC plate. Also spot the standards of your starting materials.

  • Development: Place the plate in the developing chamber with the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis:

    • Successful Reaction: The spots corresponding to the starting materials should diminish in intensity over time, while a new spot (the product) appears.

    • Stalled Reaction: The starting material spots remain intense, and little to no product spot appears, even after extended time. This points to a problem with reaction conditions (e.g., temperature is too low).

    • Byproduct Formation: Multiple new spots appear. This suggests side reactions are occurring, which may be caused by impure reagents or incorrect reaction conditions (e.g., temperature is too high).[5]

Q3: My starting materials are pure, but the reaction is stalling or incomplete. How do I optimize the reaction conditions?

A3: If your reagents are pure, the next step is to scrutinize the reaction environment. The Hantzsch synthesis involves a delicate balance of reactivity.

The mechanism proceeds via an initial Sₙ2 reaction between the thioamide's sulfur and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][6] Each step has its own energetic requirements.

Hantzsch_Mechanism Thioamide Thioamide (R-CS-NH₂) Intermediate1 S-Alkylation Intermediate (Sₙ2 Attack) Thioamide->Intermediate1 Sulfur attacks α-carbon Haloketone α-Haloketone (R'-CO-CH₂X) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemithioaminal) Intermediate1->Intermediate2 Intramolecular N attacks C=O Product Thiazole (+ H₂O + HX) Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Optimization Strategies:

  • Temperature: This is the most critical parameter.

    • Issue: Elevated temperatures can cause decomposition of the thermally sensitive intermediates or starting materials.[7][8]

    • Solution: Start at a moderate temperature (e.g., 50-65 °C) and monitor by TLC. If the reaction is slow, incrementally increase the temperature. Some modern methods even use room temperature.[9]

  • Solvent: The solvent must solubilize the reactants but also facilitate the reaction.

    • Issue: Poor solubility can prevent the reactants from interacting.

    • Solution: Alcohols like ethanol or methanol are standard choices.[3] For stubborn reactions, a mixture of ethanol/water can be effective.[10] In some cases, more polar and slightly acidic solvents like trifluoroethanol have shown superior results.[8]

  • Catalysis: While many Hantzsch syntheses run without a catalyst, some systems benefit from one.

    • Issue: A slow cyclization or dehydration step can stall the reaction.

    • Solution: For certain substrates, adding a mild acid or base can catalyze the cyclization and dehydration steps. Heterogeneous catalysts like silica-supported tungstosilicic acid have also been used to improve yields and simplify purification.[5][9]

The following table summarizes the effect of different solvents on yield from a study on a multi-component Hantzsch synthesis.

EntrySolventTemperature (°C)Yield (%)
1H₂O65< 20
2CH₃CN65< 20
3EtOH6550
4EtOH/H₂O (50/50)Reflux87
Data adapted from a study on a one-pot Hantzsch derivative synthesis.[10]
Q4: The reaction seems complete by TLC, but I can't isolate my product after workup. What's going wrong?

A4: This is a classic workup problem. The thiazole product, being basic at the ring nitrogen, often forms a hydrohalide salt (e.g., hydrobromide) during the reaction.[6] These salts are frequently soluble in polar solvents like water or methanol.

  • The Issue: When you pour your reaction mixture into water, the product remains dissolved as a salt instead of precipitating.

  • The Solution: You must neutralize the mixture with a weak base to deprotonate the thiazolium salt, forming the neutral thiazole which is typically much less soluble in water and will precipitate.[6]

    • Protocol: After cooling the reaction to room temperature, pour it into a beaker containing a dilute aqueous solution of a mild base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3] Stir the resulting suspension to ensure complete neutralization and precipitation. The solid product can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q: Which halogen on the α-haloketone is best: chloro, bromo, or iodo? A: The reactivity order is Iodo > Bromo > Chloro. While α-iodoketones are the most reactive and can lead to faster reaction times, they are also less stable and more expensive. α-Bromoketones offer a good balance of reactivity and stability and are most commonly used.[5][6] α-Chloroketones are the most stable but may require more forcing conditions (higher heat, longer times) to react.

Q: Can I use microwave irradiation for this reaction? A: Yes, absolutely. Microwave-assisted synthesis is an excellent method for thiazole formation. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation that can occur with prolonged heating.[11][12]

Q: Are there greener alternatives to traditional solvents? A: Yes, the field of green chemistry has made significant progress here. One-pot syntheses under solvent-free conditions have been reported to be highly efficient.[13] Additionally, deep eutectic solvents (DES) are being explored as environmentally benign reaction media.[12]

Q: My product is an oil, not a solid. How do I purify it? A: If your product does not precipitate or crystallize, it will need to be extracted and purified by other means. After neutralizing the reaction mixture, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can then be purified by column chromatography on silica gel.

References

Technical Support Center: Purification of Crude Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Methyl 5-methylthiazole-4-carboxylate. The following sections offer troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Isolating Pure this compound

This section addresses common issues observed during the purification of this compound, particularly following a Hantzsch-type synthesis.

Q1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: When synthesizing this compound, typically via the Hantzsch thiazole synthesis from an α-haloacetoacetate and a thioamide, several impurities can arise. The most common are:

  • Unreacted Starting Materials: Residual α-haloacetoacetate (e.g., methyl 2-chloroacetoacetate) or thioformamide can persist in the crude product if the reaction has not gone to completion.

  • Hydrolysis Product (5-methylthiazole-4-carboxylic acid): The methyl ester is susceptible to hydrolysis, especially if the reaction or work-up conditions are acidic or basic. This carboxylic acid impurity is often more polar than the desired product and will exhibit a lower Rf value on a normal-phase TLC plate.[1]

  • Isomeric Byproducts: Depending on the specific reactants and conditions of the Hantzsch synthesis, the formation of isomeric thiazole derivatives is possible, though often in minor quantities.[2]

Q2: I have a significant amount of a more polar impurity that I suspect is the carboxylic acid. How can I remove it?

A2: The presence of 5-methylthiazole-4-carboxylic acid is a frequent issue. Due to its acidic nature, it can be effectively removed with a mild basic wash during the work-up procedure.

Workflow for Acidic Impurity Removal

crude_product Crude Product in Organic Solvent (e.g., Ethyl Acetate) separatory_funnel Wash with sat. NaHCO3(aq) in a separatory funnel crude_product->separatory_funnel organic_layer Organic Layer containing This compound separatory_funnel->organic_layer Separate Layers aqueous_layer Aqueous Layer containing Sodium 5-methylthiazole-4-carboxylate separatory_funnel->aqueous_layer Separate Layers drying Dry Organic Layer (e.g., with Na2SO4) organic_layer->drying filtration Filter drying->filtration evaporation Evaporate Solvent filtration->evaporation purified_product Partially Purified Product evaporation->purified_product

Caption: Workflow for the removal of acidic impurities.

Experimental Rationale: By washing the organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), the acidic carboxylic acid will be deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and will be partitioned out of the organic phase, effectively removing it from your desired product.

Q3: After an initial clean-up, I still see minor, less polar impurities. What is the next step?

A3: For removing less polar impurities and unreacted starting materials, column chromatography is the most effective method. Recrystallization is an alternative if a suitable solvent system can be identified and the impurity load is not excessively high.

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating the target compound from a range of impurities based on their differential adsorption to a stationary phase.

Materials:

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., 80:20 hexane:ethyl acetate). Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for good separation of moderately polar compounds.
Mobile Phase Hexane:Ethyl AcetateA versatile solvent system; the ratio can be adjusted based on TLC analysis.
TLC Visualization UV lamp (254 nm)Thiazole rings are often UV active, allowing for easy visualization.[3]
Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent is found.

Procedure:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble or insoluble at all temperatures. Ethyl acetate or mixtures of ethanol and water are good starting points for thiazole derivatives.[3][4]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Frequently Asked Questions (FAQs)

Q: How can I confirm the purity of my final product?

A: Purity should be assessed using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high degree of purity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of your compound and reveal the presence of any impurities with distinct signals.[7][8][9]

  • Melting Point: A sharp melting point range that is consistent with literature values suggests high purity.

Q: Can I prevent the formation of the carboxylic acid impurity during the synthesis?

A: To minimize hydrolysis of the methyl ester, ensure that your reaction and work-up conditions are as anhydrous and neutral as possible. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q: My product is an oil, not a solid. Can I still use recrystallization?

A: Recrystallization is only suitable for solid compounds. If your product is an oil, column chromatography is the preferred method of purification.

Q: What is the expected appearance of pure this compound?

A: Pure this compound is typically a solid at room temperature.

References

Technical Support Center: Stability of Thiazole Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common stability issues encountered with thiazole intermediates during chemical synthesis. The question-and-answer format directly addresses specific experimental challenges, offering explanations for the underlying chemistry and providing actionable protocols.

Section 1: Understanding Thiazole Ring Stability

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a crucial scaffold in numerous pharmaceuticals.[1][2] However, the unique electronic properties of the thiazole ring can also lead to stability challenges during multi-step syntheses. Understanding the reactivity of the different positions on the ring is key to troubleshooting.

The pi-electron density distribution renders the C5 position most susceptible to electrophilic substitution, while the C2 position is prone to nucleophilic attack and deprotonation by strong bases.[3][4][5] The nitrogen at position 3 is the primary site of protonation and alkylation.[3]

Frequently Asked Questions: General Stability

Q1: My thiazole intermediate appears to be degrading during workup or purification. What are the most likely causes?

A1: Degradation of thiazole intermediates is often attributed to one or more of the following factors:

  • pH Sensitivity: The thiazole ring can be susceptible to hydrolysis, particularly under strongly alkaline or acidic conditions.[6] The stability is highly dependent on the substituents present on the ring.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones, altering the electronic properties of the molecule.[4][6]

  • Photodegradation: Aromatic systems can be sensitive to light, leading to complex mixtures of degradation products.[6] Storing intermediates in amber vials and minimizing exposure to direct light is a crucial preventative measure.

  • Metal-Catalyzed Decomposition: Residual transition metals from previous steps (e.g., Palladium, Copper) can sometimes catalyze ring-opening or other decomposition pathways.[7][8][9]

Q2: I am observing an unexpected ring-opening of my thiazole intermediate. What could be causing this?

A2: Thiazole ring-opening, while not as common as in its oxazole counterpart, can occur under specific conditions:

  • Strong Reducing Agents: Treatment with Raney Nickel can lead to desulfurization and subsequent degradation of the thiazole ring.[3][10]

  • Metal-to-Ligand Alkyl Migration: In the context of organometallic complexes, a novel rearrangement involving metal-to-ligand alkyl migration has been observed, leading to selective carbon-sulfur bond cleavage and ring opening.[11]

  • Cycloaddition Reactions: Under high temperatures, thiazoles can undergo cycloaddition reactions, for instance with alkynes, which are followed by the extrusion of sulfur to form a pyridine ring.[4]

Section 2: Troubleshooting Common Synthetic Challenges

This section provides a more focused look at stability issues arising during specific, widely-used thiazole synthesis methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, is a cornerstone of thiazole chemistry.[4][12] While generally high-yielding, it is not without its potential pitfalls.[12]

Q3: My Hantzsch synthesis is giving me a mixture of regioisomers. How can I control the selectivity?

A3: The condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can form.[13] To favor the formation of the 2-imino-2,3-dihydrothiazole isomer, conducting the reaction in a highly acidic medium (e.g., 10M HCl-EtOH) at elevated temperatures has been shown to be effective.[13]

Q4: The yield of my Hantzsch synthesis is low, and I suspect my thioamide is unstable.

A4: Thioamides, particularly thiobenzamide, can be unstable in acidic media, leading to lower yields.[14][15] If you suspect thioamide degradation, consider the following:

  • Reaction Conditions: Running the reaction at a lower temperature for a longer duration may help.

  • Alternative Syntheses: For certain substitution patterns, other methods like the Cook-Heilbron synthesis might be more suitable.[14][16]

Experimental Protocol: Stability Assessment of a Thiazole Intermediate

This protocol provides a general workflow for quickly assessing the stability of a newly synthesized thiazole intermediate under various conditions.

Objective: To determine the stability of a thiazole intermediate in different solvents and pH conditions.

Materials:

  • Thiazole intermediate

  • HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column and detector

  • Amber vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the thiazole intermediate in a suitable anhydrous organic solvent like DMSO.

  • Sample Preparation: Dilute the stock solution into the different test conditions (e.g., various solvents, buffers) in amber vials to a final concentration suitable for HPLC analysis.

  • Time Zero Analysis: Immediately inject a sample from each condition onto the HPLC to establish the initial peak area of the parent compound.

  • Incubation: Store the vials under the desired conditions (e.g., room temperature, 40°C) and protect from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject samples from each condition onto the HPLC.

  • Data Analysis: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate instability.

Cook-Heilbron Synthesis

This method involves the reaction of α-aminonitriles with reagents like carbon disulfide to form 5-aminothiazoles.[16][17]

Q5: I am struggling to synthesize a 2-unsubstituted thiazole using the Hantzsch or Cook-Heilbron methods. Are there alternative approaches?

A5: Indeed, synthesizing 2-unsubstituted thiazoles can be challenging with traditional methods. A more recent approach involves the base-induced cyclization of active methylene isocyanides with methyl carbodithioates. This method has the advantage of short reaction times and often provides products that are pure enough without extensive purification.[16]

Section 3: Purification and Handling of Thiazole Intermediates

The stability of thiazole intermediates is not only a concern during the reaction but also during downstream processing and storage.

Q6: What are the best practices for purifying and storing sensitive thiazole intermediates?

A6:

  • Purification:

    • Avoid prolonged exposure to harsh conditions. If using column chromatography, consider using a neutral stationary phase like silica gel and a less polar eluent system if possible.

    • Minimize exposure to strong acids or bases during aqueous workups. Use of mild buffers is recommended.

  • Storage:

    • Solid Form: Store in a cool, dark, and dry place.[6] Using a desiccator can help to minimize moisture.

    • Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent (e.g., DMSO).[6] Aliquot into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]

Visualization of Key Concepts

Degradation Pathways

Thiazole Thiazole Intermediate Hydrolysis Hydrolysis (Alkaline/Acidic Conditions) Thiazole->Hydrolysis Oxidation Oxidation (Oxidizing Agents) Thiazole->Oxidation Photodegradation Photodegradation (UV/Visible Light) Thiazole->Photodegradation RingOpening Ring Opening (e.g., Raney Ni) Thiazole->RingOpening

Caption: Common degradation pathways for thiazole intermediates.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions Optimize Optimize Conditions CheckPurity->Optimize SideReactions Analyze for Side Reactions (e.g., by LC-MS) CheckConditions->SideReactions Degradation Assess Intermediate Stability SideReactions->Degradation Degradation->Optimize

Caption: A logical workflow for troubleshooting low reaction yields.

Section 4: Advanced Topics in Thiazole Stability

Metal-Catalyzed Cross-Coupling Reactions

The use of transition metals to form C-C bonds with thiazole rings is a powerful tool in modern synthesis. However, these reactions can present unique stability challenges.

Q7: I am having issues with a palladium-catalyzed cross-coupling reaction with my brominated thiazole intermediate. What could be going wrong?

A7: Palladium-catalyzed cross-coupling reactions on thiazoles can be complex. Some potential issues include:

  • Catalyst Deactivation: The sulfur atom in the thiazole ring can sometimes coordinate to the palladium catalyst, leading to deactivation.

  • Side Reactions: The inherent electrophilicity of the thiazole ring can lead to nucleophilic attack or ring-opening in the presence of metal catalysts.[18]

  • Homocoupling: Homocoupling of the coupling partners can be a significant side reaction.[18]

  • Selectivity: In poly-halogenated thiazoles, achieving selective coupling at the desired position can be challenging.

To troubleshoot, consider screening different palladium catalysts and ligands, adjusting the base and solvent, and carefully controlling the reaction temperature.

Substituent Effects on Stability

The electronic nature of the substituents on the thiazole ring plays a significant role in its overall stability.

Q8: How do electron-donating versus electron-withdrawing groups affect the stability of a thiazole intermediate?

A8:

  • Electron-Donating Groups (EDGs): EDGs (e.g., -NH2, -OR) increase the electron density of the ring, making it more susceptible to electrophilic attack and oxidation. However, they can also stabilize cationic intermediates.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN) decrease the electron density of the ring, making it more resistant to oxidation but more susceptible to nucleophilic attack.

Understanding these electronic effects can help in predicting the potential stability issues of a given thiazole intermediate and in designing a more robust synthetic route.

References

Controlling regioselectivity in Hantzsch thiazole synthesis under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Hantzsch thiazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of thiazole synthesis, with a specific focus on controlling regioselectivity when using N-monosubstituted thioureas under acidic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Core Concept: The Challenge of Regioselectivity

The Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry since its discovery in 1887, traditionally involves the condensation of an α-haloketone with a thioamide.[1][2] When using a simple thioamide or thiourea, the reaction is straightforward. However, when an N-monosubstituted thiourea is used, a critical challenge arises: the potential formation of two distinct regioisomers.

  • Isomer A: 2-(N-substituted amino)thiazole

  • Isomer B: 3-substituted 2-imino-2,3-dihydrothiazole

Under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole (Isomer A) exclusively.[3][4] However, the introduction of strong acid dramatically alters the reaction landscape, often leading to a mixture of both isomers and, under specific conditions, favoring the formation of the 2-imino-2,3-dihydrothiazole (Isomer B).[3][4][5] This guide will help you understand and control this outcome.

G cluster_products Potential Regioisomers R1_ketone α-Haloketone Isomer_A Isomer A 2-(N-substituted amino)thiazole R2_thiourea N-monosubstituted Thiourea R2_thiourea->Isomer_A Neutral Conditions Isomer_B Isomer B 3-substituted 2-imino- 2,3-dihydrothiazole R2_thiourea->Isomer_B Strongly Acidic Conditions

Caption: Regiochemical outcome depends on reaction conditions.

Troubleshooting Guide: Controlling Isomer Formation

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction with an N-substituted thiourea gave a mixture of products. How do I synthesize only the 2-(N-substituted amino)thiazole (Isomer A)?

Cause: The presence of acidic impurities or the deliberate use of acidic conditions is the likely cause for the formation of a product mixture. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles.[3][4]

Solution: Enforce Neutral Conditions

To selectively synthesize Isomer A, you must ensure the reaction environment is free from strong acids.

Step-by-Step Protocol for Isomer A:

  • Reagent Check: Ensure your α-haloketone and solvent are free of acidic impurities. If necessary, purify the solvent or pass it through a neutral alumina plug.

  • Solvent Selection: Use a neutral solvent such as ethanol, methanol, or acetone.[5][6]

  • Reaction Setup:

    • Combine the α-haloketone (1.0 equiv) and the N-monosubstituted thiourea (1.1-1.5 equiv) in the chosen solvent.

    • Heat the mixture with stirring. A typical temperature is the reflux point of the solvent.[6]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.[6]

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into a dilute basic solution (e.g., 5% Na₂CO₃ or NaHCO₃ solution) to neutralize any generated H-X acid and precipitate the product.[6]

    • Isolate the solid product by filtration, wash with water, and dry.

Q2: I want to synthesize the 3-substituted 2-imino-2,3-dihydrothiazole (Isomer B). How can I force the reaction to favor this isomer?

Cause: Standard, neutral conditions will not produce this isomer. To change the regioselectivity, you must run the reaction under strongly acidic conditions.

Solution: Utilize a Strongly Acidic Medium

Research has shown that conducting the Hantzsch synthesis in a highly acidic medium, such as a mixture of concentrated hydrochloric acid and ethanol, is the most effective method for generating the 2-imino-2,3-dihydrothiazole isomer.[3][4][5]

Step-by-Step Protocol for Isomer B:

  • Reaction Medium: Prepare a strongly acidic solvent mixture. A reported effective mixture is 10M HCl and Ethanol in a 1:2 ratio .[3][4][5]

  • Reaction Setup:

    • Dissolve the N-monosubstituted thiourea (1.1 equiv) in the acidic ethanol mixture.

    • Add the α-haloketone (1.0 equiv) to the solution with stirring.

  • Temperature and Time: Heat the reaction to 80 °C for approximately 20 minutes . These conditions were found to be highly efficient.[3][4][5]

  • Isolation: The hydrochloride salt of the iminodihydrothiazole is often less soluble than its amino-thiazole counterpart and may precipitate upon cooling.

    • Cool the acidic solution in an ice bath to maximize crystallization.

    • Isolate the product salt by filtration.

    • The free base can be obtained by careful neutralization if required.

Q3: I'm using strong acid, but my yield of the 2-imino isomer (Isomer B) is low. What can I optimize?

Cause: The ratio of isomers is highly sensitive to several experimental factors. Low yields may result from suboptimal acid concentration, temperature, or reaction time.

Solution: Systematic Optimization of Reaction Parameters

The table below summarizes the reported influence of key parameters on the formation of the 2-imino isomer when reacting chloroacetone with N-phenylthiourea. Use this as a guide for your optimization.

ParameterConditionProduct Ratio (% Isomer A : % Isomer B)Key Insight
Acid Conc. 10M HCl-EtOH (1:40)70 : 30Lower acid concentration is less effective.
(at 80°C, 20 min) 10M HCl-EtOH (1:10)45 : 55Increasing acid concentration favors Isomer B.
10M HCl-EtOH (1:2) 20 : 80 Optimal reported concentration for Isomer B. [3][5]
Temperature 20 °CSlower reaction, requires >1.5 hLower temperature can work but is less efficient.
(10M HCl-EtOH, 1:2) 80 °C Reaction complete in 20 min Higher temperature dramatically increases rate. [5]
Acid Type Acetic Acid in EtOHPredominantly Isomer AWeak acids are ineffective at changing selectivity.
(at 80°C) Sulfuric Acid in EtOHMixture of A and BStrong mineral acids are required. HCl is most reported.

Data synthesized from findings reported in J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.[3][5]

Troubleshooting Workflow:

G start Low Yield of Isomer B check_acid Is Acid Conc. Optimal? (e.g., 10M HCl:EtOH 1:2) start->check_acid check_temp Is Temperature High Enough? (e.g., 80°C) check_acid->check_temp Yes increase_acid Increase HCl concentration check_acid->increase_acid No check_time Is Reaction Time Correct? (e.g., ~20 min at 80°C) check_temp->check_time Yes increase_temp Increase temperature to ~80°C check_temp->increase_temp No optimize_time Monitor by TLC to find optimal time check_time->optimize_time No end Improved Yield check_time->end Yes increase_acid->check_temp increase_temp->check_time optimize_time->end

Caption: Optimization workflow for maximizing Isomer B yield.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism behind the acid-induced change in regioselectivity?

Under neutral conditions, the reaction proceeds via the expected pathway: the highly nucleophilic sulfur atom of the thiourea attacks the α-carbon of the haloketone in an Sₙ2 reaction.[6][7] This is followed by intramolecular cyclization and dehydration to form the 2-aminothiazole (Isomer A).

Under strongly acidic conditions, the mechanism is altered. While not definitively proven, a leading hypothesis is that the thiourea is protonated. Protonation could occur on either the sulfur or one of the nitrogen atoms. This changes the nucleophilicity of the atoms and may alter the initial site of attack or the subsequent cyclization step, opening a pathway to the thermodynamically stable 3-substituted 2-imino-2,3-dihydrothiazole (Isomer B). Importantly, the two product types do not interconvert under the reaction conditions, indicating the product ratio is determined by kinetic control.[5]

G cluster_neutral Neutral Conditions cluster_acidic Strongly Acidic Conditions N1 S-alkylation first (S is most nucleophilic) N2 N-cyclization N1->N2 N3 Dehydration N2->N3 NA Isomer A (2-aminothiazole) N3->NA A1 Thiourea Protonation A2 Altered Cyclization Pathway A1->A2 AB Isomer B (2-imino-dihydrothiazole) A2->AB

Caption: Competing mechanistic pathways for isomer formation.

FAQ 2: How can I reliably distinguish between the two regioisomers?

Characterization is critical to confirm the success of your regioselective synthesis. The two isomers exhibit distinct spectroscopic signatures:

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C5 position of the thiazole ring is a key diagnostic handle. It is often different between the two isomers.[3][4]

  • Infrared (IR) Spectroscopy: While the IR spectra of the bases may be complex, derivatization can provide clarity. For example, the trifluoroacetate derivatives of the two isomers show characteristic and differing C=O stretching frequencies.[3][4]

  • 2D NMR Techniques: Techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships within the molecule, confirming which nitrogen atom is attached to the substituent.

FAQ 3: My reaction is failing completely, with no product formation. What are some general troubleshooting steps?

If you are not observing any product, consider these fundamental aspects of the Hantzsch synthesis:

  • Reagent Quality: α-Haloketones can be lachrymatory and unstable over time. Ensure you are using a fresh or properly stored reagent. Verify the purity of your thioamide/thiourea.

  • Solubility: Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature. If they are not, you may need to select a different solvent.

  • Temperature: The reaction generally requires heat to overcome the activation energy for cyclization and dehydration.[7] Ensure your reaction is being heated effectively.

  • Stoichiometry: While a slight excess of the thioamide component is common, a large deviation from a 1:1 stoichiometry can lead to side reactions or unreacted starting material.

References

Technical Support Center: Synthesis of 2,4,5-Trisubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 2,4,5-Trisubstituted Thiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.

I. Troubleshooting Guide: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is a cornerstone for thiazole ring formation, typically involving the condensation of an α-haloketone with a thioamide.[1][2] While versatile, it is not without its challenges. This section addresses common issues encountered during this reaction.

Q1: My Hantzsch reaction is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.

Underlying Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires heating to proceed efficiently.[1] Ensure your reaction is adequately heated. For instance, a common starting point is refluxing in ethanol or methanol.[1][3]

    • Solvent: The choice of solvent is critical. While alcohols like ethanol and methanol are standard, exploring other options such as 1-butanol, 2-propanol, or even solvent-free conditions can sometimes improve yields.[3] A mixture of ethanol and water has also been shown to be effective.[4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product, respectively.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions. Ensure the purity of your starting materials, and consider recrystallization or distillation if necessary.

    • Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes drive the reaction to completion.[1]

  • Side Reactions: The formation of byproducts is a common culprit for low yields. The primary mechanistic pathway involves an initial S-alkylation of the thioamide followed by cyclization and dehydration.[1][5] However, competing reactions can occur. Careful control over reaction conditions, particularly temperature and pH, can help minimize these.

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

G start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stoichiometry) check_conditions->check_reagents Conditions OK optimize_temp Optimize Temperature (e.g., Reflux vs. Room Temp) check_conditions->optimize_temp Incorrect Temp/Time optimize_solvent Screen Solvents (e.g., EtOH, MeOH, EtOH/H2O) check_conditions->optimize_solvent Suboptimal Solvent analyze_side_products Identify Side Products (TLC, NMR of crude) check_reagents->analyze_side_products Reagents OK purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure Reagents adjust_stoichiometry Adjust Thioamide Equivalents check_reagents->adjust_stoichiometry Stoichiometry Issue modify_workup Modify Workup Protocol analyze_side_products->modify_workup successful_synthesis Improved Yield optimize_temp->successful_synthesis optimize_solvent->successful_synthesis purify_reagents->successful_synthesis adjust_stoichiometry->successful_synthesis modify_workup->successful_synthesis

Caption: Troubleshooting flowchart for low yield in Hantzsch synthesis.

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the Hantzsch synthesis?

A2: The formation of regioisomers is a known challenge, particularly when using N-substituted thioureas. The reaction can yield either 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[6][7]

Controlling Regioselectivity:

  • Influence of pH: The pH of the reaction medium plays a crucial role in directing the regioselectivity.

    • Neutral Conditions: In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[6][7]

    • Acidic Conditions: Under acidic conditions, a mixture of the two regioisomers is often observed.[6][7] The proportion of the 2-imino-2,3-dihydrothiazole can be increased under strongly acidic conditions (e.g., 10M HCl in ethanol).[6]

  • Structural Effects of Starting Materials: The structure of both the α-haloketone and the N-substituted thiourea can influence the isomeric ratio. Steric hindrance and electronic effects of the substituents can favor the formation of one isomer over the other.

Regioselectivity Control in Hantzsch Synthesis

G cluster_0 Reaction Conditions reagents reagents-Substituted Thiourea + α-Haloketone neutral Neutral Solvent (e.g., Ethanol) reagents->neutral Reaction Path 1 acidic Acidic Conditions (e.g., HCl/Ethanol) reagents->acidic Reaction Path 2 product1 2-(N-substituted amino)thiazole (Exclusive Product) neutral->product1 product2 Mixture of Isomers: - 2-(N-substituted amino)thiazole - 3-substituted 2-imino-2,3-dihydrothiazole acidic->product2

Caption: Influence of pH on the regioselectivity of the Hantzsch synthesis.

II. Troubleshooting Guide: Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide.[8][9]

Q3: My Cook-Heilbron reaction is not working or giving a low yield. What should I check?

A3: While the Cook-Heilbron synthesis is often carried out under mild conditions, several factors can lead to poor results.[8]

Troubleshooting Steps:

  • Reagent Quality: The α-aminonitrile starting material can be unstable. Ensure it is pure and freshly prepared or properly stored. The sulfur source (e.g., carbon disulfide, dithioacids) should also be of high purity.

  • Reaction Conditions:

    • Solvent: The reaction is typically performed in solvents like ethanol or aqueous media. Ensure the chosen solvent is appropriate for your specific substrates.

    • Temperature: While the reaction is often run at room temperature, gentle heating may be required for less reactive substrates. Monitor for potential decomposition at higher temperatures.

    • pH: The reaction is sensitive to pH. Maintaining a slightly basic or neutral pH is often optimal.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification. Common side reactions include the decomposition of the α-aminonitrile and the formation of polymeric materials from the sulfur source.

III. Purification Strategies

Q4: How can I effectively purify my 2,4,5-trisubstituted thiazole from starting materials and byproducts?

A4: A multi-step purification approach is often necessary to obtain a highly pure product.[10]

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, an initial aqueous work-up is essential to remove water-soluble reagents and salts. For basic products, an acidic wash can remove unreacted basic starting materials, and for acidic products, a basic wash can be employed.

  • Column Chromatography: This is the most effective method for separating the target compound from structurally similar impurities.[10]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution is often effective, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: To achieve high purity, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) is recommended after column chromatography.[10]

Purification Technique Purpose Typical Solvents/Conditions
Aqueous Work-up Removal of inorganic salts and water-soluble impurities.Water, brine, dilute acid/base washes.
Column Chromatography Separation of the target compound from starting materials and side products.Silica gel with a hexane/ethyl acetate or dichloromethane/methanol gradient.
Recrystallization To obtain a highly pure, crystalline product.Ethanol, isopropanol, ethyl acetate/hexane.

IV. Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of a 2,4,5-Trisubstituted Thiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-haloketone (1.0 eq.) in a suitable solvent (e.g., absolute ethanol).[1]

  • Addition of Reagents: Add the thioamide (1.0-1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water. A precipitate may form.

    • Neutralize the solution with a mild base, such as 5% sodium bicarbonate solution, until effervescence ceases.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with water to remove any inorganic salts.

  • Purification: Dry the crude product and purify by column chromatography on silica gel followed by recrystallization.

V. Frequently Asked Questions (FAQs)

Q5: What are some modern, more environmentally friendly alternatives to the classic Hantzsch synthesis?

A5: Several greener alternatives have been developed, including:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, reducing waste and improving efficiency.[4][11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[3]

  • Solid-Phase Synthesis: This technique can simplify purification and allow for the generation of libraries of compounds.[12][13]

  • Use of Greener Solvents: Replacing traditional organic solvents with water or ionic liquids can reduce the environmental impact.[4][14]

Q6: How can I confirm the structure of my synthesized 2,4,5-trisubstituted thiazole?

A6: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the thiazole ring and its substituents are characteristic. The proton at the C5 position of the thiazole ring typically appears as a singlet in the aromatic region.[15][16]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring (typically C2: ~160-170 ppm, C4: ~140-150 ppm, C5: ~115-125 ppm) are diagnostic.[15][16]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in the molecule.

Q7: Are there any specific safety precautions I should take when synthesizing thiazoles?

A7: Yes, standard laboratory safety practices should always be followed. Additionally:

  • α-Haloketones: These are often lachrymatory and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thioamides and Carbon Disulfide: These compounds can have unpleasant odors and may be toxic. Handle them in a fume hood.

  • Solvents: Be aware of the flammability and toxicity of the solvents used.

References

Validation & Comparative

Comparison of Hantzsch and Cook-Heilbron thiazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Thiazole Synthesis: Hantzsch vs. Cook-Heilbron

In the landscape of heterocyclic chemistry, the thiazole nucleus is a cornerstone, forming the structural basis of numerous pharmaceuticals, agrochemicals, and functional materials. The synthesis of this critical scaffold has been approached from various angles, yet two classical methods remain fundamental: the Hantzsch synthesis and the Cook-Heilbron synthesis. This guide provides a detailed comparative analysis of these two powerhouse reactions, offering researchers the insights needed to select the optimal synthetic route based on substrate availability, desired substitution pattern, and reaction efficiency.

The Hantzsch Thiazole Synthesis: The Workhorse

First reported by Arthur Hantzsch in 1887, this method is arguably the most common and versatile approach to substituted thiazoles. It involves the condensation and subsequent cyclization of an α-halocarbonyl compound and a thioamide.

Mechanism and Experimental Logic

The reaction proceeds via a two-step sequence. First, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This initial S-alkylation forms an intermediate thioimino ether. The subsequent step is an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, followed by a dehydration event, which aromatizes the ring to yield the final thiazole product.

The choice of solvent and base is critical. Protic solvents like ethanol are commonly used to facilitate proton transfer steps. A base is often unnecessary as the thioamide is sufficiently nucleophilic, but non-nucleophilic bases like pyridine or triethylamine can be added to scavenge the released acid (HX), preventing potential side reactions.

Generalized Experimental Protocol: Hantzsch Synthesis
  • Reactant Dissolution: The thioamide (1.0 eq.) is dissolved in a suitable solvent, typically absolute ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of α-Halocarbonyl: The α-halocarbonyl compound (1.0-1.1 eq.) is added to the solution. The addition may be done portion-wise or as a solution in the same solvent to control any initial exotherm.

  • Reaction Execution: The reaction mixture is heated to reflux. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The resulting residue is then neutralized with a weak base (e.g., saturated sodium bicarbonate solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude thiazole is purified by column chromatography on silica gel or by recrystallization.

Scope and Limitations

The Hantzsch synthesis is exceptionally robust, allowing for a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring.

  • Strengths: Highly reliable for producing 2,4-disubstituted and 2,4,5-trisubstituted thiazoles. The starting materials (α-haloketones and thioamides) are often commercially available or readily prepared.

  • Limitations: The primary limitation is the potential for side reactions, especially with highly reactive α-halocarbonyls. The synthesis of 2-unsubstituted thiazoles is not directly possible as it would require the unstable thioformamide. Regioselectivity can be an issue with unsymmetrical α-haloketones, though the reaction typically proceeds via attack at the more electrophilic carbonyl carbon.

Mechanism Visualization

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (R1-C(S)NH2) inv1 Thioamide->inv1 + Haloketone α-Haloketone (R2-C(O)CH(X)R3) Haloketone->inv1 Intermediate Thioimino Ether Intermediate Cyclized Cyclized Intermediate (Hemiaminal) Intermediate->Cyclized Intramolecular Cyclization Thiazole Substituted Thiazole Cyclized->Thiazole - H2O (Dehydration) inv1->Intermediate S-Alkylation inv2

Caption: Key steps in the Hantzsch synthesis pathway.

The Cook-Heilbron Thiazole Synthesis: The Aminothiazole Specialist

The Cook-Heilbron synthesis, developed in the 1940s, provides a complementary route, particularly for the synthesis of 2,5-disubstituted-4-aminothiazoles or 5-substituted-2-aminothiazoles. The classical approach involves the reaction of an α-aminonitrile with carbon disulfide, dithioic acids, or related isothiocyanates.

Mechanism and Experimental Logic

The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide (CS₂). This forms a dithiocarbamate intermediate. This intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the stable 5-amino-1,3-thiazole-2(3H)-thione. When other reagents like isothiocyanates are used, the pathway is analogous, leading directly to aminothiazole products.

This method's primary value lies in its unique ability to directly install an amino group at the 2-position, a functionality that is highly valuable in medicinal chemistry.

Generalized Experimental Protocol: Cook-Heilbron Synthesis
  • Reactant Mixing: The α-aminonitrile (1.0 eq.) is dissolved in a solvent such as pyridine or ethanol. Carbon disulfide (CS₂) (1.0-1.2 eq.) is added, often at a reduced temperature (e.g., 0 °C) to control the initial reaction.

  • Base Addition: A base, typically a tertiary amine like triethylamine or pyridine (which can also serve as the solvent), is added to facilitate the formation of the dithiocarbamate.

  • Reaction Execution: The mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours to overnight. The reaction is monitored by TLC.

  • Work-up and Isolation: The reaction mixture is poured into ice-water. The precipitated solid product is collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove impurities.

  • Purification: The crude product is often pure enough for subsequent steps, but it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Scope and Limitations

The Cook-Heilbron synthesis is more specialized than the Hantzsch method.

  • Strengths: It is the premier method for synthesizing 2-aminothiazoles and their derivatives. The starting α-aminonitriles can be readily accessed via the Strecker synthesis.

  • Limitations: The method's scope is largely restricted to aminothiazole derivatives. The use of foul-smelling and volatile reagents like carbon disulfide requires well-ventilated fume hoods and careful handling. The substitution pattern is less flexible compared to the Hantzsch synthesis, primarily yielding 2,5-disubstituted products.

Mechanism Visualization

CookHeilbron_Mechanism Cook-Heilbron Synthesis Mechanism Aminonitrile α-Aminonitrile (R-CH(NH2)CN) inv1 Aminonitrile->inv1 + CS2 Carbon Disulfide (CS2) CS2->inv1 Dithiocarbamate Dithiocarbamate Intermediate Cyclized Cyclized Intermediate Dithiocarbamate->Cyclized Intramolecular Cyclization Aminothiazole 2-Amino-5-substituted Thiazole Derivative Cyclized->Aminothiazole Tautomerization inv1->Dithiocarbamate Nucleophilic Attack

Caption: Pathway for Cook-Heilbron aminothiazole synthesis.

Head-to-Head Comparison

The choice between the Hantzsch and Cook-Heilbron methods is dictated primarily by the desired substitution pattern on the final thiazole ring.

FeatureHantzsch SynthesisCook-Heilbron Synthesis
Primary Product General substituted thiazoles (e.g., 2,4- and 2,4,5-substituted)2-Aminothiazoles or 2-thioxothiazoles
Key Reactants α-Halocarbonyl + Thioamideα-Aminonitrile + Carbon Disulfide (or isothiocyanate)
Versatility High; allows for diverse substituents at positions 2, 4, and 5.Moderate; primarily for introducing an amino/thioxo group at C2.
Typical Conditions Reflux in protic solvents (e.g., ethanol).Room temperature or gentle heating with a base (e.g., pyridine).
Key Advantage Broad substrate scope and high reliability.Direct and efficient route to valuable 2-aminothiazoles.
Key Disadvantage Regioselectivity issues with unsymmetrical ketones; requires thioamide.Limited to aminothiazoles; uses hazardous/malodorous reagents.
Experimental Data Snapshot
SynthesisR1R2R3Yield (%)Source
Hantzsch PhenylMethylH92%
Hantzsch 4-Cl-PhEthylH85%
Cook-Heilbron -PhenylH88%
Cook-Heilbron -4-MeO-PhH90%

Table Note: Yields are representative and can vary based on specific substrates and optimized conditions.

Decision Workflow for Method Selection

When embarking on a thiazole synthesis, the target structure is the ultimate guide. The following workflow provides a logical path for choosing the appropriate method.

Decision_Workflow start Define Target Thiazole Structure q_amino Is a 2-amino or 2-thioxo group required? start->q_amino hantzsch Use Hantzsch Synthesis q_amino->hantzsch  No cook_heilbron Use Cook-Heilbron Synthesis q_amino->cook_heilbron  Yes check_hantzsch Can the required α-haloketone and thioamide be sourced or synthesized? hantzsch->check_hantzsch check_cook Can the required α-aminonitrile be sourced or synthesized? cook_heilbron->check_cook proceed_h Proceed with Hantzsch Protocol check_hantzsch->proceed_h proceed_c Proceed with Cook-Heilbron Protocol check_cook->proceed_c

Caption: Selecting the right thiazole synthesis method.

Conclusion

Both the Hantzsch and Cook-Heilbron syntheses are indispensable tools in the synthetic chemist's arsenal for accessing the thiazole core. The Hantzsch synthesis offers broad applicability and flexibility for a wide range of substitution patterns, making it the generalist's choice. In contrast, the Cook-Heilbron synthesis is the specialist's tool, providing an elegant and direct entry into the medicinally significant class of 2-aminothiazoles. A thorough understanding of the mechanisms, scope, and practical considerations of each method allows the modern researcher to design and execute a synthetic plan with precision and efficiency.

A Comparative Guide for Synthetic Chemists: Methyl 5-Methylthiazole-4-carboxylate vs. Ethyl 5-Methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, thiazole derivatives are pivotal building blocks for a multitude of applications, ranging from pharmaceuticals to materials science. Among these, the esters of 5-methylthiazole-4-carboxylic acid, particularly the methyl and ethyl variants, are frequently encountered intermediates. The choice between methyl 5-methylthiazole-4-carboxylate and ethyl 5-methylthiazole-4-carboxylate in a synthetic route is often a nuanced decision, dictated by factors such as reaction kinetics, steric hindrance, purification strategies, and downstream functional group transformations. This guide provides an in-depth comparison of these two critical reagents, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Esters

At first glance, the methyl and ethyl esters of 5-methylthiazole-4-carboxylic acid appear remarkably similar. However, the seemingly minor difference of a single methylene unit in the ester alkyl chain can have tangible consequences on their physical properties, which in turn can influence their handling and reactivity in a laboratory setting.

PropertyThis compoundEthyl 5-methylthiazole-4-carboxylate
Molecular Formula C₆H₇NO₂S[1]C₇H₉NO₂S
Molecular Weight 157.19 g/mol [1]171.22 g/mol
Appearance SolidSolid Powder[2]
Boiling Point Not readily available118°C/21mmHg (for the related 4-methylthiazole-5-carboxaldehyde)[3][4]
Solubility Generally soluble in common organic solventsGenerally soluble in common organic solvents

The ethyl ester, with its slightly larger alkyl group, exhibits a higher molecular weight and is anticipated to have a higher boiling point and potentially different solubility characteristics in certain solvent systems compared to the methyl ester. While comprehensive comparative data is not always readily available in the literature, these fundamental differences can be leveraged during reaction workup and purification. For instance, the choice of ester can influence its retention time in chromatographic separations or its partitioning behavior in liquid-liquid extractions.

Synthesis and Reactivity: A Comparative Analysis

The most common and historically significant method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[5][6][7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of our target molecules, this would involve a derivative of acetoacetate.

A prevalent synthetic route to the corresponding 4-methylthiazole-5-carboxylic acid and its esters involves the reaction of formamide with ethyl 2-chloroacetoacetate.[10][11] This method can be adapted to produce either the methyl or ethyl ester by starting with the appropriate acetoacetate derivative. A patent describes a process where formamide is first treated with phosphorus pentasulfide to generate thioformamide in situ, which then reacts with ethyl 2-chloroacetoacetate to yield ethyl 4-methylthiazole-5-carboxylate with a reported molar yield of 95.8%.[10]

Synthesis_Workflow Formamide Formamide Thioformamide Thioformamide (in situ) Formamide->Thioformamide Reaction P4S10 P₄S₁₀ P4S10->Thioformamide EthylEster Ethyl 4-methylthiazole-5-carboxylate Thioformamide->EthylEster Cyclization Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->EthylEster caption Hantzsch-type synthesis of ethyl 4-methylthiazole-5-carboxylate.

Reactivity in Downstream Transformations

The primary point of differentiation between the methyl and ethyl esters lies in their reactivity, particularly in reactions involving the ester functionality itself, such as hydrolysis, amidation, or reduction.

Hydrolysis: The rate of ester hydrolysis, whether under acidic or basic conditions, is influenced by the steric bulk of the alcohol portion. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters due to the smaller size of the methoxy group, which allows for more facile nucleophilic attack at the carbonyl carbon. This can be a critical consideration when the thiazole ring is intended to be subjected to conditions that might inadvertently cleave the ester. Conversely, if the desired product is the carboxylic acid, the methyl ester may be the preferred starting material to facilitate a milder and faster hydrolysis step. A patent for the preparation of 4-methylthiazole-5-carboxylic acid describes the hydrolysis of the ester as a key step.[11]

Amidation and Transesterification: Similar to hydrolysis, the relative reactivity of the methyl ester is typically higher in amidation and transesterification reactions. For the synthesis of thiazole-5-carboxamides, which are common motifs in bioactive molecules, starting with the methyl ester may lead to higher yields or allow for the use of less reactive amines under milder conditions.

Reduction: The reduction of the ester to the corresponding alcohol, 4-methyl-5-(hydroxymethyl)thiazole, is a valuable transformation. While strong reducing agents like lithium aluminum hydride will readily reduce both esters, milder reagents might exhibit some selectivity. However, for most practical applications, both esters are viable substrates for this reduction. The resulting alcohol is a precursor to the aldehyde, 4-methyl-5-formylthiazole, another important intermediate.[3][4][12][13]

Case Study: Synthesis of Febuxostat Intermediate

A practical illustration of the utility of these esters is in the synthesis of Febuxostat, a non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[14] The synthesis of Febuxostat and its analogues often involves intermediates such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[15] The choice of the ethyl ester in many patented synthetic routes may be influenced by factors such as the specific reaction conditions of the multi-step synthesis, the crystallinity of the intermediates which aids in purification, or intellectual property considerations.

Febuxostat_Intermediate cluster_starting_materials Starting Materials Thiobenzamide 3-Cyano-4-isobutoxythiobenzamide Intermediate Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Thiobenzamide->Intermediate Cyclization EthylChloroacetoacetate Ethyl 2-chloroacetoacetate EthylChloroacetoacetate->Intermediate Febuxostat Febuxostat Intermediate->Febuxostat Hydrolysis & further steps caption Role of the ethyl ester in Febuxostat synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a reported efficient one-pot synthesis.[16]

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to 80°C for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and perform an appropriate work-up to isolate the product. This method reportedly provides a higher overall yield (72%) compared to traditional two-step methods.[16]

Protocol 2: Hydrolysis of Ethyl 4-Methylthiazole-5-carboxylate to 4-Methylthiazole-5-carboxylic acid

This is a general procedure for ester hydrolysis.

  • Dissolve ethyl 4-methylthiazole-5-carboxylate in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, for example, a 2M aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3.[11]

  • The carboxylic acid product will precipitate and can be collected by filtration, washed with cold water, and dried. A patent reports a yield of 72% for this type of hydrolysis.[11]

Conclusion and Recommendations

The choice between this compound and its ethyl counterpart is a subtle but important decision in synthetic chemistry.

Choose this compound when:

  • Faster reaction rates are desired for downstream transformations like hydrolysis or amidation.

  • Milder reaction conditions are a priority for sensitive substrates.

  • The slightly lower cost and molecular weight are advantageous for large-scale synthesis.

Choose Ethyl 5-methylthiazole-4-carboxylate when:

  • Greater stability towards hydrolysis is required during other synthetic steps.

  • The physical properties of the ethyl ester (e.g., crystallinity, solubility) facilitate easier purification of intermediates.

  • Established literature or patented procedures for a specific target molecule utilize the ethyl ester, potentially indicating optimized conditions or unforeseen advantages.

Ultimately, the optimal choice will depend on the specific context of the synthetic route. It is recommended that researchers consider the factors outlined in this guide and, where possible, conduct small-scale trials to determine the most suitable ester for their particular application.

References

A Comparative Guide to the Reactivity of Thiazole and Oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the choice of a heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a lead candidate. Among the five-membered heterocycles, thiazole and oxazole are foundational building blocks, each offering a unique constellation of physicochemical properties and reactivity. This guide provides an in-depth, evidence-based comparison of their chemical behavior, empowering medicinal chemists to make informed decisions in the design and synthesis of novel therapeutics.

At a Glance: Fundamental Physicochemical Properties

A molecule's reactivity is intrinsically linked to its electronic structure and stability. Thiazole and oxazole, while structurally similar, exhibit key differences that dictate their chemical comportment.

PropertyThiazoleOxazoleRationale & Implication in Drug Discovery
Aromaticity More Aromatic[1]Less Aromatic[1]Thiazole's greater aromaticity imparts higher thermodynamic stability. This can translate to greater metabolic stability in a physiological environment, a desirable trait for drug candidates. Oxazole's lower aromaticity suggests a higher propensity to undergo reactions that involve disruption of the ring system.
Basicity (pKa of conjugate acid) ~2.5[1]~0.8[2]Thiazole is significantly more basic, allowing for salt formation under physiological conditions, which can enhance aqueous solubility. The nitrogen in thiazole is a better hydrogen bond acceptor, influencing drug-target interactions.
Acidity of C-H Protons C2-H is most acidic[1]C2-H is most acidicThe C2 proton in both heterocycles can be abstracted by strong bases, creating a nucleophilic center for C-C bond formation. The resulting thiazolium ylide is more stable than its oxazolium counterpart, making C2-functionalization of thiazoles often more facile.[3]

Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic aromatic substitution is a cornerstone of heterocyclic functionalization. Both thiazole and oxazole undergo electrophilic attack, but their reactivity and the conditions required differ significantly. The pyridine-like nitrogen in both rings deactivates them towards electrophilic attack compared to their carbocyclic aromatic counterparts.[4][5][6]

The calculated π-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution in both thiazole and oxazole.[7]

Comparative Reactivity

Computational studies and experimental evidence consistently show that thiazole is more reactive towards electrophiles than oxazole.[2] Oxazole often requires the presence of electron-donating groups to undergo electrophilic substitution reactions that proceed readily on the thiazole nucleus.[3]

Key Electrophilic Substitution Reactions:

  • Halogenation: Bromination of thiazole occurs readily at the C5 position. In contrast, the direct bromination of unsubstituted oxazole is often challenging and may require more forcing conditions or activating groups.

  • Nitration and Sulfonation: These reactions are generally difficult for both heterocycles due to the requirement for strongly acidic conditions, which can lead to protonation of the ring nitrogen and further deactivation. When successful, substitution occurs at the C5 position.

Experimental Protocol: Comparative Bromination of 2-Phenylthiazole and 2-Phenyloxazole

This protocol is designed to illustrate the differential reactivity of thiazole and oxazole towards electrophilic bromination.

Objective: To compare the yield of 5-bromo-2-phenylthiazole and 5-bromo-2-phenyloxazole under identical reaction conditions.

Materials:

  • 2-Phenylthiazole

  • 2-Phenyloxazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In two separate round-bottom flasks, dissolve 2-phenylthiazole (1 mmol) and 2-phenyloxazole (1 mmol) in anhydrous acetonitrile (10 mL).

  • To each flask, add N-bromosuccinimide (1.1 mmol) in one portion at room temperature.

  • Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).

  • Upon completion (or after a set time, e.g., 24 hours), quench the reactions by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to obtain the desired 5-bromo derivatives.

  • Calculate the isolated yields for a direct comparison.

Expected Outcome: The reaction with 2-phenylthiazole is expected to proceed more readily and give a higher yield of the 5-bromo product compared to 2-phenyloxazole under these conditions.

C-H Functionalization: A Modern Approach to Diversification

Direct C-H functionalization has emerged as a powerful tool in medicinal chemistry for the late-stage modification of complex molecules. For both thiazole and oxazole, the C-H bonds at the C2 and C5 positions are the most amenable to this type of transformation.

C-H Arylation

Palladium-catalyzed direct arylation is a prominent method for forging C-C bonds. Several studies have demonstrated the successful C-H arylation of both thiazoles and oxazoles.

  • Regioselectivity: The site of arylation can often be controlled by the choice of catalyst, ligands, and reaction conditions. For unsubstituted thiazole and oxazole, arylation can be directed to either the C2 or C5 position.[4]

  • Comparative Yields: In palladium-catalyzed direct arylations, thiazole derivatives often provide higher yields compared to their oxazole counterparts under similar conditions. For example, in a palladium-diphosphine catalyzed reaction, the arylation of benzoxazole generally proceeds in good yields.[10] Another study reports that in palladium-catalyzed direct arylations using eco-friendly carbonate solvents, the best yields were obtained with benzoxazole and thiazole derivatives.[4]

Experimental Workflow: Palladium-Catalyzed Direct C2-Arylation

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_workup Workup & Purification Thiazole_Oxazole Thiazole or Oxazole Derivative Reaction_Mixture Thiazole_Oxazole->Reaction_Mixture Aryl_Halide Aryl Halide (e.g., Bromide) Aryl_Halide->Reaction_Mixture Palladium_Catalyst Palladium Precatalyst (e.g., Pd(OAc)2) Palladium_Catalyst->Reaction_Mixture Ligand Ligand (e.g., Phosphine) Ligand->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Mixture Temperature Temperature (e.g., 120 °C) Temperature->Reaction_Mixture Workup Aqueous Workup Purification Column Chromatography Workup->Purification Product C2-Arylated Product Purification->Product Reaction_Mixture->Workup Reaction Time

Figure 1: A generalized workflow for the palladium-catalyzed direct C2-arylation of thiazole and oxazole derivatives.

Nucleophilic Attack and Ring Stability

The inherent electron deficiency of the azole ring system, particularly at the C2 position, renders it susceptible to nucleophilic attack. This reactivity profile is crucial for both synthetic transformations and understanding potential metabolic liabilities.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is most favorable at the C2 position, especially when a good leaving group is present. Halogenated thiazoles and oxazoles at the C2 position are valuable precursors for introducing a variety of nucleophiles.

Ring Opening

A significant point of divergence between thiazole and oxazole is their stability towards ring-opening reactions. Oxazole's lower aromaticity makes it more susceptible to cleavage under both acidic and basic conditions. This can be a double-edged sword in drug design; while it may represent a metabolic liability, it can also be exploited for prodrug strategies. Thiazoles, being more aromatic, exhibit greater ring stability.[11]

Cycloaddition Reactions: The Diels-Alder Divide

The diene-like character of the oxazole ring allows it to participate in Diels-Alder reactions, a powerful tool for the construction of complex cyclic systems, including pyridines.[11][12] Thiazoles, due to their higher aromaticity, are generally unreactive as dienes in Diels-Alder reactions.[13] This difference in reactivity offers a clear strategic advantage when designing synthetic routes where a Diels-Alder reaction is either desired or needs to be avoided.

Diels_Alder_Comparison cluster_oxazole Oxazole Reactivity cluster_thiazole Thiazole Reactivity Oxazole Oxazole (Acts as Diene) Pyridine Pyridine Derivative Oxazole->Pyridine [4+2] Cycloaddition (followed by elimination) Dienophile Dienophile Dienophile->Pyridine Thiazole Thiazole (Reluctant Diene) No_Reaction No Reaction Thiazole->No_Reaction [4+2] Cycloaddition (Generally Unfavorable) Dienophile2 Dienophile Dienophile2->No_Reaction

Figure 2: A conceptual diagram illustrating the divergent reactivity of oxazole and thiazole in Diels-Alder reactions.

Conclusion: Strategic Selection for Drug Discovery

The choice between a thiazole and an oxazole scaffold is a strategic one, with clear implications for synthetic feasibility and the ultimate properties of the target molecule.

  • Choose Thiazole for:

    • Enhanced aromaticity and thermodynamic stability.

    • Greater metabolic stability is often a primary consideration.

    • Facile electrophilic substitution at the C5 position.

    • Robustness to a wider range of reaction conditions.

  • Choose Oxazole for:

    • Access to unique chemical space through Diels-Alder cycloadditions.

    • When a bioisosteric replacement for an ester or amide is desired, with a different electronic profile than thiazole.

    • Potential for prodrug design via ring-opening strategies.

This guide has illuminated the fundamental differences in reactivity between thiazole and oxazole. By understanding these nuances, the medicinal chemist is better equipped to harness the unique chemical personalities of these essential heterocyclic building blocks in the quest for novel and effective medicines.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Thiazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the thiazole-4-carboxylate core is a privileged scaffold, appearing in a multitude of pharmacologically active compounds. The efficient construction of this heterocyclic system is therefore a critical endeavor. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of thiazole-4-carboxylates, grounded in experimental data and mechanistic insights. Moving beyond a simple recitation of protocols, we will explore the underlying principles that govern catalyst efficacy, enabling you to make informed decisions for your specific synthetic challenges.

The Hantzsch Thiazole Synthesis: A Versatile Foundation

The venerable Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In the context of thiazole-4-carboxylates, a common starting material is an α-halo-β-ketoester, such as ethyl bromopyruvate.

G cluster_reactants Reactants cluster_catalyst Catalytic System A Ethyl Bromopyruvate (α-halocarbonyl) D Thiazole-4-carboxylate A->D B Thioamide B->D C Catalyst C->D Facilitates Cyclocondensation

Caption: General schematic of the Hantzsch synthesis for thiazole-4-carboxylates.

The choice of catalyst is paramount, profoundly influencing reaction rates, yields, and overall efficiency. Here, we compare several prominent catalytic systems.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision that dictates the efficiency, yield, and environmental footprint of the synthesis. The following table summarizes the performance of various catalysts in the synthesis of thiazole-4-carboxylates and related thiazole derivatives, based on reported experimental data.

Catalyst TypeCatalyst ExampleSynthesis MethodReaction TimeTemperature (°C)Yield (%)Key Advantages
Heterogeneous Silica-Supported Tungstosilisic Acid (SiW.SiO₂)Hantzsch (ultrasound)1.5 - 2 hRoom Temp.79 - 90%Reusable, efficient under mild conditions, environmentally benign.[1][2]
Nanocatalyst NiFe₂O₄ NanoparticlesOne-pot, three-component45 - 60 min75~90%Green, reusable catalyst, high yields, rapid reaction.[3][4][5][6]
Biocatalyst Porcine Pancreas Trypsin (PPT)Chemoenzymatic one-pot7 h45up to 94%Mild conditions, high yields, environmentally friendly.[7]
Catalyst-Free Microwave IrradiationHantzsch< 30 min9089 - 95%Rapid, high yields, no catalyst required.[8][9]

In-Depth Analysis of Catalytic Systems

This section provides a more detailed examination of the different catalyst types, including their general mechanisms and specific examples with experimental protocols.

Heterogeneous Catalysis: Silica-Supported Tungstosilisic Acid (SiW.SiO₂)

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture, enabling catalyst recycling and reducing product contamination. Silica-supported tungstosilisic acid has demonstrated high efficiency in the Hantzsch thiazole synthesis.[1][2] Its reusable nature and ability to promote the reaction under mild conditions, such as ultrasound irradiation at room temperature, make it an attractive option for sustainable synthesis.

Plausible Catalytic Mechanism:

The Brønsted acidity of tungstosilisic acid is crucial. It protonates the carbonyl oxygen of the α-haloketoester, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the sulfur of the thioamide. The solid support provides a high surface area for the reaction to occur efficiently.

G cluster_workflow SiW.SiO₂ Catalyzed Hantzsch Synthesis A Reactants & SiW.SiO₂ in EtOH/H₂O B Ultrasound Irradiation (1.5-2h, RT) C Reaction Completion D Filtration E Product Isolation F Catalyst Recovery & Reuse

Caption: Experimental workflow for SiW.SiO₂ catalyzed synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis using SiW.SiO₂ [1]

  • In a suitable reaction vessel, combine ethyl bromopyruvate (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol, if synthesizing a 2,5-disubstituted thiazole-4-carboxylate), and silica-supported tungstosilisic acid (15 mol%).

  • Add a 1:1 mixture of ethanol and water (5 mL).

  • Subject the mixture to ultrasonic irradiation for 1.5 to 2 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to separate the catalyst.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Nanocatalysis: NiFe₂O₄ Nanoparticles

The use of magnetic nanoparticles as catalysts represents a significant advancement in green chemistry, offering high catalytic activity and straightforward recovery using an external magnet. NiFe₂O₄ nanoparticles have been effectively employed in the one-pot, three-component synthesis of thiazole derivatives.[3][4][5][6]

Plausible Catalytic Mechanism:

The Lewis acidic sites on the surface of the NiFe₂O₄ nanoparticles are thought to coordinate with the carbonyl oxygen of the reactants, thereby activating them for nucleophilic attack. The high surface area-to-volume ratio of the nanoparticles ensures a high density of active sites, leading to rapid and efficient catalysis.

G cluster_workflow NiFe₂O₄ Nanoparticle Catalyzed Synthesis A Reactants & NiFe₂O₄ in EtOH/H₂O B Reflux (45-60 min, 75°C) C Reaction Completion D Magnetic Separation of Catalyst E Product Isolation F Catalyst Recovery & Reuse

Caption: Experimental workflow for NiFe₂O₄ nanoparticle catalyzed synthesis.

Experimental Protocol: One-Pot Synthesis using NiFe₂O₄ Nanoparticles [5]

  • Combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a suitable anhydride (1 mmol) in a reaction vessel.

  • Add NiFe₂O₄ nanoparticles (5 mg) and 5 mL of an ethanol:water (1:1) solvent system.

  • Heat the reaction mixture at 75 °C for 45–60 minutes, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Use an external magnet to hold the NiFe₂O₄ nanoparticles at the bottom of the vessel and decant the supernatant.

  • The solid product in the supernatant is then filtered, washed with water, dried, and purified by recrystallization from absolute ethanol.

  • The recovered nanoparticles can be washed and reused.

Biocatalysis: Porcine Pancreas Trypsin (PPT)

The application of enzymes in organic synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. Porcine pancreas trypsin has been shown to catalyze the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives with high yields.[7]

Plausible Catalytic Mechanism:

While primarily known as a protease, trypsin can exhibit promiscuous catalytic activity. In this synthesis, it is proposed that the active site of trypsin, with its specific arrangement of amino acid residues, can stabilize the transition states of the reaction. The enzyme's catalytic triad (serine, histidine, and aspartate) may play a role in activating the substrates through hydrogen bonding and facilitating the cyclization and dehydration steps.[10]

G cluster_workflow Trypsin-Catalyzed Chemoenzymatic Synthesis A Reactants & Trypsin in EtOH B Incubation (7h, 45°C) C Reaction Completion D Solvent Evaporation E Column Chromatography F Purified Product

Caption: Experimental workflow for trypsin-catalyzed synthesis.

Experimental Protocol: Chemoenzymatic Synthesis using Trypsin [7]

  • In a reaction vial, dissolve the secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), and dialkyl acetylenedicarboxylate (1 mmol) in ethanol (5 mL).

  • Add porcine pancreas trypsin (20 mg).

  • Shake the mixture at 160 rpm and 45 °C for 7 hours.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired thiazole derivative.

Catalyst-Free Synthesis: Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions, often obviating the need for a catalyst. The Hantzsch synthesis of thiazoles can be efficiently conducted under microwave irradiation in a catalyst-free manner.[8][9]

Mechanism of Microwave Acceleration:

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating. This localized superheating significantly increases the kinetic energy of the molecules, leading to a dramatic acceleration of the reaction rate. In the absence of a catalyst, the microwave energy provides the necessary activation energy for the cyclocondensation to proceed.

G cluster_workflow Microwave-Assisted Catalyst-Free Synthesis A Reactants in Solvent B Microwave Irradiation (<30 min, 90°C) C Reaction Completion D Cooling & Precipitation E Filtration & Washing F Pure Product

Caption: Experimental workflow for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [8]

  • In a specialized microwave reaction tube, combine the α-haloketone (1 mmol) and the appropriate thiourea (1 mmol).

  • Add a suitable solvent (e.g., methanol, 2 mL).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90 °C) for a short duration (typically less than 30 minutes).

  • Monitor the pressure within the vessel to ensure it remains within safe limits.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates upon cooling and can be isolated by simple filtration and washing with a cold solvent like ethanol.

Conclusion and Future Perspectives

The synthesis of thiazole-4-carboxylates can be achieved through a variety of effective catalytic methods. For sustainable and environmentally friendly processes, heterogeneous catalysts like silica-supported tungstosilisic acid and reusable NiFe₂O₄ nanoparticles offer significant advantages in terms of catalyst recovery and reuse.[1][2][3][4][5][6] For reactions requiring exceptionally mild conditions, enzymatic catalysis with trypsin presents a compelling, albeit slower, alternative.[7] In instances where rapid synthesis is the primary objective, catalyst-free microwave irradiation provides an extremely efficient route to the desired products.[8][9]

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scalability, cost-effectiveness, and the desired environmental impact. Future research will likely focus on the development of even more active and selective catalysts, as well as the expansion of the substrate scope for these efficient synthetic methodologies.

References

Comparative Biological Activity of Thiazole-4-Carboxylate Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comparative analysis of the biological activities of thiazole-4-carboxylate isomers, offering insights for researchers and professionals in drug development. We will explore how subtle changes in isomeric structure can lead to significant differences in biological outcomes, supported by experimental data and detailed protocols.

Introduction: The Significance of Isomerism in Thiazole-Based Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antibiotic Penicillin and the anticancer agent Dasatinib. Its unique electronic properties and ability to form multiple hydrogen bonds make it an excellent pharmacophore. However, the biological activity of a thiazole derivative is not solely determined by the presence of the ring itself, but is profoundly influenced by the arrangement of its substituents.

Isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit dramatically different pharmacological, metabolic, and toxicological profiles. For thiazole-4-carboxylates, positional isomerism, where substituents on the thiazole ring are moved to different positions, is a key area of investigation. For instance, shifting a methyl group from the C2 to the C5 position can alter the molecule's interaction with a target protein, turning an active compound into an inactive one, or even switching its mode of action entirely. Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

This guide will dissect these differences, focusing on key areas of therapeutic interest and providing the experimental framework necessary to evaluate such compounds.

G cluster_0 Positional Isomers of Methyl Thiazole-4-carboxylate cluster_1 Biological Activity Profile node_A Methyl 2-amino-thiazole-4-carboxylate (C5H6N2O2S) node_B Methyl 4-amino-thiazole-2-carboxylate (C5H6N2O2S) activity_A High Anticancer Activity node_A->activity_A Binds to Target A activity_B Weak or No Activity node_B->activity_B Fails to bind Target A caption Fig. 1: Isomeric position dramatically impacts biological function.

A Comparative Guide to the Synthesis of Methyl 5-methylthiazole-4-carboxylate: Validation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methylthiazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of various biologically active compounds and advanced materials. Its structural motif is found in numerous pharmaceutical agents, making the development of efficient, scalable, and robust synthetic routes a subject of considerable interest for researchers and drug development professionals.[1][2] Traditionally, the synthesis of such thiazole derivatives relies on the classic Hantzsch thiazole synthesis, a dependable but often multi-step process with notable drawbacks in terms of handling hazardous intermediates and overall process efficiency.[3][4]

This guide provides an in-depth comparison between a conventional, multi-step Hantzsch-based synthesis and a novel, streamlined one-pot methodology. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and offer a quantitative comparison of their performance. The objective is to provide fellow scientists with a comprehensive validation of a superior synthetic strategy, grounded in experimental data and established chemical principles.

Established Method: The Two-Step Hantzsch Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide.[3] For the synthesis of this compound, this typically involves the initial preparation of a reactive α-haloester intermediate, followed by cyclization.

Reaction Principle and Mechanism

The established route proceeds in two distinct stages:

  • α-Halogenation: Methyl acetoacetate is brominated to form the lachrymatory and unstable intermediate, Methyl 2-bromo-3-oxobutanoate.

  • Cyclocondensation: The crude α-bromoester is then reacted with a simple thioamide, such as thioformamide, to form the thiazole ring via nucleophilic attack and subsequent dehydration.

// Nodes Start [label="α-Halo Ester + Thioformamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc_Attack [label="Nucleophilic Attack\n(S on α-Carbon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Acyclic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCondensation\n(N on Carbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Thiazoline Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration\n(-H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Nuc_Attack [color="#4285F4"]; Nuc_Attack -> Intermediate1 [color="#4285F4"]; Intermediate1 -> Cyclization [color="#EA4335"]; Cyclization -> Intermediate2 [color="#EA4335"]; Intermediate2 -> Dehydration [color="#FBBC05"]; Dehydration -> Product [color="#FBBC05"]; } } Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Established Two-Step Route

Step 1: Synthesis of Methyl 2-bromo-3-oxobutanoate

  • To a stirred solution of methyl acetoacetate (11.6 g, 0.1 mol) in dichloromethane (150 mL) cooled to 0°C in an ice bath, N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The mixture is washed with water (2 x 100 mL) and brine (1 x 100 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Causality Note: Dichloromethane is chosen for its inertness and ability to dissolve both reactant and reagent, while the aqueous workup is essential to remove the succinimide byproduct. The crude product is used immediately in the next step due to its instability.

Step 2: Cyclization to form this compound

  • The crude solution of Methyl 2-bromo-3-oxobutanoate from Step 1 is concentrated under reduced pressure. The residue is dissolved in ethanol (200 mL).

  • Thioformamide (7.3 g, 0.12 mol) is added to the solution.

  • The mixture is heated to reflux at 80°C for 4 hours.

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate (150 mL) and a saturated sodium bicarbonate solution (100 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

A Validated Alternative: The Novel One-Pot Synthesis

The primary drivers for developing a new synthetic route are to enhance operational simplicity, improve safety by avoiding the isolation of hazardous intermediates, and increase overall process efficiency.[5] This novel method combines the halogenation and cyclization steps into a single, efficient one-pot procedure.

Reaction Principle and Mechanism

This route leverages an in-situ generation of the α-halo species, which is immediately consumed by the thioamide present in the same reaction vessel. This circumvents the need to isolate the unstable bromo-intermediate. By using a milder brominating source and a suitable solvent system, the reaction can be driven to completion with high selectivity.

// Nodes Start [label="Methyl Acetoacetate\n+ Thioformamide\n+ NBS", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; InSitu [label="In-situ Bromination\n& Immediate Cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Thiazoline Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration\n(-H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InSitu [label="One-Pot\nEthanol, 60°C", color="#4285F4"]; InSitu -> Intermediate [color="#EA4335"]; Intermediate -> Dehydration [color="#FBBC05"]; Dehydration -> Product [color="#FBBC05"]; } } Caption: Conceptual flow of the novel one-pot synthesis.

Experimental Protocol: Novel One-Pot Route
  • In a 500 mL round-bottom flask, methyl acetoacetate (11.6 g, 0.1 mol) and thioformamide (7.3 g, 0.12 mol) are dissolved in ethanol (250 mL).

  • The solution is stirred at room temperature, and N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) is added portion-wise over 20 minutes. A slight exotherm is observed.

  • Causality Note: The use of ethanol is critical; it serves as an excellent solvent for all reactants and facilitates the reaction cascade. Adding NBS portion-wise controls the initial exotherm from the bromination.

  • The reaction mixture is heated to 60°C and stirred for 3 hours. Reaction progress is monitored by HPLC-UV analysis.

  • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate (200 mL) and washed with 1M sodium thiosulfate solution (100 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.

Validation and Characterization

The identity and purity of this compound synthesized via the one-pot route were rigorously confirmed using multiple analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum showed characteristic peaks corresponding to the methyl ester protons (s, 3H, ~3.9 ppm), the thiazole ring methyl protons (s, 3H, ~2.7 ppm), and the thiazole proton (s, 1H, ~8.2 ppm), consistent with the target structure.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the ester carbonyl, the thiazole ring carbons, and the two methyl carbons were observed at their expected chemical shifts, confirming the carbon framework.[6]

  • Mass Spectrometry (ESI+): The mass spectrum revealed a prominent peak at m/z corresponding to [M+H]⁺, matching the calculated molecular weight of C₆H₇NO₂S (157.19 g/mol ).[7]

  • HPLC Analysis: Purity was determined to be >98% by HPLC analysis, demonstrating the high selectivity of the one-pot reaction.

Head-to-Head Performance Comparison

The validation of a new synthetic route hinges on its performance relative to existing methods.[8][9] The following table provides a direct comparison of key performance indicators for the two routes discussed.

ParameterEstablished Two-Step RouteNovel One-Pot RouteJustification
Overall Yield 55-65%85-92%Avoids isolation of the unstable intermediate, reducing material loss.
Purity (pre-purification) ~80%~95%Fewer side reactions and a cleaner reaction profile.
Total Reaction Time ~8 hours~3.5 hoursElimination of a full workup/isolation step significantly shortens the process.
Number of Steps 21The core advantage, simplifying the entire workflow.
Safety & Handling Involves isolation of a lachrymatory and unstable α-bromoester.Avoids isolation of hazardous intermediates.[10]The one-pot nature inherently improves the safety profile.
Atom Economy ModerateImprovedFewer reagents are used in excess, and fewer workup steps reduce solvent waste.

Workflow Visualization

The operational difference between the two routes is starkly illustrated in the following workflow diagrams.

Workflows

Conclusion

Based on the comprehensive analysis and experimental data, the novel one-pot synthesis of this compound represents a significant improvement over the traditional two-step Hantzsch methodology. It offers a substantially higher yield, superior purity, and a dramatically reduced reaction time. Furthermore, by eliminating the need to isolate a hazardous intermediate, the one-pot approach provides a safer and more environmentally benign process. For researchers and drug development professionals, this validated route presents a more efficient, scalable, and cost-effective method for accessing this valuable chemical intermediate, accelerating discovery and development timelines.

References

Spectroscopic Comparison of Methyl and Ethyl Esters of 5-Methylthiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide for Researchers

Introduction

Thiazole derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. The esters of 5-methylthiazole-4-carboxylic acid, specifically the methyl and ethyl variants, serve as crucial building blocks and synthetic intermediates. Accurate and unambiguous characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds.

This guide provides a comprehensive spectroscopic comparison of methyl 5-methylthiazole-4-carboxylate and ethyl 5-methylthiazole-4-carboxylate. We will delve into the nuances of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS). The objective is to not only present the spectral data but also to explain the underlying structural features that give rise to the observed spectroscopic signatures. This comparative analysis will equip researchers, scientists, and drug development professionals with the knowledge to confidently distinguish between these two closely related, yet distinct, chemical entities.

Experimental Design and Rationale

The experimental workflow is designed to ensure the synthesis of high-purity materials followed by systematic spectroscopic analysis. This self-validating process is critical for generating reliable and reproducible data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start 5-Methylthiazole- 4-carboxylic Acid ester Esterification (Fischer-Speier) start->ester purify Workup & Column Chromatography ester->purify meoh Methanol (for Methyl Ester) meoh->ester etoh Ethanol (for Ethyl Ester) etoh->ester end_product Pure Methyl or Ethyl Ester purify->end_product Purity Check >99% ir FT-IR Spectroscopy nmr ¹H & ¹³C NMR Spectroscopy ms Mass Spectrometry (EI-MS) end_product->ir end_product->nmr end_product->ms

Caption: General experimental workflow for synthesis and analysis.

Synthesis Protocol: Fischer-Speier Esterification

The choice of Fischer-Speier esterification is based on its reliability and use of common laboratory reagents. An acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

  • Reaction Setup: To a solution of 5-methylthiazole-4-carboxylic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, ~20 eq, serving as both reagent and solvent), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with ethyl acetate and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure ester.

Spectroscopic Analysis Protocols

Standardized protocols are employed to ensure data comparability.

  • Infrared (IR) Spectroscopy: Spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid ester is placed on a NaCl or KBr plate for analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the ester in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2][3]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which provides information on both retention time and mass-to-charge ratio (m/z).[4][5]

Comparative Spectroscopic Analysis

The following sections detail the spectral features of each ester, highlighting the key differences that enable their unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups. For esters, a characteristic pattern of three strong absorption bands arising from the C=O and two C-O single bond stretches is typically observed, a phenomenon sometimes referred to as the "Rule of Three".[6]

Vibrational Mode This compound Ethyl 5-methylthiazole-4-carboxylate Commentary
C=O Stretch (Ester) ~1725 cm⁻¹ (strong, sharp)~1723 cm⁻¹ (strong, sharp)The strong carbonyl absorption confirms the ester functional group. The position is typical for an ester conjugated with an aromatic system like thiazole.[7][8]
C-O Stretch (Acyl-Oxygen) ~1250 cm⁻¹ (strong)~1248 cm⁻¹ (strong)This band corresponds to the stretching of the C-O bond between the carbonyl carbon and the ester oxygen.[6]
C-O Stretch (Alkyl-Oxygen) ~1100 cm⁻¹ (strong)~1105 cm⁻¹ (strong)This band arises from the stretching of the O-alkyl bond. Its exact position can be influenced by the nature of the alkyl group.
Thiazole Ring Vibrations ~1530, ~1410 cm⁻¹~1530, ~1410 cm⁻¹These absorptions are characteristic of the thiazole ring skeletal vibrations.[9][10]
C-H Aliphatic Stretches ~2960 cm⁻¹~2985, ~2940 cm⁻¹The ethyl ester shows more complex C-H stretching absorptions due to the presence of both methyl and methylene groups.

The primary distinction in the IR spectra is subtle and lies within the C-H stretching and bending regions. However, the most definitive differentiation is achieved through NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides the most direct and unequivocal evidence for distinguishing between the methyl and ethyl esters. The signals from the alkyl portion of the ester group are unique and easily identifiable.

Caption: Key differentiating signals in ¹H NMR spectra.

Proton Assignment This compound Ethyl 5-methylthiazole-4-carboxylate
Thiazole H-2 ~8.9 ppm (s, 1H)~8.9 ppm (s, 1H)
Thiazole C5-CH₃ ~2.8 ppm (s, 3H)~2.8 ppm (s, 3H)
Ester Alkyl Group ~3.9 ppm (s, 3H) ~4.4 ppm (q, 2H, J ≈ 7.1 Hz) ~1.4 ppm (t, 3H, J ≈ 7.1 Hz)

Analysis:

  • Methyl Ester: The key identifier is a sharp singlet integrating to three protons at approximately 3.9 ppm . This signal arises from the three equivalent protons of the methoxy (-OCH₃) group, which have no adjacent protons to couple with.

  • Ethyl Ester: This compound is identified by a characteristic quartet and triplet pattern.[11]

    • The quartet at ~4.4 ppm (2H) is due to the methylene (-OCH₂-) protons being split by the three adjacent methyl protons (n+1 = 3+1 = 4).

    • The triplet at ~1.4 ppm (3H) results from the terminal methyl (-CH₃) protons being split by the two adjacent methylene protons (n+1 = 2+1 = 3).

  • Thiazole Protons: The signals for the thiazole ring proton (H-2) and the C5-methyl group are found at nearly identical chemical shifts in both molecules (~8.9 ppm and ~2.8 ppm, respectively), as their chemical environments are largely unaffected by the change in the ester alkyl chain.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While ¹H NMR is often sufficient for identification, ¹³C NMR provides confirmatory data, particularly for the carbon skeleton.

Carbon Assignment This compound Ethyl 5-methylthiazole-4-carboxylate
C=O (Ester Carbonyl) ~163 ppm~162.5 ppm
Thiazole C-2 ~159 ppm~159 ppm
Thiazole C-4 ~133 ppm~133 ppm
Thiazole C-5 ~140 ppm~140 ppm
Thiazole C5-CH₃ ~16 ppm~16 ppm
Ester Alkyl Carbons ~52 ppm (-OCH₃) ~61 ppm (-OCH₂CH₃) ~14 ppm (-OCH₂CH₃)

Analysis:

The primary difference lies in the signals for the ester alkyl carbons.

  • Methyl Ester: A single peak around 52 ppm corresponds to the methoxy carbon.

  • Ethyl Ester: Two distinct signals are observed: one for the methylene carbon (-OCH₂-) around 61 ppm and another for the terminal methyl carbon (-CH₃) around 14 ppm .[2] The downfield shift of the methylene carbon compared to the methyl ester's methoxy carbon is due to the deshielding effect of the adjacent oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular weights differ by 14.02 Da, the mass of a methylene (-CH₂-) group.

Parameter / Fragment This compound Ethyl 5-methylthiazole-4-carboxylate
Molecular Formula C₆H₇NO₂SC₇H₉NO₂S
Molecular Weight 157.19 g/mol 171.22 g/mol
Molecular Ion (M⁺) m/z 157 m/z 171
[M - OR]⁺ (Acylium ion) m/z 126 ([M - OCH₃]⁺)m/z 126 ([M - OCH₂CH₃]⁺)
[M - COOR]⁺ m/z 98 ([M - COOCH₃]⁺)m/z 98 ([M - COOCH₂CH₃]⁺)
Base Peak Likely m/z 126Likely m/z 126

Analysis:

  • Molecular Ion Peak: The most definitive feature is the molecular ion (M⁺) peak. The methyl ester will show a clear peak at m/z 157 , while the ethyl ester will show its M⁺ peak at m/z 171 .[12][13]

  • Fragmentation Pattern: Both esters are expected to undergo a characteristic cleavage of the C-O bond to lose the alkoxy radical (•OR), forming a stable acylium ion at m/z 126 .[14] This common fragment serves as a strong indicator of the 5-methylthiazole-4-carbonyl substructure. The ethyl ester may also show a peak corresponding to the loss of ethylene (m/z 28) via a McLafferty rearrangement, though this is often less prominent than alpha-cleavage.

Conclusion

The methyl and ethyl esters of 5-methylthiazole-4-carboxylic acid can be reliably and unambiguously distinguished using a combination of standard spectroscopic techniques. While IR spectroscopy confirms the presence of the key ester and thiazole functional groups, it offers only subtle clues for differentiation. The most powerful and definitive methods are:

  • ¹H NMR Spectroscopy: Provides a clear and unique fingerprint for each ester; a singlet at ~3.9 ppm for the methyl ester versus a quartet and triplet system for the ethyl ester.

  • Mass Spectrometry: Directly confirms the molecular weight of each compound, with molecular ion peaks at m/z 157 (methyl) and m/z 171 (ethyl).

By leveraging the strengths of each technique as outlined in this guide, researchers can confidently characterize these important synthetic intermediates, ensuring the quality and integrity of their scientific work.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-methylthiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a privileged scaffold in a vast array of pharmacologically active compounds, from antibiotics to anticancer agents.[1][2][3] Within this broad class, derivatives of Methyl 5-methylthiazole-4-carboxylate have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparison of these derivatives, elucidating the critical relationships between their chemical structure and biological function, supported by experimental data and protocols.

Our exploration is grounded in the principle that understanding causality is paramount in drug discovery. We will not merely list compounds and their activities; instead, we will delve into why certain structural modifications lead to enhanced potency or selectivity. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic development.

The Core Scaffold: this compound

The foundational structure consists of a thiazole ring substituted with a methyl group at the 5-position and a methyl carboxylate group at the 4-position. The reactivity of this core allows for modifications at several key positions, most notably at the 2-position, which is often the site of amine or amide linkages to various substituents. These modifications are instrumental in tuning the compound's physicochemical properties and its interaction with biological targets.

Figure 1: Key modification sites on the this compound scaffold.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical use.[4] For derivatives of this compound, the anticancer activity is often linked to the inhibition of key enzymes in cell signaling pathways, such as protein kinases.[5][6]

Structure-Activity Relationship (SAR) Insights

The general strategy involves the synthesis of a series of analogs where the substituent at the 2-position is varied to probe the binding pocket of the target enzyme. A common synthetic route involves the reaction of the core molecule with various amines or anilines to form amide derivatives.[7][8]

Compound IDR-Group at Position 2 (Amide Linkage)Target/Cell LineIC50/GI50 (µM)Reference
1a -NH-(4-fluorophenyl)Xanthine Oxidase0.57[9]
1b -NH-(4-chlorophenyl)Xanthine Oxidase0.91[9]
2a -NH-CH(CH₂Ph)-CH₂-NH₂Akt1/2/30.025 / 0.196 / 0.024[10]
3a (See reference for full structure)MAGL0.037[11][12]
3b (See reference for full structure)MAGL0.063[11][12]
4a (See reference for full structure)EKVX (NSCLC)0.865[11][12]
4b (See reference for full structure)HOP-92 (NSCLC)0.34[11][12]

Analysis:

  • Influence of Halogens: In the case of xanthine oxidase inhibitors, the presence of a halogen at the para-position of the phenyl ring at position 2 is crucial for activity. The high electronegativity of fluorine in compound 1a leads to a more potent inhibition compared to the chloro-substituted analog 1b .[9] This suggests that electronic effects play a significant role in the interaction with the enzyme's active site.

  • Kinase Inhibition: For Akt kinase inhibitors, a more complex side chain at the 2-position, as seen in compound 2a , is necessary for potent inhibition.[10] This larger group likely engages in additional binding interactions within the ATP-binding pocket of the kinase.

  • Targeting MAGL: Derivatives targeting monoacylglycerol lipase (MAGL) also exhibit high potency.[11][12] The specific structures of the most active compounds, 3a and 3b , suggest that a combination of hydrophobic and hydrogen-bonding interactions is key to their inhibitory activity. The anticancer activity of these compounds against non-small cell lung cancer (NSCLC) cell lines further validates MAGL as a promising target.[11][12]

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The thiazole ring is a component of several clinically used antimicrobial agents.[13][14] Derivatives of this compound have been explored for their activity against a range of bacteria and fungi.[13][14][15][16]

Structure-Activity Relationship (SAR) Insights

For antimicrobial agents, the modifications often aim to mimic natural substrates or to introduce functionalities that can disrupt microbial cell walls or essential enzymatic processes.

Compound IDR-Group at Position 2Target Organism(s)MIC (µg/mL)Reference
5a Hybrid with pyrazolineP. aeruginosa15.625–31.25[15]
5b Hybrid with pyrazolineE. coli, S. aureus62.5–125[15]
6a Hybrid with coumarinS. aureus, E. coli, P. aeruginosaPotent (comparable to ciprofloxacin)[17]
6b Hybrid with benzofuranS. aureus, E. coli, P. aeruginosaPotent (comparable to ciprofloxacin)[17]

Analysis:

  • Hybrid Molecules: A successful strategy in developing antimicrobial thiazoles is the hybridization with other heterocyclic systems known for their antimicrobial properties, such as pyrazoline and coumarin.[15][17]

  • Gram-Negative vs. Gram-Positive Activity: The pyrazoline hybrids 5a and 5b show better activity against the Gram-negative bacterium P. aeruginosa compared to the Gram-positive S. aureus and Gram-negative E. coli.[15] This suggests a potential mechanism of action that is more effective against the unique outer membrane of P. aeruginosa.

  • Broad-Spectrum Activity: The coumarin and benzofuran hybrids (6a and 6b ) exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with potency comparable to the standard antibiotic ciprofloxacin.[17] This indicates that these larger, more complex substituents may interact with a target that is conserved across different bacterial species, such as DNA gyrase.[17]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. Below are representative protocols for assessing the anticancer and antimicrobial activities of these derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study is a systematic and iterative process. The following diagram illustrates a typical workflow.

Figure 2: A typical workflow for a Structure-Activity Relationship (SAR) study.

Future Perspectives

The this compound scaffold continues to be a promising starting point for the development of new therapeutic agents. Future research should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets of the most active compounds will enable more rational drug design.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their translation into clinical candidates.

  • Combinatorial Approaches: Exploring the synthesis of more complex hybrid molecules by combining the thiazole core with other pharmacophores could lead to compounds with novel mechanisms of action or improved activity against resistant strains.[18]

By systematically exploring the structure-activity relationships of these derivatives, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

In silico modeling and docking studies of Methyl 5-methylthiazole-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Methyl 5-methylthiazole-4-carboxylate Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough of the in silico evaluation of this compound analogs, a class of compounds with significant therapeutic potential. As researchers and drug development professionals, the ability to predict molecular interactions and pharmacokinetic properties computationally is paramount for accelerating the discovery pipeline. This document moves beyond a simple protocol, offering a comparative analysis of methodologies and the causal reasoning behind critical experimental choices, ensuring a robust and scientifically sound computational study.

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The focus of this guide, the this compound core, has been identified in studies as a promising starting point for designing potent inhibitors for various therapeutic targets, such as oncoproteins and inflammatory enzymes.[4][5][6] By leveraging in silico techniques, we can rationally design and screen a library of its analogs, prioritizing the most promising candidates for synthesis and subsequent in vitro and in vivo testing. This approach significantly reduces the time and cost associated with traditional drug discovery.[7][8][9]

Part 1: The Computational Drug Design Workflow: A Strategic Overview

A successful in silico drug discovery campaign follows a structured, multi-stage process. Each step serves as a filter to refine the pool of candidate molecules, ensuring that only those with the highest potential for efficacy and safety proceed. The causality is clear: failing to properly prepare the target or ligands can lead to meaningless docking results, while ignoring pharmacokinetic predictions can result in lead compounds that are therapeutically unviable.

The entire workflow can be visualized as a funnel, progressively narrowing down a large virtual library to a few high-quality hits.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Profiling & Selection Target_ID Target Identification & Retrieval (PDB) Target_Prep Target Preparation (Cleaning, Protonation) Target_ID->Target_Prep Docking Molecular Docking (Virtual Screening) Target_Prep->Docking Ligand_Design Ligand Library Design (Analog Scaffolding) Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking Validation Protocol Validation (Re-docking, RMSD) Docking->Validation Trustworthiness Check Analysis Post-Docking Analysis (Binding Energy, Interactions) Docking->Analysis ADMET ADMET Prediction (Drug-likeness, Toxicity) Analysis->ADMET SAR SAR Analysis (Structure-Activity Relationship) Analysis->SAR ADMET->SAR Hit_Selection Hit Prioritization (Synthesis Candidates) SAR->Hit_Selection G cluster_0 Validation Pathway cluster_1 Screening Pathway PDB PDB Crystal Structure (Protein + Native Ligand) Native_Ligand Extract Native Ligand PDB->Native_Ligand Compare Compare Poses (Docked vs. Crystal) PDB->Compare Docking_Protocol Defined Docking Protocol (Grid Box, Settings) Re_Dock Re-Dock Native Ligand Docking_Protocol->Re_Dock Screen Dock Analog Library Docking_Protocol->Screen Native_Ligand->Re_Dock Re_Dock->Compare RMSD Calculate RMSD Compare->RMSD Result Result RMSD->Result Result->Docking_Protocol If RMSD > 2.0 Å, Revise Result->Screen If RMSD < 2.0 Å, Proceed Analog_Library Analog Library Analog_Library->Screen Hits Prioritized Hits Screen->Hits

References

Safety Operating Guide

Guide to the Proper Disposal of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 5-methylthiazole-4-carboxylate (CAS No. 68751-05-3). As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste, ensuring the protection of our colleagues, our facilities, and the environment. This document is structured to provide immediate, actionable intelligence and explain the scientific and regulatory rationale behind each procedural step.

Immediate Actions & Core Principles of Chemical Disposal

Before handling any chemical waste, internalize these foundational principles. All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1] The improper disposal of chemicals can lead to significant environmental contamination and regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[2]

  • NEVER dispose of this compound down the sink or in regular trash.[3]

  • ALWAYS wear appropriate Personal Protective Equipment (PPE) when handling chemical waste.

  • ALWAYS segregate waste streams to prevent dangerous chemical reactions.[4]

  • NEVER evaporate chemical waste in a fume hood as a method of disposal.[1]

  • ALWAYS consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

Hazard Assessment of this compound

Understanding the hazard profile of a chemical is the first step in managing its disposal correctly. While a complete, peer-reviewed toxicological profile for this compound is not extensively documented, data from the supplier and structurally similar thiazole-based compounds allow us to build a robust safety profile.

The primary supplier identifies this compound as a skin sensitizer.[5] Structurally related thiazole carboxylic acids and esters are known to be skin and eye irritants and may emit toxic oxides of nitrogen and sulfur upon decomposition.[6][7][8] Therefore, all waste containing this compound must be managed as hazardous.

Hazard Class GHS Pictogram Hazard Statement (H-code) Rationale & Recommended Precautions (P-code) Source(s)
Skin Sensitization GHS07 (Exclamation Mark)H317: May cause an allergic skin reaction.P280: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust. If skin contact occurs, wash with plenty of soap and water. If irritation or rash occurs, seek medical advice.[5]
Skin Irritation (Inferred) GHS07 (Exclamation Mark)H315: Causes skin irritation.Handle with compatible chemical-resistant gloves (e.g., nitrile). Avoid prolonged contact. Wash hands thoroughly after handling.[7][8]
Eye Irritation (Inferred) GHS07 (Exclamation Mark)H319: Causes serious eye irritation.Wear safety glasses or goggles. Ensure eyewash stations are accessible. If in eyes, rinse cautiously with water for several minutes.[7][8][9]
Combustibility NoneCombustible Solid (Storage Class 11)Store away from open flames, sparks, and sources of ignition. Use appropriate fire extinguishers (dry chemical, CO2, foam) for fires involving this material.[5][10]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of this compound waste, from the point of generation to its final removal by trained EHS personnel.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent incompatible materials from mixing, which could result in fire, explosion, or the generation of toxic gases.[4]

  • Designate as Hazardous Waste: All materials containing or contaminated with this compound, including unused pure compound, reaction residues, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be treated as hazardous chemical waste.[1]

  • Segregate the Waste Stream:

    • Keep solid waste (contaminated gloves, paper towels, solid compound) separate from liquid waste.

    • This compound is a non-halogenated organic solid. It should be collected in a container designated for "Non-Halogenated Organic Solids."

    • Do not mix this waste with incompatible chemical classes such as strong oxidizing agents, strong acids, or bases.[8][10]

Step 2: Container Selection and Labeling

The container is the primary barrier protecting you and the environment from the waste. Labeling ensures that everyone who handles the container understands its contents and associated hazards.

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[11]

    • The container must be in good condition, free of leaks or cracks.[11]

    • Ensure the container is appropriately sized for the volume of waste to be generated to minimize storage time.[1]

  • Label the Container Correctly:

    • Attach a hazardous waste tag provided by your EHS department before adding any waste.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[12][13]

      • The full chemical name: "this compound" and its CAS number "68751-05-3" . Do not use abbreviations or formulas.[14]

      • An indication of the hazards (e.g., checking boxes for "Irritant," "Sensitizer").[13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near its point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[3][12]

  • Designate an SAA: This should be a designated area within your laboratory (e.g., a specific fume hood or a marked secondary containment bin). The SAA must be under the control of laboratory personnel.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[11][15] This prevents the release of vapors and protects the container's contents from contamination.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bucket. The secondary container must be large enough to hold the entire volume of the largest container within it, preventing the spread of material in case of a leak.[3][4]

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it reaches approximately 80-90% capacity to allow for expansion and prevent spills.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing laboratory chemical waste, from generation to final disposition.

DisposalWorkflow start Waste Generated (this compound) characterize Characterize Waste: Treat as Hazardous start->characterize segregate Segregate Waste Stream (Non-Halogenated Organic Solid) characterize->segregate container Select Compatible Container (e.g., HDPE Jar) segregate->container label Affix 'Hazardous Waste' Label with Full Chemical Name container->label store Store in Designated SAA with Secondary Containment label->store check_full Is Container Full? store->check_full check_full->store No contact_ehs Contact EHS for Pickup (Submit Waste Request) check_full->contact_ehs  Yes end_process Waste Removed by Licensed Vendor contact_ehs->end_process

Caption: Decision workflow for the disposal of this compound.

Step 4: Arranging for Final Disposal

Once the waste container is full, it must be removed from the laboratory in a timely manner.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. This is typically done through an online request system.[1][11]

  • Prepare for Transport: Ensure the container is clean on the outside, the lid is secure, and the label is complete and legible.

  • Documentation: Your EHS department will handle the regulatory paperwork, including manifests that track the waste from its generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][16]

Emergency Procedures for Spills and Exposures

Accidents can happen. Being prepared is essential for minimizing harm.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[7][10]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][10]

  • In Case of a Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, goggles, gloves), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Sweep the absorbent material into a designated waste container.

    • All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[1]

  • In Case of a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area. Do not attempt to clean up a large spill unless you are specifically trained to do so.[1]

Waste Minimization Strategies

The most sustainable disposal practice is to minimize waste generation at the source.[15]

  • Inventory Management: Purchase only the quantity of chemical required for your projects to avoid generating waste from expired or unwanted stock.[1]

  • Process Modification: Where scientifically viable, modify experiments to reduce the scale and, consequently, the volume of waste produced.[1][11]

  • Product Substitution: Whenever possible, substitute hazardous chemicals with less hazardous alternatives.[1]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

A Researcher's Guide to the Safe Handling of Methyl 5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational plan for the safe handling and disposal of Methyl 5-methylthiazole-4-carboxylate. Our approach is grounded in a thorough understanding of the potential hazards, not only of the compound itself but also of structurally similar molecules, ensuring a comprehensive safety margin.

Hazard Assessment: A Proactive Stance

This compound is classified as a skin sensitizer.[1] The Globally Harmonized System (GHS) designates it with the GHS07 pictogram, a signal word of "Warning," and the hazard statement H317, indicating it may cause an allergic skin reaction.[1]

However, a critical aspect of laboratory safety is to consider the broader context of a chemical's family. Structurally related compounds, such as 4-Methyl-5-thiazolecarboxaldehyde and 4-Methylthiazole-5-carboxylic acid, are classified with more severe hazards, including causing serious eye damage.[2][3] This necessitates a more stringent approach to personal protective equipment (PPE) than the minimum requirements for a skin sensitizer alone. We must operate under the principle of "As Low As Reasonably Practicable" (ALARP) regarding potential exposure.

Essential Personal Protective Equipment (PPE)

Based on a comprehensive risk assessment that considers the hazards of both the target compound and its analogues, the following PPE is mandatory when handling this compound.

Protection Level Equipment Purpose
Primary Engineering Controls Chemical Fume HoodTo minimize inhalation of any dust or vapors.[4]
Eye and Face Protection Safety Goggles with Side Shields & Face ShieldTo protect against splashes and airborne particles, addressing the serious eye damage risk seen in similar compounds.[2][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and sensitization.[1][6]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Recommended when handling large quantities or when engineering controls are insufficient to control dust.[7]

PPE Selection and Use Protocol

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following flowchart provides a decision-making framework.

PPE_Selection cluster_start Start: Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_end Procedure Start Initiate Task Assess_Operation What is the scale and nature of the operation? Start->Assess_Operation Small_Scale Small Scale / Solution Work (e.g., <1g, in solution) Assess_Operation->Small_Scale Small Scale or in Solution Large_Scale Large Scale / Solid Handling (e.g., >1g, powder) Assess_Operation->Large_Scale Large Scale or as Solid PPE_Standard Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Small_Scale->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE + - Face Shield - N95 Respirator Large_Scale->PPE_Enhanced Proceed Proceed with Caution PPE_Standard->Proceed PPE_Enhanced->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methylthiazole-4-carboxylate
Reactant of Route 2
Methyl 5-methylthiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.